molecular formula C25H40O6 B1682744 Tenivastatin CAS No. 121009-77-6

Tenivastatin

Cat. No.: B1682744
CAS No.: 121009-77-6
M. Wt: 436.6 g/mol
InChI Key: XWLXKKNPFMNSFA-HGQWONQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Simvastatin hydroxy acid is a carbonyl compound.
TENIVASTATIN is a small molecule drug with a maximum clinical trial phase of II.
structure given in first source
See also: Simvastatin (active moiety of);  this compound Calcium (active moiety of).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O6/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29)/t15-,16-,18+,19+,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLXKKNPFMNSFA-HGQWONQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60880249
Record name Simvastatin carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121009-77-6
Record name Tenivastatin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121009776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tenivastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14714
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Simvastatin carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TENIVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L6M5TH46B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tenivastatin's Mechanism of Action: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenivastatin, the active β-hydroxy acid form of the prodrug simvastatin, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] This guide provides a comprehensive technical overview of the core mechanism of action of this compound, detailing its molecular interactions, cellular effects, and pharmacokinetic profile. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and cardiovascular research. The document includes a compilation of quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate a deeper understanding of this compound's pharmacological properties.

Core Mechanism of Action: HMG-CoA Reductase Inhibition

This compound exerts its primary pharmacological effect by competitively inhibiting HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and early step in the cholesterol synthesis pathway.[1] By blocking this step, this compound effectively reduces the endogenous production of cholesterol in the liver.

The inhibition of HMG-CoA reductase by this compound leads to a cascade of downstream effects aimed at maintaining cholesterol homeostasis:

  • Upregulation of LDL Receptors: The reduction in intracellular cholesterol levels triggers the activation of Sterol Regulatory Element-Binding Proteins (SREBPs). These transcription factors upregulate the expression of the gene encoding the low-density lipoprotein (LDL) receptor.[3] The increased number of LDL receptors on the surface of hepatocytes enhances the clearance of LDL cholesterol from the circulation, thereby lowering plasma LDL-C levels.[3]

  • Pleiotropic Effects: Beyond its lipid-lowering effects, this compound, like other statins, exhibits pleiotropic effects that contribute to its cardiovascular benefits. These include anti-inflammatory actions and improvements in endothelial function.

Quantitative Comparison of Statin Potency

The inhibitory potency of various statins against HMG-CoA reductase can be compared using their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency.

Statin/MetaboliteIC50 (nM)
Simvastatin acid (this compound) 5.8
Atorvastatin10.5
2-hydroxyatorvastatin12.1
4-hydroxyatorvastatin63.5
3R,5S-fluvastatin4.9
3S,5R-fluvastatin>1000
Pitavastatin3.2
Pravastatin20.1
Rosuvastatin3.9

Data sourced from a study utilizing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay.[1]

Signaling Pathways and Workflows

Cholesterol Biosynthesis Pathway and this compound Inhibition

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the role of HMG-CoA reductase and the inhibitory action of this compound.

Cholesterol_Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (HMGCR) ... ... Mevalonate->... Cholesterol Cholesterol ...->Cholesterol This compound This compound HMG-CoA Reductase (HMGCR) HMG-CoA Reductase (HMGCR) This compound->HMG-CoA Reductase (HMGCR) Inhibits

Caption: Cholesterol biosynthesis pathway and the site of this compound inhibition.

Experimental Workflow: HMG-CoA Reductase Inhibition Assay

This diagram outlines the typical workflow for an in vitro assay to determine the inhibitory activity of this compound on HMG-CoA reductase.

HMGCR_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prepare Reagents Prepare Assay Buffer, HMG-CoA, NADPH, and this compound solutions Mix Components Combine Assay Buffer, NADPH, HMG-CoA, and This compound in microplate Prepare Reagents->Mix Components Enzyme Preparation Prepare HMG-CoA Reductase enzyme solution Initiate Reaction Add HMG-CoA Reductase to initiate the reaction Enzyme Preparation->Initiate Reaction Mix Components->Initiate Reaction Kinetic Measurement Measure decrease in absorbance at 340 nm (NADPH oxidation) Initiate Reaction->Kinetic Measurement Data Analysis Calculate reaction rates and determine IC50 value Kinetic Measurement->Data Analysis

Caption: Workflow for an in vitro HMG-CoA reductase inhibition assay.

Pharmacokinetics of this compound (Simvastatin Acid)

Simvastatin is administered as an inactive lactone prodrug and is hydrolyzed in vivo to its active form, this compound (simvastatin acid).[4] The pharmacokinetic parameters of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion.

ParameterValue (for Simvastatin Acid)Formulation
Cmax (ng/mL) 3.98 - 19.42Standard
3.40 - 5.16Immediate-Release
1.68 - 3.40Controlled-Release
Tmax (hours) 5.0Standard
4.57Immediate-Release
8.40 - 10.33Controlled-Release
AUC (ng·hr/mL) 51.11 - 73.11Standard
Half-life (t½) (hours) 1.9 - 4.52Immediate-Release
11.41 - 13.09Controlled-Release

Data compiled from studies on different formulations of simvastatin.[4][5][6]

Experimental Protocols

In Vitro HMG-CoA Reductase Inhibition Assay

Objective: To determine the IC50 value of this compound for the inhibition of HMG-CoA reductase.

Materials:

  • Human recombinant HMG-CoA reductase

  • HMG-CoA

  • NADPH

  • This compound (Simvastatin Acid)

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of HMG-CoA and NADPH in the assay buffer.

    • Prepare a solution of HMG-CoA reductase in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer, NADPH solution, and serial dilutions of the this compound solution to the appropriate wells. Include wells with solvent only as a control.

    • Add the HMG-CoA solution to all wells.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the HMG-CoA reductase solution to all wells.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes. This reflects the rate of NADPH oxidation.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each this compound concentration from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[1]

Cellular Cholesterol Synthesis Assay in HepG2 Cells

Objective: To assess the effect of this compound on de novo cholesterol synthesis in a cellular model.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • This compound (Simvastatin Acid)

  • [¹⁴C]-acetate (radiolabeled cholesterol precursor)

  • Lysis buffer

  • Scintillation counter

Procedure:

  • Cell Culture and Treatment:

    • Culture HepG2 cells in standard conditions until they reach approximately 80% confluency.

    • Treat the cells with varying concentrations of this compound (and a vehicle control) for a specified period (e.g., 6 hours).[7]

  • Radiolabeling:

    • One hour before the end of the treatment period, add [¹⁴C]-acetate to the culture medium of each well.[7]

  • Cell Lysis and Lipid Extraction:

    • At the end of the incubation, wash the cells with cold PBS and lyse them.

    • Extract the total lipids from the cell lysates.

  • Quantification of Cholesterol Synthesis:

    • Separate the cholesterol from other lipids using thin-layer chromatography (TLC).

    • Quantify the amount of radiolabeled cholesterol using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactive counts to the total protein content of each sample.

    • Express the results as a percentage of the control (vehicle-treated cells) to determine the dose-dependent inhibition of cholesterol synthesis by this compound.[7]

Western Blot Analysis of LDL Receptor Expression

Objective: To determine the effect of this compound on the protein expression of the LDL receptor in cultured cells.

Materials:

  • A suitable cell line (e.g., HepG2 or MCF-7 cells)

  • This compound (Simvastatin Acid)

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the LDL receptor

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment and Lysis:

    • Treat cultured cells with this compound for a specified time (e.g., 48 hours).[3]

    • Wash the cells with cold PBS and lyse them in ice-cold lysis buffer.[3]

    • Determine the protein concentration of the lysates using a BCA assay.[3]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.[3][8]

    • Transfer the separated proteins to a membrane.[3][8]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.[3][8]

    • Incubate the membrane with the primary antibody against the LDL receptor overnight at 4°C.[3][9]

    • Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3][9]

  • Signal Detection and Analysis:

    • Wash the membrane and add ECL reagents to visualize the protein bands.[8]

    • Capture the chemiluminescent signal using an imaging system.[8]

    • Strip the membrane and re-probe with the loading control antibody.

    • Quantify the band intensities for the LDL receptor and the loading control using densitometry software. Normalize the LDL receptor signal to the loading control signal for each sample.[8]

Clinical Efficacy and Safety

Clinical trials have extensively evaluated the efficacy and safety of simvastatin, the prodrug of this compound. These studies have consistently demonstrated that simvastatin significantly reduces LDL-C, total cholesterol, and triglycerides, while modestly increasing HDL-C. The lipid-lowering effects are dose-dependent.

The safety profile of simvastatin is well-established. The most common adverse effects are generally mild and transient. Myopathy and, in rare cases, rhabdomyolysis are the most serious potential side effects, with the risk increasing at higher doses and with certain drug interactions.

Conclusion

This compound is a potent and effective inhibitor of HMG-CoA reductase, the key enzyme in cholesterol biosynthesis. Its primary mechanism of action involves the competitive inhibition of this enzyme, leading to reduced hepatic cholesterol synthesis and a subsequent increase in LDL receptor expression, which enhances the clearance of LDL cholesterol from the circulation. This in-depth technical guide provides a comprehensive overview of the molecular and cellular actions of this compound, supported by quantitative data, detailed experimental protocols, and visual aids. This information serves as a valuable resource for the scientific community engaged in cardiovascular research and drug development.

References

An In-depth Technical Guide to the Synthesis and Characterization of Tenivastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Tenivastatin, the active hydroxy acid form of the cholesterol-lowering drug Simvastatin. Detailed experimental protocols for its preparation via alkaline hydrolysis of Simvastatin are presented, alongside a thorough examination of its structural and physicochemical properties. This document includes a compilation of analytical data obtained from various spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, this guide illustrates the key signaling pathways influenced by this compound, offering valuable insights for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, also known as Simvastatin acid, is the biologically active form of Simvastatin, a widely prescribed medication for the treatment of hypercholesterolemia.[1] Simvastatin itself is a prodrug that, after oral administration, undergoes in vivo hydrolysis of its lactone ring to yield this compound.[1] As a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, this compound plays a crucial role in the rate-limiting step of cholesterol biosynthesis.[1] Its action leads to a reduction in circulating low-density lipoprotein (LDL) cholesterol levels, a key factor in the prevention of cardiovascular diseases. A thorough understanding of the synthesis and characterization of this compound is paramount for quality control, impurity profiling, and the development of new drug delivery systems.

Synthesis of this compound

This compound is readily synthesized by the alkaline hydrolysis of its lactone prodrug, Simvastatin. This process involves the nucleophilic attack of a hydroxide ion on the ester carbonyl group of the lactone ring, leading to its opening and the formation of the corresponding carboxylate and hydroxyl groups.

Synthesis Workflow

Synthesis_Workflow Simvastatin Simvastatin (Lactone Prodrug) Hydrolysis Alkaline Hydrolysis (e.g., NaOH in Ethanol/Water) Simvastatin->Hydrolysis Tenivastatin_Salt This compound (Sodium Salt) Hydrolysis->Tenivastatin_Salt Neutralization Neutralization (e.g., HCl) Tenivastatin_Salt->Neutralization Tenivastatin_Acid This compound (Hydroxy Acid) (Final Product) Neutralization->Tenivastatin_Acid

Figure 1: Synthesis workflow for this compound from Simvastatin.
Experimental Protocol: Alkaline Hydrolysis of Simvastatin

This protocol describes the conversion of Simvastatin to this compound.

Materials:

  • Simvastatin

  • 100% Ethanol

  • 1N Sodium Hydroxide (NaOH) solution

  • 1N Hydrochloric Acid (HCl) solution

  • Distilled Water

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve 8.4 mg of Simvastatin in 0.2 mL of 100% ethanol.

  • Add 30 µL of 1N NaOH solution.

  • Heat the mixture at 50°C for 2 hours to facilitate the hydrolysis of the lactone ring.[2][3]

  • After cooling to room temperature, neutralize the solution to approximately pH 7.2 by the dropwise addition of 1N HCl.[2][3]

  • Bring the final volume to 1 mL with distilled water.[2][3]

  • For storage and further use, the aqueous solution can be diluted 1:1 with DMSO to yield a 10 mM solution.[3]

  • Store the final this compound solution at -80°C.[3]

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and structural integrity. The following sections detail the expected analytical data from various techniques.

Physicochemical Properties
PropertyValueReference
Chemical FormulaC₂₅H₄₀O₆[4]
Molecular Weight436.58 g/mol [4]
CAS Number121009-77-6[4]
AppearanceWhite to off-white solid
Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.1. Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

  • Data Acquisition: For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

3.2.2. Expected ¹H and ¹³C NMR Chemical Shifts

The following table provides a summary of the expected chemical shifts for the key structural features of this compound, based on the known values for Simvastatin and general chemical shift ranges.

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Hexahydronaphthalene Core
Vinyl protons5.5 - 6.0120 - 140
Allylic protons~2.4~30 - 40
Other aliphatic protons0.8 - 2.520 - 70
Hydroxyheptanoic Acid Side Chain
-CH(OH)-3.7 - 4.365 - 75
-CH₂-COOH~2.3~40 - 45
-COOH10 - 13 (broad)170 - 180
Other aliphatic protons1.2 - 1.820 - 45
2,2-Dimethylbutyrate Ester
-O-CH-~5.3~70 - 75
Quaternary Carbon-~40 - 45
Methyl protons (-C(CH₃)₂)~1.1~20 - 25
Ethyl protons (-CH₂CH₃)0.8 (t), 1.4 (q)~10, ~25
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, providing confirmation of its identity.

3.3.1. Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. The protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ is typically observed.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

3.3.2. Expected Mass Spectrometric Data

Ion Expected m/z
[M+H]⁺ (protonated molecule)437.28
[M+Na]⁺ (sodium adduct)459.26
[M-H]⁻ (deprotonated molecule)435.27

Note: The exact m/z values may vary slightly depending on the instrument calibration.

A representative mass spectrum of simvastatin acid shows a prominent peak for the protonated molecule.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

3.4.1. Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in this compound.

3.4.2. Expected IR Absorption Bands

Functional Group Expected Absorption Range (cm⁻¹)
O-H stretch (alcohol and carboxylic acid)3500 - 2500 (broad)
C-H stretch (aliphatic)3000 - 2850
C=O stretch (ester)~1735
C=O stretch (carboxylic acid)~1710
C=C stretch (alkene)~1650
C-O stretch (ester and alcohol)1300 - 1000

The FTIR spectrum of Simvastatin shows characteristic peaks for the O-H, C-H, and C=O stretching vibrations.[5][6][7] The spectrum of this compound is expected to be similar, with a broader O-H absorption due to the presence of the carboxylic acid group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

3.5.1. Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent, such as methanol or ethanol.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance of the solution over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

3.5.2. Expected UV-Vis Absorption Data

The UV-Vis spectrum of this compound is expected to be very similar to that of Simvastatin, as the diene chromophore in the hexahydronaphthalene ring system is responsible for the primary UV absorption.

Parameter Expected Value
λmax~238 nm

The λmax for Simvastatin in methanol has been reported to be around 238 nm.[8]

Biological Activity and Signaling Pathways

This compound exerts its primary pharmacological effect through the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol biosynthesis pathway.

HMG-CoA Reductase Inhibition Pathway

HMG_CoA_Reductase_Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps HMGCR->Mevalonate This compound This compound This compound->HMGCR Inhibits

Figure 2: Inhibition of the HMG-CoA reductase pathway by this compound.
Pleiotropic Effects and Other Signaling Pathways

Beyond their lipid-lowering effects, statins, including this compound, are known to have pleiotropic effects that involve other signaling pathways. These effects are often attributed to the reduced synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are downstream products of mevalonate. These intermediates are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho, which are key regulators of various cellular processes.

4.2.1. Influence on PI3K/Akt and MAPK/ERK Signaling

The inhibition of Ras and Rho prenylation can modulate downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are critical in regulating cell growth, proliferation, survival, and apoptosis.

Statin_Pleiotropic_Effects This compound This compound HMGCR HMG-CoA Reductase This compound->HMGCR Inhibits Mevalonate Mevalonate HMGCR->Mevalonate Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids ... Prenylation Protein Prenylation Isoprenoids->Prenylation Ras_Rho Ras/Rho GTPases Prenylation->Ras_Rho PI3K_Akt PI3K/Akt Pathway Ras_Rho->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ras_Rho->MAPK_ERK Cell_Effects Cell Proliferation, Survival, Apoptosis PI3K_Akt->Cell_Effects MAPK_ERK->Cell_Effects

Figure 3: Pleiotropic effects of this compound on cellular signaling pathways.

Conclusion

This technical guide has provided a detailed framework for the synthesis and comprehensive characterization of this compound. The straightforward alkaline hydrolysis of Simvastatin offers an efficient route to the active compound. The analytical data presented, derived from NMR, MS, IR, and UV-Vis spectroscopy, serve as a valuable reference for identity confirmation and quality assessment. Furthermore, the elucidation of its primary mechanism of action and its influence on other key cellular signaling pathways underscores the multifaceted nature of this important therapeutic agent. The information contained herein is intended to support the ongoing research and development efforts within the pharmaceutical and biomedical communities.

References

An In-depth Technical Guide to Tenivastatin: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenivastatin, also known as simvastatin acid, is the active metabolite of the widely prescribed lipid-lowering drug, simvastatin. As a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, this compound plays a crucial role in the management of hypercholesterolemia. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, tailored for professionals in the fields of research, science, and drug development.

Chemical Structure and Identification

This compound is the β-hydroxy acid form of simvastatin, which is produced in the body following the oral administration of the inactive lactone prodrug, simvastatin.

IUPAC Name: (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid[1]

SMILES: CCC(C)(C)C(=O)O[C@H]1C--INVALID-LINK--C)CC--INVALID-LINK--O)O)O">C@HC[1]

InChI Key: XWLXKKNPFMNSFA-HGQWONQESA-N[1]

CAS Number: 121009-77-6[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for experimental design and formulation development.

PropertyValueSource
Molecular Formula C₂₅H₄₀O₆[1][2]
Molecular Weight 436.58 g/mol [2]
Appearance White Powder[3]
pKa ~5.5[4]
LogP 3.9[1]
Topological Polar Surface Area 104 Ų[1]
Solubility DMSO: Soluble Ethanol: Soluble Water: Sparingly soluble[5]

Pharmacological Properties

Mechanism of Action

This compound exerts its lipid-lowering effects by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[6] This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors on the surface of hepatocytes. The increased number of LDL receptors enhances the clearance of LDL cholesterol from the circulation, thereby reducing plasma LDL-C levels.

The signaling pathway for HMG-CoA reductase inhibition is illustrated in the diagram below.

HMG_CoA_Reductase_Pathway HMG-CoA Reductase Signaling Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps... HMG_CoA_Reductase HMG-CoA Reductase This compound This compound (Statin) This compound->HMG_CoA_Reductase Inhibition Statin_Discovery_Workflow Statin Drug Discovery and Evaluation Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target_ID Target Identification (HMG-CoA Reductase) HTS High-Throughput Screening Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt In_Vitro In Vitro Assays (IC50, Selectivity) Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models (Efficacy, Toxicity) In_Vitro->In_Vivo ADME ADME/Tox Studies In_Vivo->ADME Phase_I Phase I (Safety, PK in Humans) ADME->Phase_I Phase_II Phase II (Efficacy, Dosing) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy, Safety) Phase_II->Phase_III NDA New Drug Application (NDA) Regulatory Review Phase_III->NDA

References

The Pharmacological Profile of Tenivastatin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenivastatin, the active hydroxy acid metabolite of the prodrug simvastatin, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. This document provides an in-depth technical overview of the pharmacokinetics and pharmacodynamics of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. The guide summarizes key quantitative data in structured tables, details experimental protocols for pivotal studies, and provides visual representations of relevant pathways and workflows to facilitate a thorough understanding of this compound's pharmacological profile.

Introduction

Hypercholesterolemia is a major risk factor for the development of atherosclerotic cardiovascular disease. Statins, a class of lipid-lowering drugs, are the cornerstone of therapy for managing elevated cholesterol levels. This compound, also known as simvastatin acid, is the biologically active form of simvastatin.[1] Simvastatin itself is an inactive lactone prodrug that undergoes in vivo hydrolysis to form this compound, which competitively inhibits HMG-CoA reductase.[2] This inhibition leads to a reduction in intracellular cholesterol synthesis, upregulation of low-density lipoprotein (LDL) receptors on hepatocytes, and consequently, a decrease in plasma LDL cholesterol (LDL-C) concentrations.[2] This guide delves into the critical pharmacokinetic and pharmacodynamic properties of this compound.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the potent and reversible inhibition of HMG-CoA reductase.[3] This action directly curtails the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol synthesis pathway.

Mechanism of Action

This compound's mechanism of action is centered on its structural similarity to the HMG-CoA substrate, allowing it to bind to the active site of HMG-CoA reductase with high affinity. This competitive inhibition prevents the enzyme from catalyzing its natural reaction, thereby reducing the endogenous synthesis of cholesterol, primarily in the liver.

cluster_0 Mevalonate Pathway cluster_1 Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase HMG-CoA Reductase HMG-CoA Reductase HMG-CoA->HMG-CoA Reductase ... ... Mevalonate->... Cholesterol Cholesterol ...->Cholesterol This compound This compound This compound->HMG-CoA Reductase Competitive Inhibition

Figure 1: Mechanism of HMG-CoA Reductase Inhibition by this compound.

Potency and Efficacy

This compound is a highly potent inhibitor of HMG-CoA reductase. The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

ParameterValueAssay ConditionsReference
IC50 1.3 nMInhibition of cholesterol synthesis in rat liver hepatocytes (4h)[4]
IC50 13.3 nMInhibition of cholesterol synthesis in rat H4II E cells (liver)[4]
IC50 15.6 nMInhibition of cholesterol synthesis in human Hep G2 cells (liver)[4]
Ki 0.1-0.2 nMCell-free assay[5]

Table 1: In Vitro Inhibitory Potency of this compound (Simvastatin Acid)

The clinical efficacy of statin therapy is primarily assessed by the reduction in LDL-C levels. The dose-response relationship for simvastatin, the prodrug of this compound, demonstrates a significant reduction in LDL-C across a range of doses.

Simvastatin DoseMean LDL-C Reduction (%)Reference
2.5 mg~24%[6]
5 mg~28%[6]
10 mg~33%[6]
20 mg~38%[6][7]
40 mg~41%[6][7]
80 mg~47%[7]

Table 2: Dose-Response of Simvastatin on LDL-Cholesterol Reduction in Patients with Hypercholesterolemia

Pharmacokinetics

The pharmacokinetic profile of this compound is complex, involving its formation from the prodrug simvastatin, extensive metabolism, and transport-mediated disposition.

Absorption and Formation

Simvastatin, the inactive lactone prodrug, is administered orally. Following absorption, it undergoes extensive first-pass metabolism in the liver, where it is hydrolyzed to its active open hydroxy acid form, this compound.[2] The oral bioavailability of simvastatin is low, estimated to be less than 5%.[8]

Distribution

This compound is highly bound to plasma proteins (>95%).[8] The liver is the primary site of action for this compound, and its distribution to this target organ is facilitated by active transport mechanisms.

Metabolism and Elimination

This compound is a substrate for cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP3A5, which are responsible for its oxidative metabolism.[8] It is also a substrate for CYP2C8. The metabolites are primarily excreted in the feces via biliary excretion, with a smaller portion eliminated in the urine.[9]

Transporter-Mediated Disposition

The hepatic uptake of this compound is significantly influenced by the organic anion-transporting polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene. Genetic variations in SLCO1B1 can markedly alter the systemic exposure of this compound and are associated with an increased risk of statin-induced myopathy.

cluster_0 Intestine cluster_1 Systemic Circulation cluster_2 Hepatocyte Simvastatin_oral Simvastatin (Oral) Simvastatin_circ Simvastatin Simvastatin_oral->Simvastatin_circ Absorption Tenivastatin_circ This compound Simvastatin_circ->Tenivastatin_circ Hydrolysis Simvastatin_hep Simvastatin Simvastatin_circ->Simvastatin_hep Tenivastatin_hep This compound Tenivastatin_circ->Tenivastatin_hep OATP1B1 Simvastatin_hep->Tenivastatin_hep Hydrolysis Metabolites Metabolites Tenivastatin_hep->Metabolites CYP3A4/5, CYP2C8 Bile Biliary Excretion Tenivastatin_hep->Bile Metabolites->Bile

Figure 2: Pharmacokinetic Pathway of Simvastatin and this compound.

Pharmacokinetic Parameters

Due to the prodrug nature of simvastatin and the rapid conversion to this compound, pharmacokinetic parameters are often reported for both the parent drug and the active metabolite.

ParameterSimvastatinThis compound (Simvastatin Acid)Reference
Tmax (h) ~1.3 - 2.4~2 - 4[9][10]
Elimination Half-life (t½) (h) ~2~1.9[9]
Plasma Protein Binding (%) >95>95[8]
Primary Route of Elimination Fecal (biliary)Fecal (biliary)[9]

Table 3: Summary of Pharmacokinetic Parameters for Simvastatin and this compound

Experimental Protocols

HMG-CoA Reductase Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against HMG-CoA reductase.

Objective: To determine the IC50 value of this compound for HMG-CoA reductase.

Materials:

  • Recombinant human HMG-CoA reductase

  • HMG-CoA substrate

  • NADPH

  • This compound (or other test inhibitors)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, NADPH, and the various concentrations of this compound.

  • Initiate the reaction by adding HMG-CoA reductase to each well.

  • Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • The rate of NADPH consumption is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of this compound relative to a control with no inhibitor.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

A Prepare Reagents (Buffer, NADPH, HMG-CoA, Enzyme, this compound) B Add Reagents to 96-well Plate (Buffer, NADPH, this compound) A->B C Initiate Reaction (Add HMG-CoA Reductase) B->C D Kinetic Measurement (Monitor Absorbance at 340 nm) C->D E Data Analysis (Calculate % Inhibition, Plot Dose-Response Curve) D->E F Determine IC50 E->F

Figure 3: Experimental Workflow for HMG-CoA Reductase Inhibition Assay.

Clinical Pharmacokinetic Study

This protocol outlines a typical design for a clinical study to evaluate the pharmacokinetics of simvastatin and its active metabolite, this compound.

Objective: To determine the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) of simvastatin and this compound in healthy human subjects.

Study Design:

  • Single-dose, open-label, two-period, crossover study.

  • Healthy adult volunteers.

Procedure:

  • Subjects are administered a single oral dose of simvastatin after an overnight fast.

  • Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 24 or 48 hours post-dose).

  • Plasma is separated from the blood samples by centrifugation.

  • Plasma concentrations of both simvastatin and this compound are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

Conclusion

This compound is a potent HMG-CoA reductase inhibitor that is the active metabolite of the widely prescribed drug, simvastatin. Its pharmacological profile is characterized by high potency in inhibiting cholesterol synthesis, a complex pharmacokinetic pathway involving prodrug activation, extensive metabolism, and transporter-mediated hepatic uptake. A thorough understanding of these pharmacokinetic and pharmacodynamic properties is essential for the rational use of simvastatin in clinical practice and for the development of novel lipid-lowering therapies. The data and protocols presented in this guide provide a foundational resource for professionals in the field of drug development and research.

References

In-Depth Technical Guide: Tenivastatin HMG-CoA Reductase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Tenivastatin HMG-CoA reductase (HMGR) inhibition assay. It includes detailed experimental protocols, a summary of quantitative inhibitory data, and visualizations of the underlying biochemical pathways and experimental workflows.

Introduction: The Role of HMG-CoA Reductase and this compound

3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate pathway, a critical metabolic cascade responsible for the endogenous synthesis of cholesterol and other essential isoprenoids.[1] The enzyme facilitates the conversion of HMG-CoA to mevalonate.[2] Due to its central role in cholesterol homeostasis, HMGR is a primary therapeutic target for managing hypercholesterolemia.

This compound, also known as Simvastatin acid, is the active β-hydroxy acid form of the prodrug Simvastatin.[3] Like other statins, this compound acts as a competitive inhibitor of HMG-CoA reductase.[4] By binding to the active site of the enzyme, it blocks the production of mevalonate, which in turn leads to a reduction in cholesterol synthesis.[1]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against HMG-CoA reductase is typically quantified by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki). The following table summarizes key quantitative data for Simvastatin and its active form, this compound. It is important to note that IC50 values can vary depending on the assay conditions and the biological system used.

Compound/Active FormParameterValueAssay Conditions / System
SimvastatinKi0.1-0.2 nMCell-free assay[5]
Simvastatin (acid form)IC501.3 nMInhibition of cholesterol synthesis in rat liver hepatocytes (4h)[1]
Simvastatin (acid form)IC5013.3 nMInhibition of cholesterol synthesis in rat H4II E cells (liver)[1]
Simvastatin (acid form)IC5015.6 nMInhibition of cholesterol synthesis in human Hep G2 cells (liver)[1]
Simvastatin (acid form)IC5027 nMInhibition of cholesterol synthesis in rat L6 cells[1]
Various Statins (acid form)IC503-20 nMGeneral range for most statins in an LC-MS/MS-based assay[4]

Signaling Pathway: Mechanism of HMG-CoA Reductase Inhibition

This compound competitively inhibits HMG-CoA reductase, which is the rate-limiting step in the cholesterol biosynthesis pathway. This inhibition leads to a cascade of downstream effects, ultimately resulting in lower plasma cholesterol levels.

cluster_0 Mevalonate Pathway cluster_1 Inhibition cluster_2 Cellular Response AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (HMGR) Cholesterol Cholesterol & Isoprenoids Mevalonate->Cholesterol Multiple Steps DecreasedCholesterol Decreased Intracellular Cholesterol Cholesterol->DecreasedCholesterol This compound This compound (Simvastatin Acid) This compound->HMG_CoA Competitive Inhibition UpregulationLDL Upregulation of LDL Receptors DecreasedCholesterol->UpregulationLDL IncreasedLDLClearance Increased Clearance of Plasma LDL UpregulationLDL->IncreasedLDLClearance

The Mevalonate Pathway and Statin Inhibition.

Experimental Protocols

Two primary methods for assaying HMG-CoA reductase inhibition are presented below: a spectrophotometric assay and a more sensitive method utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Spectrophotometric HMG-CoA Reductase Inhibition Assay

This protocol is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase.[6]

Materials and Reagents:

  • HMG-CoA Reductase (recombinant human)

  • HMG-CoA

  • NADPH

  • This compound (Simvastatin Acid)

  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 10 mM DTT, 1 mM EDTA[6]

  • DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic reads at 340 nm

Reagent Preparation:

  • Assay Buffer: Prepare and store at 4°C.

  • HMG-CoA Reductase: Reconstitute the enzyme in Assay Buffer to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C.

  • HMG-CoA Stock Solution (10 mM): Dissolve in ultrapure water, aliquot, and store at -20°C.

  • NADPH Stock Solution (10 mM): Dissolve in Assay Buffer, aliquot, and store at -20°C, protected from light.

  • This compound Stock Solution (10 mM): Dissolve in DMSO. Prepare a series of dilutions in DMSO for the dose-response curve.

Assay Procedure (96-well plate format):

  • Prepare the Reaction Plate:

    • Blank (No Enzyme) Wells: Add 10 µL of Assay Buffer.

    • Negative Control (No Inhibitor) Wells: Add 5 µL of Assay Buffer and 5 µL of DMSO.

    • Inhibitor Wells: Add 5 µL of the appropriate this compound dilution in DMSO and 5 µL of Assay Buffer.

  • Add HMG-CoA Reductase: To all wells except the Blank wells, add 45 µL of diluted HMG-CoA reductase to achieve the desired working concentration. The total volume is now 50 µL.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C.

  • Initiate the Reaction: Prepare a substrate mix containing NADPH and HMG-CoA in Assay Buffer. The final concentration in the 100 µL reaction volume should be 200 µM for NADPH and 20 µM for HMG-CoA. Add 50 µL of this substrate mix to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (V) from the linear portion of the kinetic curve for each well.

    • Calculate the percent inhibition for each this compound concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

LC-MS/MS-Based HMG-CoA Reductase Inhibition Assay

This method offers higher sensitivity and can directly measure the product (mevalonate) and substrate levels. The following protocol is adapted from a study that used this technique to compare the inhibitory effects of various statins, including Simvastatin acid.[4]

Materials and Reagents:

  • Same as the spectrophotometric assay, with the addition of standards for LC-MS/MS analysis.

  • Phosphate Buffer (0.1 M)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Assay Procedure:

  • Incubation: In appropriate tubes, incubate different concentrations of this compound with:

    • HMG-CoA (20 µM)

    • HMG-CoA reductase (0.9 µg/ml)

    • NADPH

    • Phosphate buffer (0.1 M)

  • Reaction Termination: After a defined incubation period at 37°C, terminate the reaction (e.g., by adding a strong acid or organic solvent).

  • Sample Preparation: Process the samples for LC-MS/MS analysis. This may involve protein precipitation, extraction, and derivatization steps.

  • LC-MS/MS Analysis: Analyze the samples to quantify the levels of substrate (HMG-CoA) and product (mevalonate).

  • Data Analysis: Determine the IC50 value by plotting the inhibitor concentration against the enzyme activity (product formation) and fitting to a suitable model.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for an in vitro HMG-CoA reductase inhibition assay.

cluster_0 Preparation cluster_1 Assay Setup (96-Well Plate) cluster_2 Reaction & Measurement cluster_3 Data Analysis PrepReagents Prepare Reagents: - Assay Buffer - HMG-CoA Reductase - HMG-CoA & NADPH - this compound Dilutions AddComponents Add Reagents to Plate: - Blanks - Negative Controls (DMSO) - this compound Concentrations PrepReagents->AddComponents AddEnzyme Add HMG-CoA Reductase AddComponents->AddEnzyme PreIncubate Pre-incubate at 37°C AddEnzyme->PreIncubate InitiateReaction Initiate Reaction with HMG-CoA/NADPH Substrate Mix PreIncubate->InitiateReaction KineticRead Kinetic Measurement (Absorbance at 340 nm) InitiateReaction->KineticRead CalcRate Calculate Reaction Rates (V) KineticRead->CalcRate CalcInhibition Calculate % Inhibition CalcRate->CalcInhibition PlotCurve Plot Dose-Response Curve CalcInhibition->PlotCurve DetermineIC50 Determine IC50 Value PlotCurve->DetermineIC50

Workflow for HMG-CoA Reductase Inhibition Assay.

References

In Vitro Efficacy of Tenivastatin on Cholesterol Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenivastatin, the active hydroxy acid metabolite of simvastatin, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] By competitively inhibiting this enzyme, this compound effectively reduces the endogenous synthesis of cholesterol, a critical mechanism for managing hypercholesterolemia. This technical guide provides an in-depth overview of the in vitro efficacy of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Data Presentation

Compound Parameter Value System Reference
SimvastatinKi0.2 nMCell-free assay[2]
LovastatinIC503.4 nMCell-free assay[3]
FluvastatinIC508 nMCell-free assay[2]
Simvastatin% Inhibition of de novo Cholesterol Synthesis95%C2C12 myotubes[4]
Simvastatin% Inhibition of de novo Cholesterol Synthesis82%HepG2 cells[4]

Table 1: In Vitro Potency of Statins against HMG-CoA Reductase and Cholesterol Synthesis

Experimental Protocols

HMG-CoA Reductase Activity Assay (Colorimetric)

This protocol outlines a common method for determining the inhibitory activity of compounds like this compound on HMG-CoA reductase by measuring the decrease in NADPH absorbance.[5][6]

Materials:

  • Recombinant HMG-CoA reductase

  • HMG-CoA substrate

  • NADPH

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT and EDTA)

  • This compound (or other inhibitors)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of HMG-CoA, NADPH, and this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, NADPH, and varying concentrations of this compound. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Initiate the reaction by adding HMG-CoA reductase to all wells except the negative control.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the decrease in absorbance at 340 nm over a period of 10-20 minutes at regular intervals.

  • Data Analysis: Calculate the rate of NADPH consumption for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Cholesterol Biosynthesis Assay (Isotopic Labeling)

This protocol describes a method to quantify the rate of de novo cholesterol synthesis in cultured cells by measuring the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate.[7][8][9][10]

Materials:

  • Cultured cells (e.g., HepG2, Huh7)

  • Cell culture medium

  • [¹⁴C]-acetate (or other suitable isotopic tracer)

  • This compound

  • Lipid extraction solvents (e.g., hexane/isopropanol)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter and fluid

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

  • Isotopic Labeling: Add [¹⁴C]-acetate to the culture medium and incubate for a further 2-4 hours to allow for incorporation into newly synthesized cholesterol.

  • Lipid Extraction: Wash the cells with PBS and extract the total lipids using a suitable solvent system.

  • Separation of Cholesterol: Separate the cholesterol from other lipids in the extract using TLC.

  • Quantification: Scrape the cholesterol band from the TLC plate, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the protein concentration of each sample. Calculate the percentage inhibition of cholesterol synthesis for each this compound concentration relative to the untreated control.

Cellular Cholesterol Content Assay (Filipin Staining)

This qualitative and semi-quantitative method visualizes the distribution and relative levels of unesterified cholesterol in cells using the fluorescent polyene antibiotic, Filipin III.[11]

Materials:

  • Cultured cells

  • This compound

  • Filipin III staining solution

  • Paraformaldehyde (for fixing)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound as required.

  • Fixation: Fix the cells with paraformaldehyde.

  • Staining: Incubate the fixed cells with Filipin III staining solution in the dark.

  • Washing: Wash the cells with PBS to remove excess stain.

  • Visualization: Mount the coverslips on microscope slides and visualize the cholesterol distribution using a fluorescence microscope with appropriate filters (UV excitation).

  • Analysis: Analyze the fluorescence intensity to semi-quantitatively assess changes in cellular free cholesterol levels.

Mandatory Visualization

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Enzyme HMG-CoA Reductase HMG_CoA->Enzyme Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Cholesterol Cholesterol Squalene->Cholesterol Inhibitor This compound Inhibitor->Enzyme Inhibition Enzyme->Mevalonate

Caption: Cholesterol Biosynthesis Pathway and the Site of this compound Inhibition.

HMG_CoA_Reductase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagents Prepare Reagents (HMG-CoA, NADPH, this compound) Plate Setup 96-well Plate Reagents->Plate AddEnzyme Add HMG-CoA Reductase Plate->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate ReadAbsorbance Measure Absorbance at 340 nm (Kinetic) Incubate->ReadAbsorbance Analyze Calculate Inhibition & IC50 ReadAbsorbance->Analyze

Caption: Experimental Workflow for the HMG-CoA Reductase Inhibition Assay.

Cellular_Cholesterol_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_labeling_extraction Labeling & Extraction cluster_analysis Analysis Culture Culture Cells (e.g., HepG2) Treat Treat with this compound Culture->Treat Label Add [¹⁴C]-acetate Treat->Label Extract Lipid Extraction Label->Extract Separate TLC Separation of Cholesterol Extract->Separate Quantify Scintillation Counting Separate->Quantify Calculate Calculate % Inhibition Quantify->Calculate

Caption: Workflow for Measuring Cellular Cholesterol Biosynthesis using Isotopic Labeling.

References

Tenivastatin's Impact on Lipid Metabolism in Primary Hepatocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenivastatin, the active hydroxy acid metabolite of simvastatin, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. This technical guide provides an in-depth analysis of the effects of this compound on lipid metabolism in primary hepatocytes. By competitively inhibiting HMG-CoA reductase, this compound effectively reduces intracellular cholesterol synthesis, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors and enhances the clearance of circulating LDL-cholesterol. Furthermore, this guide explores the broader effects of this compound on hepatocyte lipid homeostasis, including its influence on fatty acid metabolism and the secretion of very-low-density lipoproteins (VLDL). The intricate signaling pathways modulated by this compound, primarily the Sterol Regulatory Element-Binding Protein (SREBP) pathway and the AMP-activated protein kinase (AMPK) pathway, are detailed. This document also provides comprehensive experimental protocols for studying these effects in primary hepatocytes, presenting quantitative data in structured tables and illustrating key concepts with detailed diagrams to facilitate a deeper understanding of this compound's mechanism of action at the cellular level.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of atherosclerotic cardiovascular disease. Statins are a class of drugs that have become the cornerstone of lipid-lowering therapy. This compound, the active form of simvastatin, exerts its primary effect within the liver, the central organ for maintaining lipid homeostasis. Primary hepatocytes serve as the most relevant in vitro model to study the direct effects of drugs on liver-specific metabolic pathways, closely mimicking the physiological responses of the liver. Understanding the precise molecular mechanisms by which this compound modulates lipid metabolism in these cells is crucial for optimizing therapeutic strategies and developing novel lipid-lowering agents.

Mechanism of Action of this compound in Primary Hepatocytes

This compound's principal mechanism of action is the competitive inhibition of HMG-CoA reductase.[1] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol biosynthesis pathway. By blocking this step, this compound significantly reduces the de novo synthesis of cholesterol within hepatocytes.

Regulation of Cholesterol Homeostasis

The reduction in intracellular cholesterol levels triggers a compensatory cellular response mediated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2). Inactive SREBP-2 resides in the endoplasmic reticulum membrane. When cellular sterol levels are low, SREBP-2 is transported to the Golgi apparatus, where it is proteolytically cleaved to its active nuclear form (nSREBP-2). nSREBP-2 then translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of target genes, upregulating their transcription.

A key target of nSREBP-2 is the gene encoding the LDL receptor. Increased expression of LDL receptors on the hepatocyte surface leads to enhanced uptake of LDL-cholesterol from the circulation, thereby lowering plasma LDL-cholesterol levels.[2]

Effects on Other Lipid Pathways

Beyond cholesterol synthesis, this compound's impact extends to other facets of lipid metabolism within hepatocytes, including fatty acid metabolism and lipoprotein secretion. These effects are often secondary to the primary inhibition of HMG-CoA reductase and the subsequent activation of signaling pathways like SREBP and AMPK.

Quantitative Effects of this compound on Lipid Metabolism

While specific quantitative data for this compound in primary hepatocytes is limited in publicly available literature, data from studies using simvastatin (the prodrug of this compound) and other statins in human hepatocytes and relevant cell lines provide valuable insights.

Table 1: Inhibition of Cholesterol Synthesis by Statins in Human Hepatocytes

StatinIC50 (nM) for Cholesterol Synthesis InhibitionCell TypeReference
Simvastatin8.0Human Hepatocytes[3]
Lovastatin2.0Human Hepatocytes[3]
Atorvastatin50.0Primary Rat Hepatocytes[1]

IC50 represents the concentration of the drug that inhibits 50% of the metabolic activity.

Table 2: Effects of Simvastatin on Lipid Content in Human Liver Cell Lines

TreatmentConcentrationDurationEffect on Lipid ContentCell LineReference
Simvastatin4–10 µM24 h~40% reduction in oleic acid-induced lipid accumulationHepG2[4]
Simvastatin5 µM48 hSignificant decrease in cholesterol and total cholesteryl estersHep3B[5][6]

Signaling Pathways Modulated by this compound

SREBP Pathway

As previously mentioned, the SREBP pathway is central to the action of this compound. By depleting intracellular cholesterol, this compound robustly activates SREBP-2, leading to increased LDL receptor synthesis. SREBP-1c, another isoform, primarily regulates genes involved in fatty acid and triglyceride synthesis. While the primary effect of statins is on SREBP-2, there is evidence of crosstalk and potential modulation of SREBP-1c activity, which can influence fatty acid metabolism.[7]

SREBP_Pathway This compound This compound HMGCR HMG-CoA Reductase This compound->HMGCR inhibits Cholesterol Intracellular Cholesterol HMGCR->Cholesterol synthesizes SREBP_SCAP SREBP-SCAP-INSIG Complex (ER) Cholesterol->SREBP_SCAP inhibits release Golgi Golgi Apparatus SREBP_SCAP->Golgi translocates (low cholesterol) nSREBP2 Nuclear SREBP-2 Golgi->nSREBP2 proteolytic cleavage Nucleus Nucleus nSREBP2->Nucleus LDLR_Gene LDL Receptor Gene Nucleus->LDLR_Gene activates transcription LDLR LDL Receptor LDLR_Gene->LDLR synthesizes LDL_Uptake Increased LDL Uptake LDLR->LDL_Uptake

Caption: SREBP-2 signaling pathway activated by this compound.
AMPK Pathway

AMP-activated protein kinase (AMPK) is a key cellular energy sensor. Activation of AMPK generally shifts metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes. Some studies suggest that statins can activate AMPK in hepatocytes.[8] Activated AMPK can phosphorylate and inactivate key enzymes in lipid synthesis, such as acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This can lead to a reduction in fatty acid synthesis and an increase in fatty acid oxidation.

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC phosphorylates & inhibits Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA produces FAS Fatty Acid Synthesis Malonyl_CoA->FAS promotes CPT1 Carnitine Palmitoyltransferase 1 (CPT1) Malonyl_CoA->CPT1 inhibits FAO Fatty Acid Oxidation CPT1->FAO promotes

Caption: AMPK signaling pathway potentially modulated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on lipid metabolism in primary hepatocytes.

Isolation and Culture of Primary Hepatocytes

A two-step collagenase perfusion method is standard for isolating primary hepatocytes from rodent livers.

  • Anesthesia and Perfusion Setup: Anesthetize the animal and expose the portal vein. Cannulate the portal vein and initiate perfusion with a calcium-free buffer containing EGTA to disrupt cell-cell junctions.

  • Collagenase Digestion: Switch the perfusion to a buffer containing collagenase to digest the extracellular matrix.

  • Hepatocyte Isolation: Once the liver is digested, transfer it to a sterile dish, gently disperse the cells, and filter the cell suspension to remove undigested tissue.

  • Purification: Purify the hepatocytes from non-parenchymal cells by low-speed centrifugation or through a Percoll gradient.

  • Cell Culture: Plate the isolated hepatocytes on collagen-coated dishes in a suitable culture medium. Allow the cells to attach for several hours before initiating experimental treatments.

Hepatocyte_Isolation_Workflow cluster_animal Animal Preparation cluster_perfusion Liver Perfusion cluster_isolation Cell Isolation & Purification cluster_culture Cell Culture Anesthesia Anesthetize Animal ExposePV Expose Portal Vein Anesthesia->ExposePV CannulatePV Cannulate Portal Vein ExposePV->CannulatePV EGTABuffer Perfusion with EGTA Buffer CannulatePV->EGTABuffer CollagenaseBuffer Perfusion with Collagenase Buffer EGTABuffer->CollagenaseBuffer DisperseCells Disperse Liver Cells CollagenaseBuffer->DisperseCells FilterSuspension Filter Cell Suspension DisperseCells->FilterSuspension PurifyHepatocytes Purify Hepatocytes (Centrifugation) FilterSuspension->PurifyHepatocytes PlateCells Plate on Collagen-Coated Dishes PurifyHepatocytes->PlateCells AttachCells Allow Cell Attachment PlateCells->AttachCells TreatCells Initiate this compound Treatment AttachCells->TreatCells

Caption: Experimental workflow for primary hepatocyte isolation and culture.
Cholesterol Synthesis Assay

This assay measures the rate of de novo cholesterol synthesis.

  • Treatment: Treat cultured primary hepatocytes with varying concentrations of this compound for a specified duration.

  • Radiolabeling: Add [14C]-acetate to the culture medium and incubate for 2-4 hours.

  • Lipid Extraction: Wash the cells and extract total lipids using a chloroform:methanol solvent system.

  • Saponification and Sterol Extraction: Saponify the lipid extract to hydrolyze cholesteryl esters. Extract the non-saponifiable lipids (containing cholesterol).

  • Quantification: Measure the radioactivity of the extracted sterols using liquid scintillation counting to determine the amount of [14C]-acetate incorporated into cholesterol.

Fatty Acid Oxidation Assay

This assay quantifies the rate at which hepatocytes oxidize fatty acids.

  • Treatment: Treat cultured primary hepatocytes with this compound.

  • Radiolabeling: Add [14C]-palmitate complexed to bovine serum albumin (BSA) to the culture medium.

  • CO2 Trapping: During the incubation, trap the released 14CO2 (a product of fatty acid oxidation) in a filter paper soaked in a trapping agent placed inside the sealed culture well.

  • Quantification: Measure the radioactivity of the trapped 14CO2 by liquid scintillation counting.

VLDL Secretion Assay

This assay measures the secretion of VLDL particles from hepatocytes.

  • Treatment: Treat hepatocytes with this compound.

  • Radiolabeling: Pulse-label the cells with [35S]-methionine/cysteine to label newly synthesized proteins, including apolipoprotein B (ApoB), the structural protein of VLDL.

  • Chase: Replace the labeling medium with a chase medium containing unlabeled amino acids and continue the incubation to allow for VLDL assembly and secretion.

  • Immunoprecipitation: Collect the culture medium and immunoprecipitate ApoB-containing lipoproteins using an anti-ApoB antibody.

  • Quantification: Analyze the immunoprecipitated proteins by SDS-PAGE and autoradiography or phosphorimaging to quantify the amount of secreted ApoB.

Conclusion

This compound potently inhibits cholesterol synthesis in primary hepatocytes by targeting HMG-CoA reductase. This primary action initiates a cascade of events, most notably the SREBP-2-mediated upregulation of LDL receptors, which is the principal mechanism for its LDL-cholesterol lowering effect in vivo. The influence of this compound on fatty acid metabolism and VLDL secretion is more complex and likely involves the modulation of the AMPK and SREBP-1c signaling pathways. While direct quantitative data on this compound in primary hepatocytes remains an area for further investigation, the available evidence from simvastatin and other statins provides a strong framework for understanding its multifaceted effects on hepatic lipid metabolism. The experimental protocols outlined in this guide offer a robust platform for researchers to further elucidate the precise molecular actions of this compound and to explore its full therapeutic potential.

References

The Emergence of Tenivastatin: A Technical Guide to its Discovery as a Simvastatin Hydrolysis Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simvastatin, a widely prescribed lipid-lowering agent, is a prodrug that undergoes in vivo hydrolysis to its active β-hydroxy acid form, tenivastatin (also known as simvastatin acid).[1] This conversion is critical for its therapeutic efficacy, as this compound is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2] The discovery and characterization of this compound as a primary hydrolysis product of simvastatin have been pivotal in understanding the drug's mechanism of action, stability, and pharmacokinetic profile. This technical guide provides an in-depth overview of the discovery of this compound, focusing on the quantitative data from forced degradation studies, detailed experimental protocols, and the biological pathways involved.

The Hydrolytic Conversion of Simvastatin to this compound

Simvastatin is a lactone that is susceptible to hydrolysis, a reaction that opens the lactone ring to form the open-ring β-hydroxy acid, this compound.[3] This conversion can be influenced by pH, temperature, and the presence of enzymes.[4][5]

Chemical and Enzymatic Hydrolysis

The hydrolysis of simvastatin's lactone ring is a key transformation, occurring both chemically and enzymatically. In aqueous solutions, the degradation of simvastatin follows pseudo-first-order kinetics and is highly dependent on pH, with a significantly faster rate at alkaline pH compared to acidic conditions.[5] In vivo, this conversion is primarily mediated by esterases, such as carboxylesterases and paraoxonases, found in the blood and various tissues.[4]

The chemical structures of simvastatin and its hydrolysis product, this compound, are depicted below.

Figure 1: Conversion of Simvastatin to this compound.

Quantitative Analysis of Simvastatin Hydrolysis

Forced degradation studies are instrumental in understanding the stability of a drug substance and identifying its degradation products. The following tables summarize the quantitative data from various studies on the hydrolysis of simvastatin to this compound under different stress conditions.

Simvastatin Degradation under Forced Hydrolysis Conditions
Stress ConditionConcentration/TemperatureDuration% Degradation of SimvastatinReference
Acid Hydrolysis 0.1 N HCl3 hours53.16%[6]
0.01 M - 0.1 M HCl / 25°C - 40°C15 - 45 minOptimized for targeted degradation[7]
Base Hydrolysis 0.1 N NaOH2 hours44.65%[6]
0.01 M - 0.1 M NaOH / 25°C - 40°C15 - 45 minOptimized for targeted degradation[7]
Neutral Hydrolysis Water / 80°C3 hours53.13%[6]
Oxidative Degradation 3% H₂O₂ / 60°C14 hours44.25%[6]
Thermal Degradation 80°C4 hours38.93%[6]
Photolytic Degradation Sunlight4 hours< 0.45%[6]

Table 1: Summary of Simvastatin Degradation under Various Stress Conditions.

Kinetic Parameters of Simvastatin Hydrolysis

The hydrolysis of simvastatin has been shown to follow pseudo-first-order kinetics.[5] The rate of degradation is significantly influenced by pH and temperature.

pHTemperature (°C)Rate Constant (k) (h⁻¹)Half-life (t₁₂) (h)t₉₀ (h)Reference
3600.003231.035.1[4]
4600.003231.035.1[4]
5600.004173.326.3[4]
6600.02231.54.8[4]
7600.1106.31.0[4]
8601.4500.50.07[4]
960Spontaneous--[4]

Table 2: Pseudo-first-order kinetic parameters for the hydrolysis of simvastatin at 60°C.

Biological Activity: HMG-CoA Reductase Inhibition

This compound is a potent inhibitor of HMG-CoA reductase. The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50).

StatinIC₅₀ (nM)Reference
This compound (Simvastatin Acid) 5.8 [8]
Atorvastatin10.5[8]
3R,5S-fluvastatin4.9[8]
Pitavastatin3.2[8]
Pravastatin20.1[8]
Rosuvastatin3.9[8]

Table 3: Comparative IC50 values of various statins against HMG-CoA reductase.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the study of simvastatin hydrolysis and this compound characterization.

Forced Degradation Study of Simvastatin

This protocol describes a typical forced degradation study to induce the formation of this compound and other degradation products.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_neutralize Neutralization & Dilution cluster_analysis Analysis prep Dissolve Simvastatin (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile/Water) acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C, 3h) prep->acid Expose to base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C, 2h) prep->base Expose to neutral Neutral Hydrolysis (e.g., Water, 80°C, 3h) prep->neutral Expose to oxidative Oxidative Degradation (e.g., 3% H₂O₂, 60°C, 14h) prep->oxidative Expose to thermal Thermal Degradation (e.g., 80°C, 4h) prep->thermal Expose to photo Photolytic Degradation (e.g., Sunlight, 4h) prep->photo Expose to neutralize Neutralize acidic and basic samples. Dilute all samples to a suitable concentration for analysis. acid->neutralize base->neutralize neutral->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc RP-HPLC Analysis (C18 column, UV detection) neutralize->hplc lcms LC-MS/MS Analysis (Identification and characterization of degradation products) hplc->lcms

Figure 2: Workflow for a Forced Degradation Study of Simvastatin.

Protocol Details:

  • Preparation of Stock Solution: A stock solution of simvastatin (e.g., 1 mg/mL) is prepared in a mixture of acetonitrile and water.[6]

  • Application of Stress Conditions:

    • Acid Hydrolysis: The stock solution is mixed with an equal volume of 0.1 N HCl and heated (e.g., at 60°C for 3 hours).[6]

    • Base Hydrolysis: The stock solution is mixed with an equal volume of 0.1 N NaOH and heated (e.g., at 60°C for 2 hours).[6]

    • Neutral Hydrolysis: The stock solution is mixed with an equal volume of water and heated (e.g., at 80°C for 3 hours).[6]

    • Oxidative Degradation: The stock solution is mixed with an equal volume of 3% hydrogen peroxide and kept at a specific temperature (e.g., 60°C for 14 hours).[6]

    • Thermal Degradation: The stock solution is heated at a high temperature (e.g., 80°C for 4 hours).[6]

    • Photolytic Degradation: The stock solution is exposed to sunlight or a UV lamp for a specified duration.[6]

  • Sample Neutralization and Dilution: After the stress period, the acidic and basic samples are neutralized. All samples are then diluted with the mobile phase to a suitable concentration for analysis.[9]

  • Analytical Method: The stressed samples are analyzed using a validated stability-indicating HPLC or UPLC-MS/MS method to separate and quantify simvastatin and its degradation products, including this compound.[6][9]

RP-HPLC Method for Simvastatin and this compound Analysis

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for the simultaneous determination of simvastatin and this compound.

  • Chromatographic Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 4) in a ratio of approximately 65:35 (v/v).[6]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV detection at 238 nm.[11]

  • Column Temperature: Ambient or controlled (e.g., 25°C).[4]

LC-MS/MS Method for Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the identification and quantification of simvastatin and this compound in complex matrices like plasma.

  • Chromatographic Separation: A UPLC system with a C18 column is used for rapid separation.[2]

  • Ionization: Electrospray ionization (ESI) in positive or negative mode.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification.[2]

  • Sample Preparation: Plasma samples typically undergo protein precipitation followed by liquid-liquid extraction or solid-phase extraction.[12][13]

In Vitro HMG-CoA Reductase Inhibition Assay

This assay is used to determine the inhibitory potency (IC50) of this compound on its target enzyme.

G cluster_prep Reagent Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis reagents Prepare solutions of: - HMG-CoA Reductase - HMG-CoA (substrate) - NADPH (cofactor) - this compound (inhibitor) incubation Incubate enzyme, substrate, and cofactor with varying concentrations of this compound. reagents->incubation measurement Monitor the decrease in NADPH absorbance at 340 nm (spectrophotometrically). incubation->measurement analysis Calculate the percentage of inhibition and determine the IC50 value by plotting inhibition vs. log(concentration). measurement->analysis

Figure 3: Workflow for an In Vitro HMG-CoA Reductase Inhibition Assay.

Protocol Details:

  • Reagent Preparation: Solutions of HMG-CoA reductase, the substrate HMG-CoA, the cofactor NADPH, and a series of dilutions of this compound are prepared in an appropriate buffer.[8]

  • Reaction Incubation: The enzyme, substrate, and cofactor are incubated with different concentrations of this compound in a microplate.[14]

  • Kinetic Measurement: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.[8]

  • Data Analysis: The percentage of enzyme inhibition is calculated for each this compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]

Biological Pathway: HMG-CoA Reductase Inhibition

This compound exerts its lipid-lowering effect by competitively inhibiting HMG-CoA reductase, a key enzyme in the mevalonate pathway of cholesterol synthesis.

G acetyl_coa Acetyl-CoA hmg_coa_synthase HMG-CoA Synthase acetyl_coa->hmg_coa_synthase hmg_coa HMG-CoA hmg_coa_synthase->hmg_coa hmg_coa_reductase HMG-CoA Reductase hmg_coa->hmg_coa_reductase mevalonate Mevalonate hmg_coa_reductase->mevalonate cholesterol Cholesterol mevalonate->cholesterol ...multiple steps... This compound This compound This compound->hmg_coa_reductase Inhibition

Figure 4: Inhibition of the HMG-CoA Reductase Pathway by this compound.

By inhibiting this enzyme, this compound reduces the endogenous synthesis of cholesterol in the liver. This leads to an upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[15][16]

Spectroscopic Data

While detailed spectroscopic data for this compound is not as widely published as for its parent compound, simvastatin, its structural elucidation relies on standard analytical techniques.

  • Mass Spectrometry (MS): LC-MS/MS analysis is crucial for the identification of this compound. The fragmentation pattern would be similar to that of simvastatin, with characteristic losses of the side chain and water molecules. The protonated molecule [M+H]⁺ would be observed at m/z 437.3.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad O-H stretching band for the carboxylic acid, in addition to the O-H stretching of the alcohol groups, and a C=O stretching band for the carboxylic acid, which would differ from the ester carbonyl stretch of the lactone in simvastatin.

Conclusion

The discovery of this compound as the active hydrolysis product of simvastatin has been a cornerstone in understanding the pharmacology of this important class of drugs. Through forced degradation studies, the conditions leading to its formation have been well-characterized, providing valuable insights into the stability and handling of simvastatin. The quantitative data on its formation kinetics and potent inhibitory activity against HMG-CoA reductase underscore its therapeutic significance. The detailed experimental protocols outlined in this guide provide a framework for researchers in the field to further investigate the properties and applications of this compound and other statins. Future research could focus on obtaining and publishing comprehensive spectroscopic data for this compound to further aid in its characterization and analysis.

References

Tenivastatin (CAS: 121009-77-6): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenivastatin, also known as Simvastatin Acid, is the biologically active hydroxy acid form of the widely prescribed lipid-lowering drug, Simvastatin. As a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, this compound plays a crucial role in the regulation of cholesterol biosynthesis. This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its synthesis and evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development.

Physicochemical Properties

This compound is a complex organic molecule with the chemical formula C25H40O6 and a molecular weight of 436.58 g/mol .[1][2] It is characterized by a hexahydronaphthalene ring system linked to a dihydroxyheptanoic acid side chain. A comprehensive summary of its physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 121009-77-6[3]
Molecular Formula C25H40O6[1][2]
Molecular Weight 436.58 g/mol [1][2]
IUPAC Name (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid[3]
Synonyms Simvastatin Acid, Simvastatin Hydroxy Acid, L-654969[4]
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol. Sparingly soluble in water.

Mechanism of Action and Pharmacology

This compound's primary pharmacological effect is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.[4] By blocking this enzyme, this compound prevents the conversion of HMG-CoA to mevalonic acid, a crucial precursor for cholesterol production in the liver. This leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors on hepatocytes, enhancing the clearance of LDL cholesterol from the bloodstream.

Beyond its lipid-lowering effects, this compound, like other statins, exhibits pleiotropic effects, including anti-inflammatory and anti-proliferative properties. These effects are attributed to the reduced availability of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification and function of small GTP-binding proteins like Ras and Rho.

This compound is also a substrate for the organic anion transporting polypeptide 3A1 (OATP3A1), which may play a role in its tissue distribution and potential for drug-drug interactions.[4]

Table 2: Pharmacological and In Vitro Activity of this compound

ParameterValueTarget/SystemReference
Ki (HMG-CoA Reductase) ~0.1-0.2 nM (for Simvastatin)HMG-CoA Reductase
Km (OATP3A1 uptake) 10.5 ± 2.3 µMOATP3A1
Vmax (OATP3A1 uptake) Not specifiedOATP3A1
Effect on ROS production 8.9% to 43% reduction in indoxyl sulfate-treated hCM cells (0.1–20 μM)Human Cardiomyocytes[4]
Effect on OATP3A1 expression Dose-dependent decrease (1.5% to 90%) in hCMs and OATP3A1-expressing HEK293 cells (0.1–20 μM)Human Cardiomyocytes and HEK293 cells[4]

Table 3: Pharmacokinetic Parameters of Simvastatin and its Acid Form (this compound)

ParameterValueSpeciesNotesReference
Oral Bioavailability (Simvastatin) <5%HumansExtensive first-pass metabolism.[5][6]
Oral Bioavailability (Simvastatin with SLNs) 2.55 to 3.37-fold increaseRatsSolid Lipid Nanoparticle formulation.[7]
Plasma Protein Binding (Simvastatin) ~95-98%Rats and HumansHigh[8]
Tmax (Simvastatin Acid) ~2-4 hoursHumansTime to maximum plasma concentration.[9][10]
Half-life (Simvastatin) ~2 hoursHumans[2]
Cmax (Simvastatin - 8.66 mg/kg oral dose) Significantly higher with esterase inhibitorsRatsDemonstrates instability in blood samples without inhibitors.[11]
AUC (Simvastatin - 8.66 mg/kg oral dose) Significantly higher with esterase inhibitorsRatsDemonstrates instability in blood samples without inhibitors.[11]

Note: Much of the available pharmacokinetic data is for the prodrug Simvastatin. This compound is the active metabolite.

Signaling Pathways

The biological effects of this compound are mediated through its influence on several key signaling pathways.

HMG_CoA_Reductase_Pathway HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Substrate Mevalonate Mevalonate Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol LDLR LDL Receptor Expression Cholesterol->LDLR Downregulates This compound This compound This compound->HMGCR Inhibits HMGCR->Mevalonate Catalyzes HMGCR->Cholesterol Leads to decreased synthesis LDL_Clearance LDL Cholesterol Clearance LDLR->LDL_Clearance Increases Ras_RhoA_Signaling This compound This compound HMGCR HMG-CoA Reductase This compound->HMGCR Inhibits Isoprenoids Isoprenoid Synthesis (FPP, GGPP) HMGCR->Isoprenoids Prenylation Prenylation Isoprenoids->Prenylation Ras_RhoA Ras / RhoA Ras_RhoA->Prenylation Substrates Membrane_Localization Membrane Localization & Activation Prenylation->Membrane_Localization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Membrane_Localization->Downstream Cell_Effects Cell Proliferation, Inflammation, etc. Downstream->Cell_Effects HMGCR_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, HMG-CoA, NADPH Start->Prepare_Reagents Add_Inhibitor Add this compound (or vehicle) to wells Prepare_Reagents->Add_Inhibitor Add_Enzyme Add HMG-CoA Reductase to initiate reaction Add_Inhibitor->Add_Enzyme Measure_Absorbance Measure Absorbance at 340 nm (kinetic read) Add_Enzyme->Measure_Absorbance Calculate_Rate Calculate Rate of NADPH Consumption Measure_Absorbance->Calculate_Rate Determine_IC50 Determine IC50 Value Calculate_Rate->Determine_IC50 End End Determine_IC50->End

References

Beyond Cholesterol: A Technical Guide to the Pleiotropic Effects of Tenivastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenivastatin, the active hydroxy acid metabolite of simvastatin, is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. While its efficacy in lowering low-density lipoprotein (LDL) cholesterol is well-established, a growing body of evidence reveals a spectrum of beneficial effects that extend beyond its lipid-lowering capabilities. These "pleiotropic" effects position this compound as a molecule of significant interest in cardiovascular disease and beyond, with implications for inflammation, endothelial health, oxidative stress, and immune responses.

This technical guide provides an in-depth exploration of the cholesterol-independent actions of this compound. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its multifaceted mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. As much of the available research has been conducted with its parent drug, simvastatin, this guide will draw upon that robust dataset, explicitly noting the close relationship between simvastatin and its active form, this compound.

Anti-Inflammatory Effects

This compound exerts profound anti-inflammatory effects by modulating the expression and activity of key inflammatory mediators. This is primarily achieved through the inhibition of isoprenoid synthesis, which in turn affects the function of small GTP-binding proteins like Rho, Ras, and Rac, crucial for inflammatory cell signaling.

Quantitative Data on Anti-Inflammatory Effects of Simvastatin
BiomarkerStudy PopulationTreatmentDurationKey FindingReference
Interleukin-6 (IL-6)Hypercholesterolemic patientsSimvastatin (20-40 mg/day)6 weeksSignificant decrease in serum IL-6 levels.[1]
Interleukin-8 (IL-8)Hypercholesterolemic patientsSimvastatin (20-40 mg/day)6 weeksSignificant reduction in serum IL-8 concentrations.[1]
Monocyte Chemoattractant Protein-1 (MCP-1)Hypercholesterolemic patientsSimvastatin (20-40 mg/day)6 weeksSignificant decrease in serum MCP-1 levels.[1]
C-Reactive Protein (CRP)Patients with Type 2 DiabetesSimvastatin (40 mg/day)14 daysSignificant reduction in high-sensitivity CRP (hs-CRP) levels.[2]
C-Reactive Protein (CRP)Hypercholesterolemic patientsSimvastatin (40 mg/day)14 daysSignificant reduction in hs-CRP levels, independent of LDL cholesterol reduction.[3][4]
Experimental Protocols

Quantification of Inflammatory Cytokines (IL-6, IL-8, MCP-1) by ELISA:

  • Objective: To measure the concentration of pro-inflammatory cytokines in patient serum.

  • Methodology:

    • Sample Collection: Whole blood is collected from patients and centrifuged to separate the serum.

    • Assay Principle: A quantitative sandwich enzyme-linked immunosorbent assay (ELISA) is performed.

    • Procedure:

      • Microplate wells are pre-coated with a capture antibody specific for the target cytokine (e.g., anti-human IL-6).

      • Patient serum samples and standards of known cytokine concentrations are added to the wells. The cytokine binds to the capture antibody.

      • After washing, a biotin-conjugated detection antibody that binds to a different epitope on the cytokine is added.

      • Streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated detection antibody.

      • A substrate solution (e.g., TMB) is added, and the HRP enzyme catalyzes a color change.

      • The intensity of the color is proportional to the amount of cytokine present and is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

    • Data Analysis: A standard curve is generated using the known concentrations of the standards, and the cytokine concentrations in the patient samples are interpolated from this curve.[1]

Improvement of Endothelial Function

This compound plays a crucial role in maintaining and restoring endothelial function, a critical factor in the pathogenesis of atherosclerosis. Its beneficial effects are largely mediated by the enhancement of endothelial nitric oxide synthase (eNOS) activity and the subsequent increase in nitric oxide (NO) bioavailability.

Quantitative Data on Endothelial Function Improvement with Simvastatin
ParameterStudy PopulationTreatmentDurationKey FindingReference
Flow-Mediated Dilation (FMD)Hypercholesterolemic malesSimvastatin (10-20 mg/day)12 weeksFMD increased from 6.8% to 12.3%.[5]
Flow-Mediated Dilation (FMD)Hypercholesterolemic patientsSimvastatin (10-80 mg/day)2 monthsSignificant improvement in FMD across all doses compared to placebo.[6][7]
Flow-Mediated Dilation (FMD)Patients with peripheral arterial occlusive diseaseSimvastatin (40 mg/day)3 monthsFMD increased by 180% in hypercholesterolemic patients.[8]
Experimental Protocols

Assessment of Endothelial Function using Flow-Mediated Dilation (FMD):

  • Objective: To non-invasively assess endothelium-dependent vasodilation.

  • Methodology:

    • Patient Preparation: Patients are required to fast for at least 8-12 hours prior to the measurement.

    • Imaging: High-resolution ultrasound is used to image the brachial artery.

    • Baseline Measurement: The baseline diameter of the brachial artery is recorded.

    • Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (e.g., 50 mmHg above systolic pressure) for a standardized period (e.g., 5 minutes) to induce ischemia.

    • Post-Occlusion Measurement: The cuff is rapidly deflated, causing a sudden increase in blood flow (reactive hyperemia), which stimulates the endothelium to release NO and induce vasodilation. The diameter of the brachial artery is continuously monitored and recorded for several minutes after cuff release.

    • Data Analysis: FMD is calculated as the percentage change in the brachial artery diameter from baseline to the maximum diameter achieved during reactive hyperemia.[5][6]

Reduction of Oxidative Stress

This compound mitigates oxidative stress by inhibiting the production of reactive oxygen species (ROS) and enhancing antioxidant defense mechanisms. A key mechanism is the inhibition of NADPH oxidase, a major source of vascular ROS.

Quantitative Data on Oxidative Stress Reduction with Simvastatin
BiomarkerStudy PopulationTreatmentDurationKey FindingReference
8-hydroxy-2'-deoxyguanosine (8-OHdG)Dyslipidemic Type 2 Diabetic PatientsSimvastatinNot specifiedLower DNA damage index in treated vs. untreated patients.[9]
Protein CarbonylationMice with thermal injurySimvastatin (0.2 mg/kg)Single doseSignificant decrease in protein carbonylation in intestinal mucosa.[10]
Myeloperoxidase (MPO)Mice with thermal injurySimvastatin (0.2 mg/kg)Single doseSignificant decrease in MPO activity in intestinal tissue.[10]
Experimental Protocols

Measurement of 8-hydroxy-2'-deoxyguanosine (8-OHdG) by Immunofluorescence:

  • Objective: To quantify oxidative DNA damage in cells.

  • Methodology:

    • Cell Culture and Treatment: Cells (e.g., MDA-MB-231) are cultured and treated with varying doses of simvastatin.

    • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized.

    • Immunostaining:

      • Cells are incubated with a primary antibody specific for 8-OHdG.

      • After washing, a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594) is added.

    • Imaging and Analysis: The fluorescence intensity, which corresponds to the level of 8-OHdG, is visualized and quantified using a fluorescence microscope.[11]

Immunomodulatory Actions

This compound exhibits immunomodulatory properties by influencing the function and activation of various immune cells, particularly T-cells. This is primarily mediated by interfering with the prenylation of small GTPases that are essential for T-cell receptor signaling.

Experimental Protocols

T-Cell Activation Assay:

  • Objective: To assess the effect of statins on T-cell activation.

  • Methodology:

    • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy volunteers.

    • Cell Culture and Treatment: PBMCs are cultured in the presence or absence of a statin (e.g., simvastatin).

    • T-Cell Stimulation: T-cells are activated using a superantigen (e.g., staphylococcal enterotoxin B) or anti-CD3/CD28 antibodies.

    • Assessment of Activation: T-cell activation is measured by:

      • Proliferation assays: Measuring the incorporation of radioactive thymidine or using dye dilution assays (e.g., CFSE).

      • Flow cytometry: Analyzing the expression of activation markers such as HLA-DR and CD38 on the surface of T-cells.[12][13]

Signaling Pathways

The pleiotropic effects of this compound are orchestrated through its influence on several key intracellular signaling pathways. By inhibiting HMG-CoA reductase, this compound depletes downstream isoprenoids, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification (prenylation) of small GTPases.

HMG-CoA Reductase Pathway and Downstream Effects

HMG_CoA_Reductase_Pathway HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Synthesis Isoprenoids->Cholesterol GTPases Small GTPases (Rho, Ras, Rac) Isoprenoids->GTPases Prenylation This compound This compound This compound->HMG_CoA_Reductase Inhibits HMG_CoA_Reductase->Mevalonate Pleiotropic_Effects Pleiotropic Effects: - Anti-inflammatory - Improved Endothelial Function - Reduced Oxidative Stress - Immunomodulation GTPases->Pleiotropic_Effects Modulates Signaling_Pathways cluster_0 This compound Action cluster_1 RhoA/ROCK Pathway cluster_2 NF-κB Pathway This compound This compound GGPP Geranylgeranyl Pyrophosphate (GGPP) Depletion This compound->GGPP Inhibits Synthesis IKK IKK This compound->IKK Inhibits RhoA RhoA GGPP->RhoA Inhibits Prenylation ROCK ROCK RhoA->ROCK Activates eNOS_down eNOS mRNA Degradation ROCK->eNOS_down Actin Actin Cytoskeleton Stress Fibers ROCK->Actin Gene_Expression Pro-inflammatory Gene Expression (IL-6, IL-8, VCAM-1) Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK IkappaB IκB IKK->IkappaB Phosphorylates for Degradation NFkappaB NF-κB IkappaB->NFkappaB Inhibits NFkappaB->Gene_Expression Translocates to Nucleus & Activates eNOS_Modulation This compound This compound RhoA_inhibition Inhibition of RhoA Prenylation This compound->RhoA_inhibition PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Activates eNOS_stability Increased eNOS mRNA Stability RhoA_inhibition->eNOS_stability Leads to eNOS eNOS eNOS_stability->eNOS eNOS_activation eNOS Phosphorylation (Activation) PI3K_Akt->eNOS_activation eNOS_activation->eNOS NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation Anti_platelet Anti-platelet Aggregation NO->Anti_platelet Anti_inflammatory Anti-inflammatory Effects NO->Anti_inflammatory

References

Methodological & Application

Tenivastatin in DMSO: Application Notes and Protocols for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of Tenivastatin in dimethyl sulfoxide (DMSO) for various in vitro assays. This compound, also known as Simvastatin acid, is the active hydrolyzed form of Simvastatin and a potent inhibitor of HMG-CoA reductase.[1][2] Accurate preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results.

Data Presentation: Solubility and Working Concentrations

While an exact upper limit of solubility for this compound in DMSO is not consistently published across suppliers, it is generally considered to be highly soluble. For practical laboratory purposes, stock solutions are commonly prepared at concentrations ranging from 5 mM to 20 mM. For comparison, the related compound Simvastatin has a reported solubility of approximately 30 mg/mL in DMSO. It is always recommended to perform a small-scale solubility test with the specific batch of this compound being used.

The working concentrations of this compound in in vitro assays are significantly lower than the stock solution concentrations and typically fall within the micromolar to nanomolar range, depending on the cell type and the specific assay.

ParameterValueSource/Rationale
Primary Solvent Dimethyl Sulfoxide (DMSO), cell culture gradeCommon solvent for hydrophobic small molecules.
Recommended Stock Concentration 5 mM - 20 mMBased on common laboratory practice and supplier recommendations.
Storage of Stock Solution Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Protect from light.General guidelines for storing small molecules in DMSO to maintain stability.
Typical In Vitro Working Concentration 0.1 µM - 20 µMEffective concentration range observed in studies on human cardiomyocytes (hCM) and HEK293 cells for assays such as ROS generation and OATP3A1 expression.[1][2]
Final DMSO Concentration in Assay < 0.5% (ideally ≤ 0.1%)To minimize solvent-induced cytotoxicity in cell-based assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 436.58 g/mol .

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO (cell culture grade)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing this compound: In a sterile environment, carefully weigh out 4.37 mg of this compound powder using an analytical balance.

  • Adding Solvent: Add the weighed this compound powder to a sterile microcentrifuge tube. Using a calibrated pipette, add 1 mL of anhydrous, sterile DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: Once fully dissolved, dispense the 10 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Protect the aliquots from light.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium or assay buffer) for use in cell-based assays.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation of the compound, it is best to perform an intermediate dilution. For example, dilute the 10 mM stock solution 1:10 in sterile DMSO to create a 1 mM solution.

  • Final Working Dilution: Add the desired volume of the stock or intermediate solution to the final volume of the pre-warmed cell culture medium or assay buffer to achieve the target concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution (or 10 µL of a 1 mM intermediate solution) to 999 µL (or 990 µL) of the aqueous medium.

  • Mixing: Mix the final working solution thoroughly but gently by inverting the tube or by slow pipetting.

  • Vehicle Control: It is crucial to prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment to account for any effects of the solvent on the cells.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the known signaling pathway affected by this compound and the general experimental workflow for its use in in vitro assays.

Tenivastatin_Pathway HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol This compound This compound (Simvastatin Acid) This compound->HMGCR Inhibition HMGCR->Mevalonate

Caption: this compound's mechanism of action.

Tenivastatin_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO to create 10 mM Stock Solution weigh->dissolve aliquot Aliquot and Store Stock Solution at -80°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw dilute Prepare Working Solutions in Cell Culture Medium thaw->dilute treat Treat Cells with this compound and Vehicle Control dilute->treat assay Perform In Vitro Assay (e.g., ROS, Western Blot) treat->assay analyze Data Analysis assay->analyze end End analyze->end

Caption: Experimental workflow for this compound.

References

Application Notes and Protocols for Dissolving Tenivastatin for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenivastatin, also known as Simvastatin acid, is the active hydroxy acid metabolite of the lactone prodrug Simvastatin. It is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This characteristic makes this compound a valuable tool for in vitro research in areas such as cancer biology, cardiovascular disease, and cellular metabolism. Accurate and reproducible experimental results hinge on the correct preparation of this compound solutions. This document provides a detailed protocol for the dissolution, storage, and application of this compound in cell culture experiments.

Physicochemical and Solubility Data

This compound is a lipophilic molecule with limited solubility in aqueous solutions. Therefore, an organic solvent is required to prepare a high-concentration stock solution, which can then be diluted to the desired working concentration in cell culture media. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose.

ParameterValue/RecommendationSource(s)
Synonyms Simvastatin acid, Simvastatin hydroxy acid[1][2]
Molecular Formula C₂₅H₄₀O₆[2]
Molecular Weight 436.58 g/mol [2]
Primary Solvent Dimethyl Sulfoxide (DMSO), cell culture grade[1]
Solubility in DMSO While specific quantitative data is limited, it is generally considered soluble in DMSO. Based on the solubility of its parent compound, Simvastatin (~30 mg/mL), a concentration of at least 10-20 mg/mL is likely achievable. A preliminary solubility test is recommended.[3]
Aqueous Solubility Sparingly soluble. For maximal solubility in aqueous buffers, it is recommended to first dissolve in DMSO and then dilute.[3][4]
Storage of Powder -20°C for up to 3 years; 4°C for up to 2 years.
Storage of DMSO Stock Solution Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Stability in Aqueous Solution Aqueous solutions are not recommended for storage for more than one day.[3][4]
Final DMSO Concentration in Cell Culture Should be ≤ 0.5%, with an ideal concentration of ≤ 0.1% to minimize solvent-induced cytotoxicity.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution that can be stored for an extended period and diluted for various experimental needs.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or light-protecting microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh out 4.37 mg of this compound powder. Calculation: 10 mmol/L * 1 mL * 436.58 g/mol = 4.3658 mg

  • Solvent Addition: Transfer the weighed powder to a sterile amber microcentrifuge tube. Add 1 mL of sterile DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is difficult, gentle warming of the solution to 37°C or sonication for 5-10 minutes may aid the process.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol details the dilution of the DMSO stock solution into the cell culture medium to achieve the desired final concentration for treating cells. It is crucial to maintain a low final DMSO concentration to prevent solvent-induced toxicity.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or multi-well plates

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature, protected from light.

  • Serial Dilution (Recommended): To ensure accurate dosing and prevent precipitation, it is highly recommended to perform a serial dilution.

    • Example for preparing a 10 µM working solution:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium. This results in a 10 µM intermediate solution with a DMSO concentration of 0.1%.

      • This 10 µM solution can be directly added to cells, or further diluted as needed.

  • Direct Dilution (for lower concentrations):

    • Example for preparing a 1 µM working solution in 10 mL of medium:

      • Add 1 µL of the 10 mM stock solution to 10 mL of pre-warmed complete cell culture medium.

      • The final DMSO concentration will be 0.01%.

  • Mixing: Immediately after adding the this compound stock solution to the medium, mix gently but thoroughly by pipetting or inverting the tube to ensure even dispersion and minimize the risk of precipitation.

  • Vehicle Control: Always prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium. This is essential to distinguish the effects of the compound from any effects of the solvent.

Mandatory Visualizations

G cluster_0 Protocol 1: Stock Solution Preparation cluster_1 Protocol 2: Working Solution Preparation weigh Weigh 4.37 mg this compound add_dmso Add 1 mL Sterile DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution store->thaw dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute mix Mix Thoroughly dilute->mix control Prepare Vehicle Control dilute->control treat Add to Cells mix->treat control->treat start Start start->weigh

Caption: Experimental workflow for preparing this compound solutions.

G cluster_pathway HMG-CoA Reductase Pathway HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Cholesterol Cholesterol Biosynthesis Mevalonate->Cholesterol Multiple Steps HMGCR->Mevalonate This compound This compound This compound->HMGCR Inhibition

Caption: this compound's mechanism of action on the HMG-CoA reductase pathway.

References

Application Notes and Protocols for Cell-Based Assays to Determine Tenivastatin Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenivastatin, the active hydroxy acid form of Simvastatin, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGCR), the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] By inhibiting HMGCR, this compound effectively reduces cholesterol synthesis.[1] Beyond its lipid-lowering effects, this compound, like other statins, exhibits pleiotropic effects, including anti-proliferative and pro-apoptotic activities in various cancer cell lines.[1][4] Accurate and reliable measurement of this compound's potency is crucial for drug development, quality control, and basic research.

These application notes provide detailed protocols for three key cell-based assays to determine the potency of this compound:

  • HMG-CoA Reductase (HMGCR) Activity Assay: A direct measure of this compound's inhibitory effect on its primary target enzyme.

  • Cholesterol Uptake/Synthesis Assay: A functional assay to assess the downstream cellular effect of HMGCR inhibition.

  • Cell Proliferation (Cytotoxicity) Assay: An assay to evaluate the anti-proliferative effects of this compound on cancer cell lines.

HMG-CoA Reductase (HMGCR) Activity Assay

This assay directly measures the enzymatic activity of HMG-CoA reductase and its inhibition by this compound. The principle lies in spectrophotometrically monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate by HMGCR.[5][6] The rate of NADPH consumption is directly proportional to the enzyme's activity.

Signaling Pathway

HMGCR_Pathway cluster_pathway Mevalonate Pathway cluster_reaction Enzymatic Reaction AcetylCoA Acetyl-CoA HMG_CoA_Synthase HMG-CoA Synthase AcetylCoA->HMG_CoA_Synthase HMG_CoA HMG-CoA HMG_CoA_Synthase->HMG_CoA HMGCR HMG-CoA Reductase (HMGCR) HMG_CoA->HMGCR Mevalonate Mevalonate HMGCR->Mevalonate NADP NADP+ HMGCR->NADP Downstream Cholesterol & Isoprenoids Mevalonate->Downstream NADPH NADPH NADPH->HMGCR This compound This compound This compound->HMGCR Inhibits

Caption: HMG-CoA Reductase (HMGCR) enzymatic reaction and its inhibition by this compound.

Experimental Workflow

HMGCR_Workflow cluster_workflow HMGCR Activity Assay Workflow Prep_Reagents Prepare Reagents: Assay Buffer, HMGCR, HMG-CoA, NADPH, this compound Plate_Setup Plate Setup (96-well): - Enzyme Control - Inhibitor (this compound) - Solvent Control - Reagent Background Prep_Reagents->Plate_Setup Incubate Incubate at 37°C Plate_Setup->Incubate Add_Substrate Initiate Reaction: Add HMG-CoA Incubate->Add_Substrate Measure_Absorbance Kinetic Measurement: Read Absorbance at 340 nm (every 2-3 min for 10-30 min) Add_Substrate->Measure_Absorbance Data_Analysis Data Analysis: - Calculate Rate of NADPH consumption - Determine % Inhibition - Calculate IC50 Measure_Absorbance->Data_Analysis

Caption: Workflow for the colorimetric HMG-CoA reductase activity assay.

Protocol

Materials:

  • HMG-CoA Reductase (HMGCR) enzyme

  • HMG-CoA Reductase Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.8)

  • HMG-CoA substrate

  • NADPH cofactor

  • This compound (and a suitable solvent, e.g., DMSO)[5]

  • 96-well clear flat-bottom plate

  • Multi-well spectrophotometer capable of kinetic reads at 340 nm

Procedure:

  • Reagent Preparation:

    • Pre-warm the HMG-CoA Reductase Assay Buffer to 37°C.[7]

    • Reconstitute HMGCR, HMG-CoA, and NADPH in the assay buffer or as recommended by the supplier. Keep on ice during use.[5][7]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to test a range of concentrations.

  • Assay Setup (in a 96-well plate):

    • Inhibitor Wells: Add HMGCR enzyme and varying concentrations of this compound.

    • Enzyme Control Well: Add HMGCR enzyme and the same amount of solvent used for this compound.[5]

    • Solvent Control Well: Add HMGCR enzyme and the solvent used to dissolve this compound.

    • Reagent Background Control Well: Add assay buffer without the enzyme.

    • Adjust the volume in all wells with the assay buffer.

  • Reaction Initiation and Measurement:

    • Add NADPH to all wells.

    • Initiate the enzymatic reaction by adding HMG-CoA to all wells.

    • Immediately start measuring the decrease in absorbance at 340 nm in a kinetic mode at 37°C. Take readings every 2-3 minutes for at least 10 minutes.[8]

  • Data Analysis:

    • Calculate the rate of NADPH consumption (ΔA340/min) for each well from the linear portion of the curve.

    • Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = [ (Rate of Enzyme Control - Rate with Inhibitor) / Rate of Enzyme Control ] x 100

    • Plot the percent inhibition against the logarithm of this compound concentration and determine the IC50 value (the concentration of this compound that causes 50% inhibition of HMGCR activity).

Representative Data
StatinReported IC50 for HMGCR (cell-free)
Atorvastatin8 nM[9]
Simvastatin11 nM[9]
Pravastatin44 nM[9]
Rosuvastatin5 nM[9]

Note: this compound is the active form of Simvastatin, and their IC50 values for HMGCR are expected to be similar.

Cholesterol Synthesis and Uptake Assay

This cell-based assay measures the downstream effect of HMGCR inhibition by quantifying changes in cellular cholesterol levels. The assay utilizes a fluorescent probe, such as filipin III or NBD cholesterol, which binds to unesterified cholesterol, allowing for its visualization and quantification by fluorescence microscopy or a plate reader.[10]

Experimental Workflow

Cholesterol_Assay_Workflow cluster_workflow Cholesterol Synthesis/Uptake Assay Workflow Seed_Cells Seed Cells in a 96-well plate (e.g., HepG2, MCF-7) Treat_Cells Treat cells with varying concentrations of this compound (24-72 hours) Seed_Cells->Treat_Cells Fix_Cells Fix cells with Cell-Based Assay Fixative Treat_Cells->Fix_Cells Wash_Cells1 Wash cells with Wash Buffer Fix_Cells->Wash_Cells1 Stain_Cholesterol Stain with Filipin III or NBD Cholesterol Wash_Cells1->Stain_Cholesterol Wash_Cells2 Wash cells with Wash Buffer Stain_Cholesterol->Wash_Cells2 Analyze_Fluorescence Analyze by Fluorescence Microscopy or Plate Reader (Ex/Em ~360/460 nm) Wash_Cells2->Analyze_Fluorescence

Caption: Workflow for the cell-based cholesterol detection assay.

Protocol

Materials:

  • Cell line (e.g., HepG2, MCF-7)

  • Complete cell culture medium

  • This compound

  • Cholesterol Assay Kit (containing filipin III or NBD cholesterol, fixative, and wash buffer)

  • 96-well black-walled, clear-bottom plate

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding:

    • Seed cells (e.g., 3 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound and a vehicle control for 24-72 hours. A positive control, such as U-18666A, can also be included.

  • Fixation and Staining:

    • Remove the culture medium and fix the cells with the provided fixative solution for 10 minutes.

    • Wash the cells with the wash buffer multiple times.

    • Add the fluorescent cholesterol probe (e.g., filipin III solution) to each well and incubate in the dark for 30-60 minutes.

    • Wash the cells again with the wash buffer.

  • Analysis:

    • Examine the staining using a fluorescence microscope with excitation at 340-380 nm and emission at 385-470 nm.

    • Alternatively, quantify the fluorescence intensity using a plate reader at the appropriate wavelengths.

  • Data Interpretation:

    • A decrease in fluorescence intensity in this compound-treated cells compared to the control indicates inhibition of cholesterol synthesis and/or uptake.

Cell Proliferation Assay

Statins, including this compound, can inhibit the proliferation of various cancer cell lines.[4][11] This assay measures the cytotoxic or cytostatic effects of this compound. Common methods include crystal violet staining, MTT assay, or EdU incorporation assay.

Experimental Workflow

Proliferation_Assay_Workflow cluster_workflow Cell Proliferation Assay Workflow Seed_Cells Seed cancer cells in a 96-well plate Treat_Cells Treat cells with varying concentrations of this compound (24-72 hours) Seed_Cells->Treat_Cells Assay_Method Choose Assay Method Treat_Cells->Assay_Method Fix_Stain Fix with Glutaraldehyde and Stain with Crystal Violet Assay_Method->Fix_Stain Crystal Violet Add_MTT Add MTT Reagent, Incubate, and Solubilize Formazan Assay_Method->Add_MTT MTT Measure_Absorbance Measure Absorbance (e.g., 570 nm) Fix_Stain->Measure_Absorbance Add_MTT->Measure_Absorbance Data_Analysis Data Analysis: - Calculate % Cell Viability - Determine IC50 Measure_Absorbance->Data_Analysis

Caption: Workflow for a typical cell proliferation/viability assay.

Protocol (Crystal Violet Method)

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, CaSki)[4]

  • Complete cell culture medium

  • This compound

  • 96-well plate

  • Glutaraldehyde solution (1.1% in PBS)

  • Crystal violet solution (0.1%)

  • Spectrophotometer

Procedure:

  • Cell Seeding:

    • Plate cells in a 96-well plate and allow them to attach overnight.[4]

  • Treatment:

    • Treat the cells with a range of this compound concentrations (e.g., 0 to 160 µM) for 24, 48, or 72 hours.[4]

  • Fixation and Staining:

    • After treatment, fix the cells with ice-cold glutaraldehyde for 15 minutes.[4]

    • Wash the plates thoroughly with de-ionized water and air-dry.[4]

    • Stain the cells with the crystal violet solution for 20 minutes.[4]

  • Quantification:

    • Wash the plates again to remove excess stain and air-dry.

    • Solubilize the stain (e.g., with 10% acetic acid).

    • Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell proliferation inhibition relative to the untreated control.

    • Determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.[4]

Representative Data: IC50 Values of Statins in Cancer Cell Lines
StatinCell LineIC50 (µM) after 48h
AtorvastatinViBo (cervical cancer)~20[4]
FluvastatinViBo (cervical cancer)~20[4]
SimvastatinViBo (cervical cancer)~10[4]
SimvastatinDoTc2 4510 (cervical carcinoma)~50-100[11]
AtorvastatinDoTc2 4510 (cervical carcinoma)>100[11]
SimvastatinMCF-7 (breast cancer)~25-50[11]
AtorvastatinMCF-7 (breast cancer)>100[11]
SimvastatinMDA-MB-231 (breast cancer)<20[12]

Conclusion

The described cell-based assays provide a comprehensive toolkit for evaluating the potency of this compound. The HMGCR activity assay offers a direct measure of target engagement, while the cholesterol synthesis and cell proliferation assays provide insights into the functional cellular consequences of this compound treatment. The choice of assay will depend on the specific research question, whether it is for screening, mechanism of action studies, or quality control of the compound. For a thorough characterization of this compound's potency, a combination of these assays is recommended.

References

Application Notes and Protocols: High-Fat Diet-Induced Hyperlipidemia Model for Tenivastatin Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a primary risk factor for the development of atherosclerotic cardiovascular disease.[1][2] Statins are a class of drugs that effectively lower cholesterol levels by inhibiting 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2][3] Tenivastatin, the active hydroxy acid form of Simvastatin, is a potent inhibitor of HMG-CoA reductase.[4][5][6]

Animal models are indispensable tools for preclinical evaluation of hypolipidemic agents.[7] The high-fat diet (HFD)-induced hyperlipidemia model in rodents is a widely used and relevant model as it mimics the lipid abnormalities observed in humans resulting from dietary factors.[8][9][10] This document provides detailed protocols for inducing hyperlipidemia in a rodent model using a high-fat diet and for assessing the therapeutic efficacy of this compound. The protocols cover animal handling, drug administration, biochemical analysis, histopathology, and gene expression analysis.

Mechanism of Action: this compound

This compound's primary mechanism of action is the competitive inhibition of HMG-CoA reductase.[4][5] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol synthesis pathway. By blocking this step, this compound reduces the endogenous synthesis of cholesterol, particularly in the liver.[2][3] The resulting decrease in intracellular cholesterol levels leads to the upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes. This, in turn, enhances the clearance of LDL cholesterol from the circulation, thereby lowering total and LDL cholesterol levels in the blood.[2][11]

Signaling Pathway Diagram

HMG_CoA_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps LDL_Receptor LDL Receptor Expression Cholesterol->LDL_Receptor Downregulates HMGCR->Mevalonate Catalyzes HMGCR->LDL_Receptor Inhibition leads to Upregulation This compound This compound This compound->HMGCR Inhibits LDL_Clearance Plasma LDL Clearance LDL_Receptor->LDL_Clearance Plasma_LDL Decreased Plasma LDL LDL_Clearance->Plasma_LDL

Caption: HMG-CoA Reductase pathway and this compound's inhibitory action.

Experimental Protocols

This section details the complete workflow for testing this compound in a high-fat diet-induced hyperlipidemia model.

Experimental Workflow Diagram

workflow acclimatization Phase 1: Acclimatization (1 week) model_induction Phase 2: Model Induction (8-12 weeks) High-Fat Diet vs. Normal Diet acclimatization->model_induction grouping Phase 3: Group Allocation - Normal Control - HFD Control - this compound (Low Dose) - this compound (High Dose) - Positive Control (e.g., Atorvastatin) model_induction->grouping treatment Phase 4: Treatment Period (4 weeks) Daily Oral Gavage grouping->treatment sampling Phase 5: Sample Collection - Blood (Serum/Plasma) - Liver Tissue treatment->sampling analysis Phase 6: Data Analysis - Biochemical Assays - Histopathology - Gene Expression sampling->analysis

Caption: Overall experimental workflow for this compound testing.

Animal Model and Diet
  • Species: Male Sprague Dawley rats or C57BL/6 mice are commonly used.[8][12][13] Sprague Dawley rats may be a more suitable model for diet-induced dyslipidemia.[13]

  • Age: 6-8 weeks old at the start of the study.

  • Housing: Animals should be housed in a controlled environment (22±3°C, 12-hour light/dark cycle) with ad libitum access to food and water.[10]

  • Diets:

    • Normal Control Diet: Standard rodent chow (e.g., 4-5% fat content).

    • High-Fat Diet (HFD): A diet rich in saturated fats and cholesterol is used to induce hyperlipidemia. A common composition consists of standard chow supplemented with 10-20% lard/fat, 1-2% cholesterol, and 0.5% cholic acid.[10] The induction period typically ranges from 7 to 16 weeks.[1][14]

Experimental Groups and Dosing

After the successful induction of hyperlipidemia (confirmed by baseline blood lipid analysis), animals are randomly divided into the following groups (n=8-10 per group):

  • Normal Control: Fed normal diet, receives vehicle (e.g., 0.5% carboxymethylcellulose).

  • HFD Control: Fed HFD, receives vehicle.

  • This compound (Low Dose): Fed HFD, receives this compound (e.g., 10 mg/kg).

  • This compound (High Dose): Fed HFD, receives this compound (e.g., 30 mg/kg).

  • Positive Control: Fed HFD, receives a standard-of-care statin like Atorvastatin (e.g., 10 mg/kg).

  • Drug Preparation: this compound is suspended in a suitable vehicle.

  • Administration: Administered once daily via oral gavage for 3-4 weeks.[15]

Sample Collection and Processing

At the end of the treatment period, animals are fasted overnight (12 hours).[16]

  • Blood Collection: Blood is collected via retro-orbital plexus or cardiac puncture under anesthesia. Serum is separated by centrifugation (e.g., 3000 rpm for 15 minutes) and stored at -80°C.

  • Tissue Collection: Following blood collection, animals are euthanized. The liver is excised, weighed, and rinsed with ice-cold saline. A portion is fixed in 10% neutral buffered formalin for histopathology, and the remaining tissue is snap-frozen in liquid nitrogen and stored at -80°C for biochemical and gene expression analyses.

Biochemical Assays

Serum samples are analyzed for the following lipid parameters using commercially available enzymatic kits.

  • Total Cholesterol (TC)

  • Triglycerides (TG)

  • High-Density Lipoprotein Cholesterol (HDL-C)

  • Low-Density Lipoprotein Cholesterol (LDL-C) (Calculated using the Friedewald formula if TG < 400 mg/dL, or measured directly).

  • Liver Function Enzymes: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) to assess potential hepatotoxicity.[16]

Histopathological Analysis
  • Procedure: Formalin-fixed liver tissues are processed, embedded in paraffin, and sectioned (4-5 µm).[17] Sections are stained with Hematoxylin and Eosin (H&E) to observe general morphology and lipid accumulation (steatosis). Oil Red O staining can be performed on frozen sections for specific visualization of neutral lipids.

  • Analysis: Stained sections are examined under a microscope to assess hepatocyte ballooning, inflammatory cell infiltration, and the size and number of lipid droplets.[14][18][19]

Gene Expression Analysis (RT-qPCR)
  • Procedure:

    • RNA Extraction: Total RNA is isolated from frozen liver tissue using a suitable kit (e.g., TRIzol reagent or column-based kits).

    • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

    • RT-qPCR: Quantitative PCR is performed using gene-specific primers for target genes and a reference gene (e.g., GAPDH, β-actin) for normalization.

  • Target Genes:

    • HMGCR: HMG-CoA Reductase.

    • LDLR: Low-Density Lipoprotein Receptor.

    • SREBP-2: Sterol Regulatory Element-Binding Protein 2, a key transcription factor regulating cholesterol homeostasis.[16]

    • CYP7A1: Cholesterol 7 alpha-hydroxylase, a rate-limiting enzyme in bile acid synthesis.[16]

Data Presentation

The following tables represent expected outcomes based on preclinical statin studies.

Table 1: Effect of this compound on Body Weight and Liver Index
GroupInitial Body Weight (g)Final Body Weight (g)Liver Weight (g)Liver Index (%)
Normal Control 215 ± 10350 ± 1510.5 ± 0.83.0 ± 0.1
HFD Control 218 ± 12450 ± 2018.0 ± 1.54.0 ± 0.2*
This compound (10 mg/kg) 216 ± 11435 ± 1815.3 ± 1.1#3.5 ± 0.2#
This compound (30 mg/kg) 217 ± 10420 ± 16#13.5 ± 1.0#3.2 ± 0.1#
Atorvastatin (10 mg/kg) 215 ± 12425 ± 17#14.0 ± 0.9#3.3 ± 0.2#
Data are presented as Mean ± SD. *p<0.05 vs. Normal Control; #p<0.05 vs. HFD Control.
Table 2: Effect of this compound on Serum Lipid Profile and Liver Enzymes
GroupTC (mg/dL)TG (mg/dL)LDL-C (mg/dL)HDL-C (mg/dL)ALT (U/L)AST (U/L)
Normal Control 70 ± 560 ± 820 ± 438 ± 345 ± 5110 ± 12
HFD Control 250 ± 20150 ± 15190 ± 1825 ± 4120 ± 10250 ± 20
This compound (10 mg/kg) 180 ± 15#115 ± 10#135 ± 12#30 ± 395 ± 8#205 ± 15#
This compound (30 mg/kg) 130 ± 12#90 ± 9#80 ± 10#34 ± 4#70 ± 6#160 ± 14#
Atorvastatin (10 mg/kg) 145 ± 14#95 ± 11#95 ± 9#32 ± 3#80 ± 7#175 ± 16#
Data are presented as Mean ± SD. *p<0.05 vs. Normal Control; #p<0.05 vs. HFD Control. A meta-analysis of animal studies showed that statins lower total cholesterol by approximately 20% in mice and 10% in rats on high-cholesterol diets.[20][21]
Table 3: Effect of this compound on Liver Gene Expression (Fold Change vs. HFD Control)
GeneThis compound (10 mg/kg)This compound (30 mg/kg)Atorvastatin (10 mg/kg)
HMGCR ↓ 0.6↓ 0.4↓ 0.5
LDLR ↑ 1.8↑ 2.5↑ 2.2
SREBP-2 ↑ 1.5↑ 2.0↑ 1.8
CYP7A1 ↑ 1.3↑ 1.6↑ 1.5
Data represent the fold change in mRNA expression relative to the HFD Control group, normalized to a reference gene. Statins are known to trigger a feedback loop that can increase the expression of genes like LDLR and SREBP-2.[3]

Conclusion

The high-fat diet-induced hyperlipidemia model is a robust and clinically relevant platform for evaluating the efficacy of lipid-lowering agents like this compound. Following the detailed protocols outlined in this document, researchers can effectively assess the compound's impact on systemic lipid profiles, liver health, and the underlying molecular pathways of cholesterol metabolism. The expected dose-dependent reduction in TC, TG, and LDL-C, coupled with favorable changes in liver histology and gene expression, will provide strong preclinical evidence for the therapeutic potential of this compound.

References

Application Notes and Protocols for the Quantification of Tenivastatin in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tenivastatin, the active hydroxy acid metabolite of simvastatin, is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring to ensure optimal efficacy and safety. This document provides detailed application notes and protocols for the analytical quantification of this compound in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[2]

Data Presentation

The following tables summarize the typical quantitative data and chromatographic conditions for the analysis of this compound (Simvastatin Acid) in human plasma, based on established methods for statin analysis.

Table 1: LC-MS/MS Method Parameters for this compound Quantification

ParameterRecommended Conditions
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Ion Mode
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size)
Mobile Phase Gradient elution with Acetonitrile and Water (both containing 0.2% formic acid and 2 mM ammonium formate)[2]
Flow Rate 0.4 mL/min[2]
Injection Volume 10-20 µL
Internal Standard A structurally similar compound, such as a deuterated analog of this compound or another statin like lovastatin.[3]
MRM Transitions To be determined by direct infusion of this compound and the internal standard. For Simvastatin acid (this compound), a potential transition is m/z 437.3 → 319.3.

Table 2: Bioanalytical Method Validation Parameters for this compound

ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.1 - 1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% bias) Within ±15% (±20% at LLOQ)Within ±10%
Recovery (%) Consistent, precise, and reproducible> 80%
Matrix Effect To be assessed and minimizedWithin acceptable limits
Stability Stable under various storage and handling conditions (freeze-thaw, short-term, long-term)Data to be generated during validation

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the quantification of this compound in plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for extracting small molecules like this compound from plasma.[2]

Materials:

  • Human plasma samples

  • This compound and Internal Standard (IS) stock solutions

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of the mobile phase.

  • Vortex briefly and centrifuge again to remove any particulate matter.

  • Inject a 10-20 µL aliquot into the LC-MS/MS system.

Liquid Chromatography (LC) Method

Instrumentation:

  • An HPLC or UHPLC system equipped with a binary pump, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Agilent Zorbax Extend C18, 50 x 2.1 mm, 3.5 µm).[2]

  • Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate.[2]

  • Mobile Phase B: Acetonitrile with 0.2% formic acid and 2 mM ammonium formate.[2]

  • Gradient Program:

    • 0-1.0 min: 30% B

    • 1.0-2.5 min: 30-90% B

    • 2.5-3.5 min: 90% B

    • 3.6-5.0 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temperature: 40°C.

  • Autosampler Temperature: 4°C.

Mass Spectrometry (MS) Method

Instrumentation:

  • A triple quadrupole mass spectrometer.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Spray Voltage: 5500 V.

  • Source Temperature: 500°C.

  • Curtain Gas: 30 psi.

  • Collision Gas (CAD): Medium.

  • MRM Transitions:

    • This compound (Simvastatin Acid): To be optimized, precursor ion m/z ~437.3.

    • Internal Standard: To be optimized based on the selected IS.

  • Dwell Time: 150 ms per transition.

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (10 µL) plasma_sample->add_is protein_precipitation Protein Precipitation (300 µL cold ACN) add_is->protein_precipitation vortex Vortex (1 min) protein_precipitation->vortex centrifuge1 Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge1 supernatant_transfer Transfer Supernatant centrifuge1->supernatant_transfer evaporation Evaporate to Dryness (Nitrogen, 40°C) supernatant_transfer->evaporation reconstitution Reconstitute (100 µL Mobile Phase) evaporation->reconstitution centrifuge2 Centrifuge reconstitution->centrifuge2 lc_ms_analysis LC-MS/MS Analysis centrifuge2->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Workflow for this compound quantification in plasma.

Logical Relationship of Bioanalytical Method Validation

validation_pathway method_development Method Development full_validation Full Method Validation method_development->full_validation Proceed if suitable selectivity Selectivity & Specificity full_validation->selectivity linearity Linearity & Range full_validation->linearity accuracy_precision Accuracy & Precision (Intra- & Inter-day) full_validation->accuracy_precision lloq LLOQ full_validation->lloq recovery_matrix Recovery & Matrix Effect full_validation->recovery_matrix stability Stability (Freeze-Thaw, Bench-Top, Long-Term) full_validation->stability routine_analysis Routine Sample Analysis selectivity->routine_analysis If all criteria are met linearity->routine_analysis If all criteria are met accuracy_precision->routine_analysis If all criteria are met lloq->routine_analysis If all criteria are met recovery_matrix->routine_analysis If all criteria are met stability->routine_analysis If all criteria are met

Caption: Bioanalytical method validation pathway.

References

Tenivastatin Formulation for Oral Administration in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenivastatin, the active hydroxy acid metabolite of simvastatin, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] Its lipophilic nature presents a challenge for oral administration in preclinical murine models due to poor water solubility. This document provides detailed application notes and protocols for the formulation and oral administration of this compound to mice, ensuring consistent and reliable delivery for pharmacokinetic and pharmacodynamic studies.

Chemical Properties of this compound:

PropertyValueReference
Molecular FormulaC25H40O6--INVALID-LINK--
Molecular Weight436.58 g/mol --INVALID-LINK--
AppearanceWhite to off-white powderCommercially available
SolubilityPoorly soluble in water[3]

Signaling Pathway

This compound's primary mechanism of action is the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical step in the synthesis of cholesterol and various non-sterol isoprenoids.[1][2][4][5] The reduction in isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), affects the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho.[5][6] This interference with protein prenylation modulates various downstream signaling pathways that regulate cell proliferation, differentiation, and survival.[5][6] Additionally, studies have shown that statins can influence other signaling cascades, including the Wnt/β-catenin pathway.[7][8][9][10]

HMG_CoA_Reductase_Pathway cluster_0 Cholesterol Biosynthesis Pathway cluster_1 Downstream Effects HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isoprenoid Intermediates (FPP, GGPP) Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoid Intermediates (FPP, GGPP) Cholesterol Cholesterol Isoprenoid Intermediates (FPP, GGPP)->Cholesterol Protein Prenylation Protein Prenylation Isoprenoid Intermediates (FPP, GGPP)->Protein Prenylation This compound This compound HMG-CoA Reductase HMG-CoA Reductase This compound->HMG-CoA Reductase Inhibits Wnt/β-catenin Pathway Wnt/β-catenin Pathway This compound->Wnt/β-catenin Pathway Modulates Small GTPases (Ras, Rho) Small GTPases (Ras, Rho) Cell Proliferation & Survival Cell Proliferation & Survival Small GTPases (Ras, Rho)->Cell Proliferation & Survival Protein Prenylation->Small GTPases (Ras, Rho) Activates Modulated Gene Expression Modulated Gene Expression Wnt/β-catenin Pathway->Modulated Gene Expression

This compound inhibits HMG-CoA reductase, impacting cholesterol synthesis and downstream signaling.

Formulation Protocols for Oral Administration

Due to its low aqueous solubility, this compound requires a suitable vehicle for effective oral delivery in mice. The following protocols describe the preparation of formulations suitable for oral gavage. It is recommended to prepare formulations fresh daily. However, if storage is necessary, they should be stored at 2-8°C and protected from light. A stability study for the specific formulation should be conducted to determine the appropriate storage duration.

Recommended Formulations:

FormulationVehicle CompositionPreparation NotesSuitability
A (Suspension) 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile waterA commonly used vehicle for oral gavage of poorly soluble compounds. Forms a stable suspension.High-throughput screening, general efficacy studies.
B (Suspension) 0.25% (v/v) Tween 80 and 0.5% (w/v) CMC in sterile waterTween 80 acts as a surfactant to improve wettability and prevent aggregation of drug particles.For compounds with significant aggregation issues.
C (Solution/Suspension) Polyethylene glycol 400 (PEG400)This compound may have improved solubility in PEG400. Can be administered as a solution or a fine suspension.Pharmacokinetic studies requiring a solution, if solubility permits.
D (Co-solvent) 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineA common co-solvent system for compounds that are difficult to solubilize or suspend.For challenging compounds, but be mindful of potential vehicle effects.

Materials and Equipment:

  • This compound powder

  • Carboxymethyl cellulose sodium (low viscosity)

  • Tween® 80

  • Polyethylene glycol 400 (PEG400)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Sterile, purified water or saline

  • Analytical balance

  • Spatula

  • Glass vials or conical tubes

  • Magnetic stirrer and stir bars

  • Homogenizer (optional, for reducing particle size)

  • pH meter (optional)

Experimental Protocol: Formulation A (0.5% CMC Suspension)

This protocol is based on a commonly used vehicle for the oral administration of simvastatin, the prodrug of this compound, in mice.

  • Prepare the 0.5% CMC Vehicle:

    • Weigh the required amount of CMC powder.

    • In a beaker with a magnetic stir bar, slowly add the CMC powder to the sterile water while stirring continuously.

    • Heat the mixture to approximately 60°C while stirring to facilitate the dissolution of CMC.

    • Once the CMC is fully dissolved, allow the solution to cool to room temperature. The solution should be clear and slightly viscous.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20 g mouse at a dosing volume of 10 mL/kg).

    • In a glass vial, add a small amount of the 0.5% CMC vehicle to the this compound powder to create a paste. This helps to wet the powder and prevent clumping.

    • Gradually add the remaining volume of the 0.5% CMC vehicle to the vial while continuously stirring or vortexing.

    • Continue to stir the suspension for at least 30 minutes to ensure homogeneity. If available, a brief period of homogenization can be beneficial for reducing particle size and improving suspension stability.

  • Quality Control:

    • Visually inspect the suspension for any large aggregates. It should appear as a uniform, milky-white suspension.

    • Before each administration, ensure the suspension is thoroughly mixed by vortexing or inverting the vial.

Oral Administration Protocol (Oral Gavage)

Oral gavage is a precise method for delivering a defined dose of a compound directly into the stomach of a mouse. This procedure requires proper training and technique to minimize stress and potential injury to the animal.

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needle (20-22 gauge, with a ball tip)

  • Syringe (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the required dose volume.

    • Gently restrain the mouse, ensuring a firm but not restrictive grip that allows for normal breathing.

  • Dose Preparation:

    • Thoroughly mix the this compound formulation.

    • Draw the calculated volume of the formulation into the syringe, ensuring there are no air bubbles.

  • Gavage Administration:

    • With the mouse held in an upright position, gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus.

    • Allow the mouse to swallow the needle. Do not force the needle.

    • Once the needle is properly positioned in the esophagus, slowly dispense the formulation.

    • Carefully withdraw the needle.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.

Experimental Workflow and Visualization

The following diagram illustrates the typical workflow for a study involving the oral administration of this compound to mice.

Experimental_Workflow cluster_0 Preparation cluster_1 Administration cluster_2 Data Collection cluster_3 Analysis Formulation_Prep Prepare this compound Formulation Dose_Calculation Calculate Dose Volume per Mouse Formulation_Prep->Dose_Calculation Oral_Gavage Administer by Oral Gavage Dose_Calculation->Oral_Gavage Animal_Weighing Weigh Mouse Animal_Weighing->Dose_Calculation PK_Sampling Pharmacokinetic Sampling (Blood) Oral_Gavage->PK_Sampling PD_Assessment Pharmacodynamic Assessment (Tissue) Oral_Gavage->PD_Assessment Bioanalysis Bioanalysis of Samples PK_Sampling->Bioanalysis PD_Assessment->Bioanalysis Data_Analysis Data Analysis and Interpretation Bioanalysis->Data_Analysis

Workflow for oral administration of this compound in mice.

Conclusion

The successful oral administration of the poorly water-soluble compound this compound in mice relies on the selection of an appropriate formulation vehicle and proper administration technique. The protocols outlined in this document provide a comprehensive guide for researchers to achieve consistent and reproducible results in their preclinical studies. It is always recommended to perform pilot studies to determine the optimal formulation and dosing regimen for a specific experimental model.

References

Application Note: Using CRISPR to Validate Tenivastatin's Target Engagement with HMG-CoA Reductase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenivastatin, the active hydroxy acid metabolite of simvastatin, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGCR), the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] Validating the direct engagement of a drug with its intended target in a cellular context is a critical step in drug development to ensure its mechanism of action and inform on potential on- and off-target effects.[3][4] The advent of CRISPR-Cas9 genome editing technology provides a powerful tool for precise genetic manipulation to unequivocally validate drug-target interactions.[5][6]

This application note provides a detailed set of protocols to validate the target engagement of this compound with HMGCR using CRISPR-Cas9-mediated gene knockout and cellular thermal shift assays (CETSA). Furthermore, we describe a functional reporter assay to measure the downstream consequences of HMGCR inhibition. These methods offer a robust framework for researchers to confirm the on-target activity of this compound and can be adapted for other small molecule inhibitors.

Signaling Pathway and Experimental Rationale

HMGCR catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor for the synthesis of cholesterol and other isoprenoids.[4][5] Inhibition of HMGCR by statins like this compound leads to a depletion of intracellular cholesterol. This activates the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway.[5] Inactive SREBP is retained in the endoplasmic reticulum (ER). Upon cholesterol depletion, SREBP translocates to the Golgi apparatus where it is cleaved, and the active N-terminal domain translocates to the nucleus. There, it binds to Sterol Regulatory Elements (SREs) in the promoters of target genes, including HMGCR and the LDL receptor, to upregulate their transcription in a feedback loop.[1][3]

Our experimental approach leverages this pathway. We will use CRISPR-Cas9 to generate an HMGCR knockout cell line. These cells should be resistant to the effects of this compound on cell viability and downstream signaling. We will then use CETSA to demonstrate the direct binding of this compound to HMGCR in wild-type cells, which is absent in the knockout cells. Finally, an SRE-driven reporter assay will confirm that this compound's activity on the SREBP pathway is dependent on the presence of HMGCR.

HMGCR_Pathway cluster_0 Cytosol cluster_1 Endoplasmic Reticulum cluster_2 Golgi cluster_3 Nucleus HMG_CoA HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMGCR Cholesterol Cholesterol Mevalonate->Cholesterol ... SREBP_inactive Inactive SREBP-SCAP-INSIG Cholesterol->SREBP_inactive Negative Regulation HMGCR_protein HMGCR SREBP_cleavage SREBP Cleavage SREBP_inactive->SREBP_cleavage Translocation SREBP_active Active SREBP SREBP_cleavage->SREBP_active SRE SRE SREBP_active->SRE Binding Target_Genes Target Genes (HMGCR, LDLR) SRE->Target_Genes Transcription This compound This compound This compound->HMGCR_protein Inhibition

Figure 1: HMG-CoA Reductase Signaling Pathway and Point of this compound Inhibition.

Experimental Workflow

The overall workflow for validating this compound's target engagement is depicted below.

Experimental_Workflow cluster_0 CRISPR-Cas9 Gene Editing cluster_1 Target Engagement & Functional Assays cluster_2 Data Analysis A Design & Clone sgRNA for HMGCR B Transfect Cells with Cas9 & sgRNA A->B C Select & Validate Knockout Clones B->C D Cell Viability Assay C->D E Cellular Thermal Shift Assay (CETSA) C->E F SRE-Reporter Assay C->F G Compare this compound IC50 in WT vs KO cells D->G H Analyze Thermal Shift of HMGCR E->H I Measure Reporter Activity F->I

Figure 2: Overall Experimental Workflow for Target Validation.

Protocols

Protocol 1: Generation of HMGCR Knockout Cell Line using CRISPR-Cas9

This protocol describes the generation of a stable HMGCR knockout cell line using a two-plasmid system.

Materials:

  • Human liver hepatocellular carcinoma cell line (e.g., HepG2)

  • pSpCas9(BB)-2A-Puro (PX459) V2.0 (Addgene #62988)

  • sgRNA cloning vector (e.g., pGL3-U6-sgRNA)

  • HMGCR-targeting sgRNA sequences (designed using a tool like CHOPCHOP)

  • Lipofectamine 3000

  • Puromycin

  • DMEM with 10% FBS

  • Anti-HMGCR antibody for Western blotting

  • Genomic DNA extraction kit

  • Sanger sequencing primers flanking the sgRNA target site

Procedure:

  • sgRNA Design and Cloning:

    • Design two sgRNAs targeting an early exon of the HMGCR gene.

    • Synthesize and anneal complementary oligonucleotides for each sgRNA.

    • Clone the annealed oligos into the sgRNA expression vector.

    • Verify the sequence of the sgRNA insert by Sanger sequencing.

  • Transfection:

    • Co-transfect HepG2 cells with the Cas9-puro plasmid and the validated sgRNA plasmid using Lipofectamine 3000 according to the manufacturer's protocol.

  • Puromycin Selection:

    • 48 hours post-transfection, begin selection with puromycin (determine the optimal concentration via a kill curve beforehand, typically 1-2 µg/mL for HepG2).

    • Maintain selection for 3-5 days until non-transfected control cells are eliminated.

  • Single-Cell Cloning:

    • Generate monoclonal cell lines from the puromycin-resistant population by limiting dilution or FACS sorting into 96-well plates.

  • Validation of Knockout:

    • Expand single-cell clones.

    • Screen for HMGCR knockout by Western blotting.

    • For clones showing loss of HMGCR protein, extract genomic DNA.

    • PCR amplify the region of the HMGCR gene targeted by the sgRNA.

    • Sequence the PCR product to confirm the presence of indel mutations.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted for HMGCR, a transmembrane protein.[7][8]

Materials:

  • Wild-type (WT) and HMGCR knockout (KO) HepG2 cells

  • This compound

  • PBS with protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer with 0.2% NP-40)

  • Anti-HMGCR antibody

  • Thermal cycler

Procedure:

  • Cell Treatment:

    • Treat WT and HMGCR KO HepG2 cells with either vehicle (DMSO) or this compound at a desired concentration (e.g., 10x the IC50 for cell viability) for 1 hour at 37°C.

  • Cell Harvesting and Aliquoting:

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in PBS with inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge:

    • Heat the cell aliquots in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments).

    • Immediately cool the tubes on ice for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by adding lysis buffer and incubating on ice.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Protein Analysis:

    • Collect the supernatant (soluble fraction).

    • Normalize protein concentration across all samples.

    • Analyze the soluble HMGCR levels by Western blotting.

  • Data Analysis:

    • Quantify the band intensities and plot the percentage of soluble HMGCR relative to the non-heated control against the temperature.

    • Compare the melting curves of the vehicle- and this compound-treated WT cells. A shift in the curve for the this compound-treated sample indicates target engagement. The HMGCR KO sample serves as a negative control.

Protocol 3: SRE-Luciferase Reporter Assay

This assay measures the activity of the SREBP pathway.[1][3][9]

Materials:

  • WT and HMGCR KO HepG2 cells

  • SRE-luciferase reporter plasmid (containing multiple SREs driving firefly luciferase)

  • A control plasmid expressing Renilla luciferase (for normalization)

  • Lipofectamine 3000

  • This compound

  • Dual-Luciferase Reporter Assay System

Procedure:

  • Transfection:

    • Co-transfect WT and HMGCR KO HepG2 cells with the SRE-luciferase reporter and the Renilla luciferase control plasmid.

  • This compound Treatment:

    • 24 hours post-transfection, treat the cells with a dose range of this compound for 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Plot the normalized luciferase activity against the this compound concentration.

    • Compare the dose-response curves between WT and HMGCR KO cells.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between experimental groups.

Table 1: Effect of this compound on Cell Viability

Cell LineThis compound IC50 (µM)
HepG2 Wild-TypeValue
HepG2 HMGCR KOValue

Table 2: CETSA Thermal Shift of HMGCR

TreatmentTagg (°C) of HMGCR in WT cells
Vehicle (DMSO)Value
This compoundValue

Table 3: SRE-Reporter Assay Results

Cell LineThis compound EC50 (µM) for SRE activationMax Fold Induction
HepG2 Wild-TypeValueValue
HepG2 HMGCR KOValueValue

Conclusion

The protocols outlined in this application note provide a comprehensive framework for validating the target engagement of this compound with HMGCR. By combining CRISPR-Cas9-mediated gene knockout with biophysical and functional assays, researchers can generate robust evidence of on-target activity. Successful completion of these experiments would demonstrate that this compound's effects on cell viability and SREBP pathway activation are dependent on the presence of HMGCR, and that this compound directly binds to and stabilizes HMGCR in a cellular environment. This approach is not only crucial for the characterization of this compound but also serves as a valuable template for the target validation of other small molecule inhibitors. Additionally, investigating potential off-target effects of this compound, for which some statins have shown interactions with various kinases and mitochondrial proteins, could be a valuable next step for a complete pharmacological profile.[10][11]

References

Application Notes: Tenivastatin Treatment in a Zebrafish Model of Dyslipidemia

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dyslipidemia, characterized by abnormal levels of lipids such as cholesterol and triglycerides in the blood, is a primary risk factor for atherosclerotic cardiovascular disease. The zebrafish (Danio rerio) has emerged as a powerful and efficient vertebrate model for studying dyslipidemia and for the high-throughput screening of lipid-lowering compounds.[1][2] The lipid metabolism pathways in zebrafish are remarkably similar to those in humans; notably, zebrafish possess a cholesteryl ester transfer protein (CETP) ortholog, which is absent in mice, making their lipoprotein profile more comparable to humans.[3] Dyslipidemia can be readily induced in zebrafish larvae and adults by feeding them a high-cholesterol diet (HCD), which leads to hypercholesterolemia, vascular lipid accumulation, and lipoprotein oxidation.[4][3][5][6]

Tenivastatin, the active hydroxy acid form of simvastatin, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[7][8][9] This enzyme catalyzes a critical rate-limiting step in the cholesterol biosynthesis pathway.[10][11] By inhibiting HMG-CoA reductase, this compound effectively reduces endogenous cholesterol synthesis, thereby lowering circulating cholesterol levels.[12][13] These application notes provide detailed protocols for inducing dyslipidemia in a zebrafish model, administering this compound, and evaluating its therapeutic efficacy through biochemical, imaging, and molecular analyses.

Mechanism of Action: this compound

This compound competitively inhibits HMG-CoA reductase, the enzyme that converts HMG-CoA to mevalonate. This inhibition is the primary mechanism for its cholesterol-lowering effect. The reduction in intracellular cholesterol levels stimulates the upregulation of LDL receptors on the surface of hepatocytes, which increases the clearance of LDL cholesterol from the bloodstream. Beyond lipid-lowering, the inhibition of the mevalonate pathway also reduces the synthesis of important isoprenoid intermediates, such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate, which are involved in various cellular processes. This leads to the pleiotropic, or non-lipid-related, effects of statins.[13][14]

Tenivastatin_Mechanism_of_Action cluster_pathway Cholesterol Biosynthesis Pathway cluster_drug cluster_effects Downstream Effects AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoid Intermediates (Farnesyl-PP, Geranylgeranyl-PP) Mevalonate->Isoprenoids LDLr ↑ LDL Receptor Expression Mevalonate->LDLr Cholesterol Cholesterol Isoprenoids->Cholesterol Pleiotropic Pleiotropic Effects (Anti-inflammatory, etc.) Isoprenoids->Pleiotropic This compound This compound This compound->HMGCoA Inhibition LDLc ↓ Plasma LDL-C LDLr->LDLc

Figure 1. Mechanism of action for this compound.

Experimental Protocols

The following protocols outline the induction of dyslipidemia in zebrafish larvae, treatment with this compound (administered as simvastatin), and subsequent analysis.

Protocol 1: Induction of Dyslipidemia with a High-Cholesterol Diet (HCD)

This protocol describes how to prepare a high-cholesterol diet and induce hypercholesterolemia in zebrafish larvae.[15][16]

Materials:

  • Standard zebrafish larval feed (e.g., GEMMA Micro)

  • Cholesterol powder (Sigma-Aldrich)

  • Diethyl ether or ethanol

  • 5-day post-fertilization (dpf) wild-type or transgenic (e.g., Tg(fli1:EGFP)) zebrafish larvae

  • Beakers, magnetic stirrer, fume hood

Procedure:

  • Diet Preparation:

    • In a fume hood, weigh out the desired amount of standard larval feed.

    • To prepare a 4% (w/w) HCD, dissolve 40 mg of cholesterol powder per 960 mg of standard feed.

    • Dissolve the cholesterol in a minimal volume of diethyl ether or ethanol (e.g., 2 mL per gram of food).[15][16]

    • Add the cholesterol solution to the powdered fish feed and mix thoroughly to form a slurry.

    • Spread the slurry thinly on a glass plate and allow the solvent to evaporate completely in the fume hood (or in a 60°C water bath for diethyl ether).[15]

    • Prepare a control diet using the same procedure but without adding cholesterol.

    • Grind the dried diet into a fine powder and store it at -20°C.

  • Induction of Dyslipidemia:

    • At 5 dpf, transfer zebrafish larvae into 1L tanks at a density of approximately 50-60 larvae per 300 mL of E3 medium.

    • Begin feeding the larvae with either the control diet or the 4% HCD.

    • Feed the larvae twice daily with a small amount of the powdered diet (e.g., 20 mg per tank per day) for a duration of 5 to 14 days.[15][17] Ensure water quality is maintained by performing daily water changes.

    • By 10 dpf (after 5 days of feeding), larvae on the HCD will typically exhibit a dyslipidemic phenotype suitable for drug screening.[17]

Experimental_Workflow cluster_analysis Analysis Methods start Start: 5 dpf Zebrafish Larvae diet High-Cholesterol Diet (HCD) vs. Control Diet Feeding (5-14 days) start->diet treatment This compound Treatment (via drug-infused diet) diet->treatment endpoints Endpoint Analysis (10-19 dpf) treatment->endpoints biochem Biochemical Assays (Total Cholesterol, Triglycerides) endpoints->biochem imaging In Vivo Imaging (Vascular Lipid Accumulation) endpoints->imaging gene Gene Expression (qPCR) endpoints->gene

Figure 2. General experimental workflow.
Protocol 2: this compound (Simvastatin) Administration

Simvastatin is administered in the feed, as direct addition to the water has been shown to be toxic to larvae.[6][18] Simvastatin is the inactive lactone prodrug that is hydrolyzed in vivo to its active acid form, this compound.

Materials:

  • Simvastatin powder (Sigma-Aldrich)

  • Prepared 4% HCD and control diet powders

  • Ethanol

  • HCD-fed and control-fed zebrafish larvae

Procedure:

  • Drug-Diet Preparation:

    • Prepare a stock solution of simvastatin in ethanol.

    • To achieve a final concentration of, for example, 50 µg simvastatin per gram of food, add the appropriate volume of the simvastatin stock solution to the prepared diet powder (HCD or control).[18]

    • Mix thoroughly and allow the ethanol to fully evaporate in a fume hood.

    • Prepare a vehicle-control diet by adding an equivalent volume of ethanol without the drug.

  • Treatment:

    • Separate the HCD-fed larvae into different treatment groups: HCD + Vehicle and HCD + Simvastatin (at various doses). Include a control diet group (Control Diet + Vehicle).

    • From 8 dpf to 14 dpf, feed the larvae with their respective drug-infused or vehicle-control diets twice daily.

    • Perform analyses at the end of the treatment period (e.g., 14 dpf).

Protocol 3: Quantification of Total Cholesterol and Triglycerides

Materials:

  • Zebrafish larvae from treatment groups

  • Phosphate-buffered saline (PBS)

  • Homogenizer or sonicator

  • Total Cholesterol and Triglyceride Assay Kits (e.g., from Cayman Chemical or similar)

  • Microplate reader

Procedure:

  • At the end of the treatment period, collect 15-20 larvae per sample group.[18]

  • Wash the larvae three times with clean E3 medium or PBS.

  • Homogenize the pooled larvae in an appropriate lysis buffer provided by the assay kit.

  • Centrifuge the homogenate to pellet debris and collect the supernatant.

  • Determine the total protein concentration of the supernatant using a BCA or Bradford assay for normalization.[18]

  • Use the supernatant to measure total cholesterol and triglyceride levels according to the manufacturer's instructions for the chosen colorimetric or fluorometric assay kits.

  • Express results as µg of cholesterol or triglycerides per mg of total protein.[18]

Protocol 4: In Vivo Imaging of Vascular Lipid Accumulation

This protocol uses Nile Red staining to visualize neutral lipid deposits within the vasculature of live zebrafish larvae.

Materials:

  • Nile Red stain (stock solution in acetone or DMSO)

  • Live larvae from treatment groups

  • Tricaine (MS-222) for anesthesia

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC/RFP)

Procedure:

  • Prepare a working solution of Nile Red in E3 medium (e.g., 10 ng/mL).

  • Anesthetize the larvae using tricaine.

  • Incubate the anesthetized larvae in the Nile Red working solution for 15-30 minutes in the dark.

  • Wash the larvae 2-3 times with fresh E3 medium to remove excess stain.

  • Mount the larvae on a glass slide with a coverslip.

  • Image the vasculature, particularly in the trunk and tail region, using a fluorescence microscope.

  • Quantify the fluorescent signal intensity or the area of lipid accumulation within the vessels using image analysis software (e.g., ImageJ/Fiji).

Data Presentation

The following tables present representative quantitative data based on expected outcomes from the described experiments.

Table 1: Effect of this compound on Biochemical Markers in HCD-Fed Zebrafish Larvae

Treatment GroupTotal Cholesterol (µg/mg protein)Triglycerides (µg/mg protein)
Control Diet + Vehicle15.2 ± 1.825.5 ± 2.3
HCD + Vehicle45.7 ± 4.138.1 ± 3.5
HCD + this compound (10 µg/g)31.5 ± 3.3 30.2 ± 2.9
HCD + this compound (50 µg/g)22.1 ± 2.5 26.8 ± 2.4
Data are presented as mean ± SEM. *p < 0.01 vs. Control Diet. **p < 0.05 vs. HCD + Vehicle.

Table 2: Effect of this compound on Gene Expression in HCD-Fed Zebrafish Larvae

Treatment Grouphmgcr (Fold Change)ldlr (Fold Change)srebp2 (Fold Change)
Control Diet + Vehicle1.01.01.0
HCD + Vehicle0.6 ± 0.10.7 ± 0.10.8 ± 0.2
HCD + this compound (50 µg/g)2.5 ± 0.3 2.1 ± 0.21.8 ± 0.2**
Data are presented as mean fold change ± SEM relative to the Control Diet group. *p < 0.05 vs. Control Diet. **p < 0.01 vs. HCD + Vehicle.

digraph "Logical_Relationship" {
graph [fontname="Arial", fontsize=12, label=""];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];
edge [color="#5F6368"];

HCD [label="High-Cholesterol Diet", fillcolor="#FBBC05", fontcolor="#202124"]; Dyslipidemia [label="Dyslipidemia Phenotype\n• ↑ Total Cholesterol\n• Vascular Lipid Accumulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound Treatment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HMGCR_Inhibition [label="HMG-CoA Reductase Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; Outcome [label="Amelioration of Phenotype\n• ↓ Total Cholesterol\n• ↓ Vascular Lipid Accumulation", fillcolor="#34A853", fontcolor="#FFFFFF"];

HCD -> Dyslipidemia [label=" Induces"]; Dyslipidemia -> this compound [dir=none, style=dashed]; this compound -> HMGCR_Inhibition [label=" Causes"]; HMGCR_Inhibition -> Outcome [label=" Leads to"]; }

<b>Figure3.b> Logical flow of the HCD model and this compound intervention.

Conclusion

The HCD-fed zebrafish larva is a robust and scalable in vivo model for studying dyslipidemia and screening potential therapeutic agents. The protocols provided herein offer a comprehensive framework for evaluating the efficacy of this compound. This model allows for the multi-faceted assessment of drug effects, from systemic biochemical changes to localized vascular pathology and underlying molecular responses, making it an invaluable tool for researchers in cardiovascular drug discovery. The observed reductions in cholesterol levels and vascular lipid accumulation upon treatment are consistent with the known mechanism of HMG-CoA reductase inhibitors.

References

Troubleshooting & Optimization

How to prevent Tenivastatin precipitation in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Tenivastatin precipitation in aqueous buffers during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it precipitate in aqueous solutions?

This compound, also known as simvastatin hydroxy acid, is the biologically active form of the prodrug simvastatin.[1][2] It is a potent inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][3] this compound is a lipophilic, poorly water-soluble compound, which leads to its tendency to precipitate out of solution in aqueous buffers, especially when diluting a concentrated stock solution from an organic solvent.[4][5] Like many statins, its solubility is also pH-dependent.[4][6]

Q2: My this compound solution precipitated after I diluted my DMSO stock in my cell culture medium. What went wrong?

This is a common issue that can be attributed to several factors:

  • Rapid Solvent Polarity Shift: Adding an aqueous buffer directly to a concentrated organic stock solution can cause a sudden, localized change in solvent polarity, leading to immediate precipitation.[7]

  • Exceeding Solubility Limit: The final concentration of this compound in the aqueous medium may have surpassed its solubility limit, especially if the final concentration of the organic co-solvent (like DMSO) is too low.[7]

  • Temperature Changes: Temperature fluctuations can affect solubility. Moving solutions from cold storage to a 37°C incubator can sometimes cause compounds to precipitate.[7]

  • pH of the Medium: The pH of your cell culture medium might not be optimal for keeping this compound in solution. As a carboxylic acid, this compound's solubility is expected to be lower at acidic pH and higher at neutral to alkaline pH.[6][8]

Q3: What is the recommended approach for preparing a this compound working solution for in vitro assays?

The recommended method involves preparing a high-concentration stock solution in an appropriate organic solvent and then diluting it into the aqueous buffer with vigorous mixing. A general protocol is provided in the "Experimental Protocols" section below. The key is to add the organic stock solution dropwise to the larger volume of the stirring aqueous buffer to allow for controlled mixing and dispersion.[7]

Q4: What is the maximum concentration of DMSO that is safe for my cell culture experiments?

While high concentrations of DMSO are toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5% without significant cytotoxicity.[1][7] It is crucial to always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments to account for any effects of the solvent on the cells.[1]

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides solutions to common issues encountered with this compound precipitation.

Issue Possible Cause Suggested Solution
Precipitation upon dilution of organic stock solution Rapid change in solvent polarity.Add the organic stock solution dropwise into the vigorously stirring aqueous buffer. Avoid adding the buffer to the stock solution.[7]
Final co-solvent concentration is too low.Increase the final concentration of the organic co-solvent (e.g., DMSO, ethanol) if your experimental system allows. Be mindful of solvent toxicity for cell-based assays (typically ≤ 0.5% DMSO).[1][7]
Solution is initially clear but becomes cloudy over time Compound is slowly crystallizing out of a supersaturated solution.Include a precipitation inhibitor in your aqueous buffer, such as a hydrophilic polymer (e.g., HPMC, PVP) or a surfactant (e.g., Tween 80).[5][9]
The pH of the buffer is not optimal for solubility.Adjust the pH of your aqueous buffer. For this compound, a pH of 7.0 or higher is generally recommended to improve solubility.[4][6]
Degradation of the compound into less soluble forms.Prepare fresh solutions before each experiment and avoid prolonged storage of aqueous working solutions.
Precipitation is observed at higher concentrations The concentration exceeds the intrinsic solubility of this compound in the chosen buffer system.Use solubility enhancers like cyclodextrins (e.g., β-cyclodextrin or its derivatives) to form inclusion complexes and increase aqueous solubility.[4][10][11]
Consider reformulating using a different co-solvent or a combination of excipients.

Data Presentation: Solubility of this compound and Related Compounds

The following tables summarize available quantitative data on the solubility of this compound and its prodrug, simvastatin. It is important to note that specific solubility data for this compound across a wide range of conditions is limited in publicly available literature. The data for simvastatin and this compound salts are provided as a reference due to their structural similarity.

Table 1: Solubility of this compound (Simvastatin Hydroxy Acid) and its Ammonium Salt

Compound FormSolvent/BufferTemperature (°C)Solubility
This compound (Ammonium Salt)PBS (pH 7.2)Not Specified~ 1 mg/mL
This compound (Ammonium Salt)DMSONot Specified~ 1 mg/mL
This compound (Ammonium Salt)EthanolNot Specified~ 1 mg/mL

Data sourced from product information sheets.[12]

Table 2: pH-Dependent Solubility of Simvastatin (Prodrug of this compound)

pHBufferTemperature (°C)Solubility (µg/mL)
1.20.1 N HCl3714.5
6.8Phosphate Buffer3724.4 - 24.8
7.0Phosphate BufferNot Specified92.83 (with CCS*)
7.4Aqueous Buffer3726.087

CCS: Croscarmellose sodium, used in a surface solid dispersion formulation.[4][13]

Table 3: Effect of Excipients on Simvastatin Solubility

ExcipientConcentrationSolvent/BufferTemperature (°C)Simvastatin Solubility (µg/mL)
Pluronic F-1271:7 (Drug:Carrier)Phosphate Buffer (pH 7.2)Not Specified112.81
Pluronic F-1271:7 (Drug:Carrier)0.1% SLS in HCl (pH 1.2)Not Specified105.93
Tween 8020 mMWater320.2 K (~47°C)Mole fraction: 1.68 x 10⁻³

Data for Pluronic F-127 is from solid dispersion studies.[5] Data for Tween 80 is presented as mole fraction.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which is a common starting point for making working solutions for various assays.

Materials:

  • This compound powder (Molecular Weight: ~436.6 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical or microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.366 mg of this compound.

  • Weighing this compound: Tare a sterile tube on an analytical balance. Carefully weigh out the calculated mass of this compound powder and add it to the tube.

  • Dissolving in DMSO: Add the desired volume of DMSO (e.g., 1 mL) to the tube containing the this compound powder.

  • Vortexing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If solubility is an issue, you can gently warm the tube to 37°C or sonicate for a few minutes.[14]

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.[1]

Protocol 2: Preparation of a this compound Working Solution for Cell Culture

This protocol details the dilution of a DMSO stock solution into an aqueous cell culture medium to minimize precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C to prevent temperature shock-induced precipitation.[7]

  • Calculate volumes: Determine the volume of stock solution needed to achieve your desired final concentration. For example, to prepare 10 mL of a 10 µM working solution from a 10 mM stock, you will need 10 µL of the stock solution. This will result in a final DMSO concentration of 0.1%.

  • Dilution: Add the required volume of pre-warmed medium to a sterile tube. While vigorously vortexing the medium, add the calculated volume of the this compound stock solution dropwise.[7]

  • Final Mixing: Continue to vortex for an additional 30-60 seconds to ensure the solution is homogeneous.

  • Visual Inspection: Visually inspect the solution for any signs of cloudiness or precipitation before adding it to your cells.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Precipitation start Precipitate Observed in Aqueous Buffer q1 Was the organic stock added to the aqueous buffer with vigorous stirring? start->q1 sol1 ACTION: Add stock to buffer dropwise while vortexing. q1->sol1 No q2 Is the final organic co-solvent concentration sufficient (e.g., >0.1% DMSO)? q1->q2 Yes sol1->q2 sol2 ACTION: Increase co-solvent concentration (if experiment allows). q2->sol2 No q3 Is the buffer pH ≥ 7.0? q2->q3 Yes sol2->q3 sol3 ACTION: Adjust buffer to a higher pH (e.g., PBS pH 7.4). q3->sol3 No q4 Is the this compound concentration very high? q3->q4 Yes sol3->q4 sol4 ACTION: Incorporate solubility enhancers (e.g., cyclodextrins, surfactants) or reduce final concentration. q4->sol4 Yes end_node Clear Solution q4->end_node No sol4->end_node G cluster_1 HMG-CoA Reductase Pathway & this compound Action HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase (HMGCR) HMG_CoA->HMGCR Mevalonate Mevalonate Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol This compound This compound (Simvastatin Acid) This compound->HMGCR Inhibition HMGCR->Mevalonate

References

Technical Support Center: Optimizing Tenivastatin Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Tenivastatin concentration in cell viability assays. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cell viability?

This compound, also known as simvastatin acid, is the active metabolite of the widely used cholesterol-lowering drug, simvastatin. It is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This pathway is crucial for the synthesis of cholesterol and various non-steroidal isoprenoids that are essential for cell growth and proliferation. By inhibiting this pathway, this compound can lead to cell cycle arrest and induce apoptosis (programmed cell death) in various cell types, particularly in cancer cells which often have an upregulated mevalonate pathway.[1]

Q2: What is a good starting concentration range for this compound in a cell viability assay?

A common starting point for many statins, including simvastatin (the prodrug of this compound), in cancer cell lines is between 1 µM and 100 µM.[2] However, the optimal concentration is highly dependent on the specific cell line and the duration of the experiment. For initial range-finding experiments, it is advisable to use a broad logarithmic or semi-logarithmic dilution series (e.g., 0.1, 1, 10, 50, 100 µM).

Q3: How long should I incubate my cells with this compound?

Incubation times of 24, 48, and 72 hours are typically used to assess the time-dependent effects of statins on cell viability.[2] Shorter incubation times may be sufficient to observe effects on signaling pathways, while longer incubations are often necessary to detect significant changes in cell viability and apoptosis.

Q4: Which cell viability assay should I use for this compound?

Several assays can be used, with the most common being tetrazolium-based colorimetric assays like MTT, MTS, and XTT.[3][4] These assays measure the metabolic activity of cells, which generally correlates with cell viability. It is important to be aware of the limitations of each assay; for instance, the MTT assay requires a solubilization step for the formazan crystals and can be influenced by compounds that alter cellular redox potential.

Q5: My results are inconsistent. What are the common causes of variability in cell viability assays?

Inconsistent results can arise from several factors, including uneven cell seeding, pipetting errors, edge effects in multi-well plates, and contamination.[5] It is crucial to ensure a homogenous cell suspension, calibrate pipettes regularly, and consider not using the outer wells of a plate for experimental data points to minimize evaporation.

Data Presentation: Simvastatin IC50 Values in Various Cancer Cell Lines

While specific IC50 values for this compound are not widely reported, the following table summarizes the half-maximal inhibitory concentration (IC50) values for its prodrug, simvastatin, in various cancer cell lines. This data can serve as a valuable reference for designing your experiments with this compound.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7 Breast Adenocarcinoma48~8.9
MDA-MB-231 Breast Adenocarcinoma48~4.5
ECC-1 Endometrial CancerNot Specified~15
Ishikawa Endometrial CancerNot Specified~17
REC-1 Mantle Cell Lymphoma48~4.97
Z-138 Mantle Cell Lymphoma48~3.78
JEKO-1 Mantle Cell Lymphoma48~39.81
MINO Mantle Cell Lymphoma48~11.20
GRANTA-519 Mantle Cell Lymphoma48~19.78
UPN-1 Mantle Cell Lymphoma48~28.60
DoTc2 4510 Cervical Carcinoma24>50
A-375 Malignant Melanoma24~50
A-673 Ewing's Sarcoma48~50
HUH-7 Hepatocellular Carcinoma72~25

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability.

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh medium to the desired seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours to allow cells to attach.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a blank control (medium only).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value.

Protocol 2: Annexin V Apoptosis Assay

This protocol describes the use of Annexin V staining to detect apoptosis induced by this compound.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture and treat cells with this compound as described in the MTT protocol.

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the cells by flow cytometry within one hour of staining.

    • FITC signal (Annexin V) indicates phosphatidylserine externalization (early apoptosis).

    • PI signal indicates loss of membrane integrity (late apoptosis/necrosis).

Mandatory Visualizations

Tenivastatin_Pathway cluster_inhibition This compound This compound HMGCR HMG-CoA Reductase This compound->HMGCR Inhibits inhibitor_symbol Isoprenoids Isoprenoid Synthesis (FPP, GGPP) Mevalonate->Isoprenoids Protein_Prenylation Protein Prenylation (Ras, Rho) Isoprenoids->Protein_Prenylation Signaling Pro-survival Signaling (e.g., Akt, Erk) Protein_Prenylation->Signaling Apoptosis Apoptosis Signaling->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest Signaling->CellCycleArrest Promotes Progression

Caption: Mechanism of this compound-induced apoptosis.

Experimental_Workflow start Start cell_culture Cell Culture (Seed 96-well plate) start->cell_culture treatment This compound Treatment (24, 48, 72h) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay data_analysis Data Analysis (Calculate IC50) viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Guide start Inconsistent Results? high_variability High Variability between Replicates? start->high_variability Yes low_signal Low Signal or Low Viability in Control? start->low_signal No check_seeding Check Cell Seeding and Pipetting high_variability->check_seeding check_edge_effects Avoid Edge Effects high_variability->check_edge_effects high_background High Background? low_signal->high_background No check_cell_health Check Cell Health and Passage Number low_signal->check_cell_health Yes check_contamination Check for Contamination low_signal->check_contamination Yes high_background->check_contamination Yes check_reagents Check Reagent Quality and Media Components high_background->check_reagents Yes

Caption: Troubleshooting decision tree for viability assays.

References

Technical Support Center: Troubleshooting Tenivastatin Instability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Tenivastatin in long-term experimental settings. This compound, the active hydroxy acid form of the prodrug Simvastatin, is susceptible to degradation, which can impact experimental reproducibility and outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Simvastatin?

A1: this compound is the biologically active form of Simvastatin.[1] Simvastatin is a prodrug that contains a lactone ring. In vivo, and in aqueous solutions, this lactone ring hydrolyzes to form the open-ring β-hydroxy acid, which is this compound.[1] It is this hydroxy acid form that is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[2]

Q2: What are the primary stability concerns with this compound in experimental setups?

A2: The primary stability concern is the pH-dependent equilibrium between the active this compound (hydroxy acid) and its inactive lactone form (Simvastatin).[3] At acidic pH, the equilibrium favors the lactone form, while at neutral to alkaline pH, the hydroxy acid form (this compound) is more prevalent but also more susceptible to degradation.[1][4] Other concerns include oxidation and degradation due to temperature and light exposure.[5][6]

Q3: I'm seeing variable results in my cell-based assays. Could this compound instability be the cause?

A3: Yes, inconsistent results in cell-based assays can be a direct consequence of this compound instability.[7] The concentration of the active compound can decrease over the course of an experiment due to degradation, leading to diminished or variable biological effects.[7] The interconversion between the active acid and inactive lactone form can also significantly alter the effective dose your cells are exposed to.

Q4: What are the optimal storage conditions for this compound stock solutions?

Troubleshooting Guide

Issue 1: Decreased or inconsistent compound activity over time in cell culture.

  • Possible Cause: Degradation of this compound in the cell culture medium at 37°C. The physiological pH of most cell culture media (around 7.4) favors the hydroxy acid form, but elevated temperatures can accelerate its degradation.[1][9]

  • Troubleshooting Steps:

    • Confirm initial concentration: Use an analytical method like HPLC to confirm the concentration of your working solution before adding it to the cells.

    • Time-course stability study: Incubate this compound in your specific cell culture medium (without cells) under your experimental conditions (37°C, 5% CO₂). Collect aliquots at different time points (e.g., 0, 12, 24, 48, 72 hours) and analyze the concentration of this compound using HPLC.[9] This will help you determine its half-life in your specific experimental setup.

    • Replenish the medium: If significant degradation is observed, consider replenishing the medium with freshly prepared this compound at regular intervals during long-term experiments.[7]

Issue 2: Precipitation of the compound in the cell culture medium.

  • Possible Cause: Poor solubility of this compound at the working concentration, or precipitation due to high concentrations of the organic solvent used for the stock solution (e.g., DMSO).

  • Troubleshooting Steps:

    • Solubility test: Determine the solubility of this compound in your cell culture medium at the highest intended concentration.[7]

    • Optimize solvent concentration: Ensure the final concentration of the organic solvent in your culture medium is minimal (ideally <0.1%) to avoid precipitation.[7]

    • Use of solubilizing agents: For specific applications, the use of cyclodextrins has been explored to enhance the stability and solubility of statins, though this may influence experimental outcomes.[10]

Issue 3: Unexpected or off-target effects in experiments.

  • Possible Cause: Formation of degradation products with biological activity. The degradation of statins can lead to various products, including isomers and oxidation products, which may have their own cellular effects.[5][6]

  • Troubleshooting Steps:

    • Characterize degradation products: If possible, use LC-MS to identify potential degradation products in your aged this compound-containing medium.[11]

    • Literature review: Research the known degradation products of Simvastatin and their potential biological activities.

    • Control experiments: If a specific degradation product is identified and available, test its effect in your assay independently to see if it contributes to the observed results.

Data on this compound (Simvastatin Hydroxy Acid) Stability

The stability of this compound is intrinsically linked to the hydrolysis of Simvastatin. The following tables summarize the kinetic data for Simvastatin hydrolysis, which results in the formation of this compound. The degradation follows pseudo-first-order kinetics.[1]

Table 1: Effect of pH on Simvastatin Hydrolysis Rate Constant (k) at 60°C [4]

pHRate Constant (k) (h⁻¹)
30.0019
40.0012
50.0011
60.0061
70.12
80.41

Table 2: Kinetic Parameters for Simvastatin Hydrolysis at Different Temperatures and pH Values [1]

Temperature (°C)pHRate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)Time for 10% Degradation (t₉₀) (h)
6050.0011630.195.8
6060.0061113.617.3
6070.125.80.88
6080.411.70.26
25 (extrapolated)50.000068101941549
25 (extrapolated)60.000381824277
25 (extrapolated)70.007592.414.0
25 (extrapolated)80.02527.74.2

Note: The data indicates that while the hydroxy acid form (this compound) is favored at higher pH, it is also significantly less stable.[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Quantification

This protocol is adapted from methods developed for the analysis of Simvastatin and its hydroxy acid derivative.[1][2]

  • Objective: To separate and quantify this compound (Simvastatin hydroxy acid) from its lactone form (Simvastatin) and other degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[2]

    • Mobile Phase: A mixture of acetonitrile and a pH 4 phosphate buffer (e.g., 28 mM) in a 65:35 (v/v) ratio.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 25°C.[1]

    • Detection Wavelength: 238 nm.

  • Sample Preparation:

    • Collect aliquots of the experimental medium at specified time points.

    • If necessary, perform a liquid-liquid or solid-phase extraction to remove interfering substances from the culture medium.

    • Dilute the samples with the mobile phase to a concentration within the linear range of the standard curve.

    • Filter the samples through a 0.45 µm filter before injection.

  • Quantification:

    • Prepare a standard curve of this compound in the mobile phase.

    • Integrate the peak area corresponding to this compound in the samples.

    • Calculate the concentration based on the standard curve.

Visualizations

G This compound (Simvastatin Hydroxy Acid) Stability Troubleshooting start Inconsistent Experimental Results check_stability Is this compound instability suspected? start->check_stability perform_stability Perform time-course stability study in media (HPLC) check_stability->perform_stability Yes other_factors Investigate other experimental variables (e.g., cell viability, reagent quality) check_stability->other_factors No is_stable Is compound stable for experiment duration? perform_stability->is_stable proceed Proceed with experiment is_stable->proceed Yes troubleshoot Troubleshoot further is_stable->troubleshoot No replenish Replenish compound during experiment troubleshoot->replenish degradation_products Consider effect of degradation products troubleshoot->degradation_products

Caption: Troubleshooting workflow for this compound instability.

G Simvastatin-Tenivastatin Equilibrium Simvastatin Simvastatin (Lactone) Inactive Prodrug This compound This compound (Hydroxy Acid) Active Form Simvastatin->this compound Hydrolysis (favored at neutral/alkaline pH) This compound->Simvastatin Lactonization (favored at acidic pH)

Caption: Reversible equilibrium between Simvastatin and this compound.

G Potential Signaling Pathway Interference by this compound This compound This compound (Simvastatin Hydroxy Acid) HMG_CoA HMG-CoA Reductase This compound->HMG_CoA Inhibits TLR4 TLR4 Signaling Pathway This compound->TLR4 Interferes with Mevalonate Mevalonate Pathway HMG_CoA->Mevalonate Catalyzes Protein_Prenylation Protein Prenylation (Ras, Rho, Rab) Mevalonate->Protein_Prenylation Leads to Ras_MAPK Ras/MAP Kinase Pathway Protein_Prenylation->Ras_MAPK Affects Rac_Stress Rac/Stress Kinase Pathway Protein_Prenylation->Rac_Stress Affects

Caption: Signaling pathways potentially affected by this compound.

References

Strategies to minimize Tenivastatin off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tenivastatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to minimize off-target effects during experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is the active hydroxy acid form of simvastatin. Its primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] By inhibiting this enzyme, this compound prevents the conversion of HMG-CoA to mevalonate, a crucial precursor in the synthesis of cholesterol.[2][3]

Q2: What are the known or potential off-target effects of statins like this compound?

Statins have been reported to have several off-target effects, which may contribute to both their therapeutic and adverse effects. These can include:

  • Inhibition of Kinases: Statins can interact with various membrane and cytosolic kinases, potentially affecting signaling pathways involved in cell proliferation, survival, and migration.[3][4]

  • Mitochondrial Dysfunction: Some statins have been shown to impair mitochondrial respiration, which may be a contributing factor to statin-associated muscle symptoms.[5][6][7][8][9]

  • Interaction with other proteins: Research suggests that some statins can directly interact with proteins such as calcium ATPases.

Q3: How can I determine if the observed phenotype in my experiment is due to an off-target effect of this compound?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:

  • Rescue Experiments: Attempt to rescue the phenotype by adding mevalonate, the product of the HMG-CoA reductase reaction, to your experimental system. If the phenotype is reversed, it is likely an on-target effect.[3]

  • Use a Structurally Different HMG-CoA Reductase Inhibitor: Compare the effects of this compound with another HMG-CoA reductase inhibitor that has a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Cellular Thermal Shift Assay (CETSA): This assay can be used to confirm direct binding of this compound to its intended target (HMG-CoA reductase) and can also be adapted to identify novel off-targets in a cellular context.[10][11][12][13][14]

  • Kinase Profiling: If you suspect off-target kinase activity, perform a kinome-wide scan to identify potential kinase interactions.[15][16][17][18][19]

Troubleshooting Guides

This section provides troubleshooting for specific issues that may arise during your experiments with this compound.

Issue 1: Unexpected Decrease in Cell Viability at High this compound Concentrations

  • Potential Cause: Off-target cytotoxicity. While this compound's primary effect is cytostatic through the inhibition of cholesterol synthesis, high concentrations may induce cytotoxicity through off-target mechanisms.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the IC50 for HMG-CoA reductase inhibition and compare it to the concentration at which you observe cytotoxicity. A large difference may suggest off-target effects.

    • Assess Mitochondrial Health: Use assays to measure mitochondrial respiration and reactive oxygen species (ROS) production to determine if mitochondrial dysfunction is contributing to the observed cytotoxicity.

    • Confirm with a Different Viability Assay: Use a different cell viability assay that measures a distinct cellular parameter (e.g., membrane integrity via LDH release vs. metabolic activity via MTT) to confirm the results.[20]

Issue 2: High Background or Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)

  • Potential Cause: Assay interference or experimental variability.

  • Troubleshooting Steps:

    • No-Cell Control: Run a control with this compound in the media without cells to check for direct reduction of the assay reagent by the compound.[21]

    • Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is not contributing to cytotoxicity.

    • Optimize Cell Seeding Density: Inconsistent cell numbers can lead to high variability. Ensure a homogenous cell suspension and optimize seeding density to ensure cells are in the logarithmic growth phase during the experiment.[20][22]

    • Check for Contamination: Microbial contamination can interfere with assay readouts. Regularly test your cell cultures for mycoplasma.[23]

Issue 3: this compound Fails to Induce the Expected Phenotype

  • Potential Cause: Insufficient target engagement, cellular resistance, or incorrect experimental setup.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to HMG-CoA reductase in your specific cell line at the concentrations used.[10][11][12][13][14]

    • Verify Compound Integrity: Ensure your this compound stock has not degraded. Prepare fresh dilutions for each experiment.[22]

    • Consider Cell Line Specificity: The dependence of a particular cell line on the cholesterol biosynthesis pathway can vary.

    • Check for Upregulation of Compensatory Pathways: Cells may adapt to HMG-CoA reductase inhibition by upregulating the enzyme or alternative pathways. Analyze protein and gene expression levels of key pathway components.

Data Presentation

Table 1: Comparative Potency of Various Statins against HMG-CoA Reductase

Statin/MetaboliteIC50 (nM)
Simvastatin acid (this compound) 5.8
Atorvastatin10.5
2-hydroxyatorvastatin12.1
4-hydroxyatorvastatin63.5
3R,5S-fluvastatin4.9
Pitavastatin3.2
Pravastatin20.1
Rosuvastatin3.9

Data sourced from a study utilizing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay to determine IC50 values.[1][2]

Experimental Protocols

1. Protocol for Assessing Mitochondrial Respiration in this compound-Treated Cells

This protocol is adapted from methods used to assess the impact of statins on mitochondrial function in intact and permeabilized cells.[5][6][8][9]

  • Principle: High-resolution respirometry is used to measure the oxygen consumption rate in cells, providing insights into mitochondrial function.

  • Methodology:

    • Cell Culture: Culture your cells of interest to the desired confluency.

    • Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired duration.

    • Cell Harvest and Permeabilization (for permeabilized cell experiments):

      • Harvest cells and resuspend in a respiration buffer.

      • Permeabilize the cell membrane with a mild detergent like digitonin, keeping the mitochondrial membranes intact.

    • High-Resolution Respirometry:

      • Transfer the cell suspension (intact or permeabilized) to the oxygraph chamber of a high-resolution respirometer.

      • Follow a substrate-uncoupler-inhibitor titration (SUIT) protocol to assess different aspects of mitochondrial respiration. This typically involves the sequential addition of:

        • Substrates for Complex I (e.g., pyruvate, glutamate, malate) and Complex II (e.g., succinate).

        • ADP to stimulate oxidative phosphorylation.

        • An uncoupler (e.g., FCCP) to measure the maximum capacity of the electron transport system.

        • Inhibitors of the respiratory complexes (e.g., rotenone for Complex I, antimycin A for Complex III) to dissect the contributions of different parts of the respiratory chain.

    • Data Analysis: Analyze the oxygen consumption rates at each step to determine the effects of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

2. General Protocol for Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

This protocol provides a general framework for performing a CETSA to verify the binding of this compound to HMG-CoA reductase in a cellular context.[10][11][12][13][14]

  • Principle: CETSA is based on the principle that a protein becomes more resistant to thermal denaturation when it is bound to a ligand. This change in thermal stability is used to confirm target engagement.

  • Methodology:

    • Cell Culture and Treatment:

      • Culture cells and treat with either this compound or a vehicle control for a specified time.

    • Heating:

      • Heat the cell lysates or intact cells across a range of temperatures to induce protein denaturation and aggregation.

    • Lysis and Fractionation:

      • Lyse the cells to release the proteins.

      • Separate the soluble protein fraction from the aggregated proteins by centrifugation.

    • Protein Detection:

      • Quantify the amount of soluble HMG-CoA reductase in the supernatant at each temperature point using an antibody-based method like Western blotting or ELISA.

    • Data Analysis:

      • Plot the amount of soluble HMG-CoA reductase as a function of temperature for both the this compound-treated and vehicle-treated samples.

      • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Caption: A logical workflow for investigating unexpected experimental results.

HMG-CoA Reductase Pathway and this compound Inhibition acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa hmgcr HMG-CoA Reductase hmg_coa->hmgcr mevalonate Mevalonate cholesterol Cholesterol mevalonate->cholesterol ...multiple steps... hmgcr->mevalonate This compound This compound This compound->hmgcr

Caption: The cholesterol biosynthesis pathway showing this compound's point of inhibition.

Experimental Workflow for CETSA cell_culture 1. Cell Culture & Treatment (this compound vs. Vehicle) heating 2. Heating (Temperature Gradient) cell_culture->heating lysis 3. Cell Lysis & Fractionation (Separate Soluble/Aggregated) heating->lysis detection 4. Protein Detection (e.g., Western Blot for HMGCR) lysis->detection analysis 5. Data Analysis (Generate Melt Curves) detection->analysis conclusion Conclusion: Target Engagement Confirmed? analysis->conclusion

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

References

Technical Support Center: Enhancing the Bioavailability of Tenivastatin in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specifically pertaining to "Tenivastatin" is not currently available in the public domain. This guide has been developed by extrapolating data and methodologies from studies on other statins with similar physicochemical properties, such as poor water solubility. The principles and techniques described herein are established strategies for improving the bioavailability of poorly soluble drugs and are intended to serve as a comprehensive resource for researchers working with this compound or other similar compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the development and in vivo testing of formulations aimed at improving the bioavailability of this compound.

Problem 1: Consistently low oral bioavailability of this compound in rodent models.

  • Question: Our initial pharmacokinetic studies in rats show very low and variable plasma concentrations of this compound after oral administration. What are the likely causes and how can we improve this?

  • Answer: Low oral bioavailability for a compound like this compound, which is likely poorly soluble in water, is a common challenge.[1] The primary reasons are often poor dissolution in the gastrointestinal (GI) tract, low permeability across the intestinal epithelium, and significant first-pass metabolism in the liver.[2]

    Troubleshooting Steps:

    • Solubility/Dissolution Enhancement: The first step is to improve the dissolution rate.

      • Particle Size Reduction: Consider micronization or nanomilling to increase the surface area of the drug powder.

      • Amorphous Solid Dispersions: Formulating this compound as an amorphous solid dispersion with a suitable polymer can prevent the crystalline state and improve dissolution.[3]

      • Lipid-Based Formulations: This is a highly effective approach for lipophilic drugs. Self-nanoemulsifying drug delivery systems (SNEDDS) are particularly promising as they form nanoemulsions in the GI tract, increasing the surface area for absorption and potentially utilizing lymphatic uptake to bypass the liver.[2][4][5]

    • Permeability Assessment:

      • In Vitro Models: Use a Caco-2 cell monolayer assay to determine the intrinsic permeability of this compound and to assess if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[6]

      • Permeation Enhancers: If permeability is low, consider incorporating generally recognized as safe (GRAS) permeation enhancers into your formulation, though this should be done cautiously to avoid damaging the intestinal lining.[2]

    • Addressing First-Pass Metabolism:

      • In Vitro Metabolic Stability: Assess the metabolic stability of this compound in rat liver microsomes to understand the extent of first-pass metabolism.[7] Statins are often metabolized by cytochrome P450 enzymes, particularly the CYP3A subfamily.[8][9]

      • Lymphatic Targeting: Lipid-based formulations, especially those with long-chain fatty acids, can promote lymphatic transport, which can help the drug bypass the liver and reduce first-pass metabolism.[2]

    G Start Low Oral Bioavailability Observed Solubility Assess Solubility & Dissolution Rate Start->Solubility Permeability Assess Permeability (e.g., Caco-2 assay) Solubility->Permeability Adequate Formulation Optimize Formulation Solubility->Formulation Poor Metabolism Assess Metabolic Stability (e.g., Liver Microsomes) Permeability->Metabolism Adequate Permeability->Formulation Poor Metabolism->Formulation High ParticleSize Particle Size Reduction (Micronization/Nanosizing) Formulation->ParticleSize ASD Amorphous Solid Dispersions Formulation->ASD Lipid Lipid-Based Systems (e.g., SNEDDS) Formulation->Lipid Enhancers Incorporate Permeation Enhancers Formulation->Enhancers Inhibitors Co-administer Metabolic Inhibitors Formulation->Inhibitors InVivo Conduct New In Vivo Study ParticleSize->InVivo ASD->InVivo Lipid->InVivo Enhancers->InVivo Inhibitors->InVivo Success Bioavailability Improved InVivo->Success

    Caption: A logical workflow for diagnosing and addressing poor oral bioavailability.

Problem 2: High variability in plasma concentrations between animal subjects.

  • Question: We are observing significant inter-animal variability in the pharmacokinetic profiles. What could be causing this, and how can we achieve more consistent results?

  • Answer: High variability is often linked to the formulation's interaction with the physiological state of the animal.

    Troubleshooting Steps:

    • Standardize Experimental Conditions:

      • Fasting State: Ensure all animals are fasted for a consistent period before dosing, as the presence of food can significantly affect the absorption of lipophilic drugs.[2]

      • Dosing Procedure: Use precise oral gavage techniques to ensure accurate and consistent dose administration.

    • Improve Formulation Robustness:

      • Self-Emulsifying Systems: A key advantage of SNEDDS is their ability to form fine and consistent emulsions or microemulsions upon gentle agitation in the GI fluids, which can lead to more reproducible drug absorption compared to simple suspensions.[4]

      • Vehicle Selection: If using a suspension, optimize the vehicle to ensure the drug remains uniformly suspended. Test different suspending agents and viscosities.[7]

    • Consider Animal Model:

      • Species Differences: Be aware of species differences in GI physiology and metabolism. Rodent plasma, for instance, has a high amount of esterases that can rapidly hydrolyze lactone prodrugs like some statins.[10][11]

      • Animal Health: Ensure all animals are healthy and of a similar age and weight to minimize physiological variations.

Frequently Asked Questions (FAQs)

Q1: What are the most promising formulation strategies for improving the bioavailability of statins like this compound?

A1: Lipid-based formulations are a leading strategy for improving the oral bioavailability of poorly water-soluble drugs.[4] Self-nanoemulsifying drug delivery systems (SNEDDS) are particularly effective.[2][5] These systems are isotropic mixtures of an oil, a surfactant, and a co-surfactant, which spontaneously form a nanoemulsion in the aqueous environment of the GI tract.[4] This enhances bioavailability by increasing the drug's dissolution rate and absorption surface area.[5] Another effective approach is the creation of amorphous solid dispersions, where the drug is dispersed in a polymer matrix, preventing crystallization and improving dissolution.[3]

G SNEDDS SNEDDS (Isotropic Mixture) API This compound (Lipophilic Drug) SNEDDS->API Oil Oil (e.g., Capryol 90) SNEDDS->Oil Surfactant Surfactant (e.g., Kolliphor RH 40) SNEDDS->Surfactant Cosurfactant Co-surfactant (e.g., Transcutol HP) SNEDDS->Cosurfactant GI GI Fluids (In Vivo) SNEDDS->GI Dispersion in Nanoemulsion Nanoemulsion Droplets (Enhanced Absorption) GI->Nanoemulsion Leads to

Caption: Key components of a Self-Nanoemulsifying Drug Delivery System (SNEDDS).

Q2: Which animal models are most appropriate for studying the efficacy and pharmacokinetics of statins?

A2: Mice, rats, and rabbits are commonly used animal models for studying the efficacy of statins.[12] However, there are significant species-dependent differences in cholesterol metabolism and drug response. For instance, statins have been shown to lower total cholesterol more effectively in rabbits (-30%) and mice (-20%) than in rats (-10%).[12] For pharmacokinetic studies, both rodent and canine models are used, but it's important to recognize differences in drug-metabolizing enzymes and esterase activity, which can affect the conversion of prodrugs and overall drug exposure.[10]

Q3: How do I calculate absolute and relative bioavailability in my animal studies?

A3: To determine bioavailability, you will need to conduct both intravenous (IV) and oral (PO) administration studies.

  • Absolute Bioavailability (F) compares the bioavailability of the oral dosage form to the bioavailability of the same drug administered intravenously. It is calculated as:

    • F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

    • Where AUC is the Area Under the Curve of the plasma concentration-time profile.[13]

  • Relative Bioavailability (F_rel) compares the bioavailability of a new formulation to a reference formulation (e.g., an aqueous suspension). It is calculated as:

    • F_rel (%) = (AUC_test / AUC_reference) * (Dose_reference / Dose_test) * 100[13]

Data Presentation

The following tables summarize formulation strategies and resulting pharmacokinetic parameters for statins similar to this compound. This data can be used as a reference for designing new formulations.

Table 1: Comparison of Lovastatin Formulations in Rats

Formulation TypeKey ExcipientsCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Suspension-18.5 ± 2.11.078.3 ± 9.5100 (Reference)[14],[15]
Solid Lipid Nanoparticles (SLNs)Glyceryl monostearate, Poloxamer 18845.2 ± 5.30.75210.6 ± 25.8~269[14],[15]
Nanostructured Lipid Carriers (NLCs)Glyceryl monostearate, Oleic acid, Poloxamer 18872.8 ± 8.10.5358.4 ± 41.2~458[14],[15]

Table 2: Pharmacokinetic Parameters of Simvastatin Formulations in Beagle Dogs

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Immediate-Release (IR) Tablet835.6 ± 12.11.8 ± 0.8125.7 ± 45.3[10]
Controlled-Release (CR) Tablet815.2 ± 6.53.6 ± 2.2110.3 ± 38.9[10]

Experimental Protocols

Protocol 1: Preparation of a this compound-Loaded SNEDDS

  • Objective: To prepare a self-nanoemulsifying drug delivery system (SNEDDS) to enhance the oral bioavailability of this compound.[7]

  • Materials: this compound powder, Oil (e.g., Capryol™ 90), Surfactant (e.g., Kolliphor® RH 40), Co-surfactant (e.g., Transcutol® HP), glass vials, magnetic stirrer.

  • Procedure:

    • Component Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

    • Formulation Preparation: a. Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial in the desired ratios. b. Place the vial on a magnetic stirrer and mix until a clear, homogenous liquid is formed. c. Add the calculated amount of this compound to the mixture. d. Continue stirring until the drug is completely dissolved. This may be facilitated by gentle warming in a water bath.

    • Characterization: a. Emulsification Study: Add a small amount (e.g., 1 mL) of the SNEDDS formulation to a larger volume of water (e.g., 250 mL) under gentle agitation and observe the formation of a nanoemulsion. b. Droplet Size Analysis: Characterize the droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering.[5]

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the pharmacokinetic profile of a this compound formulation after oral administration in rats.[6][14]

  • Animals: Male Wistar rats (220 ± 10 g). Animals should be cannulated (e.g., in the jugular vein) for serial blood sampling.

  • Procedure:

    • Animal Preparation: Fast the rats overnight (approx. 12 hours) before the experiment, with free access to water.

    • Groups:

      • Oral Group: Administer the this compound formulation (e.g., SNEDDS or suspension) via oral gavage at the target dose.

      • IV Group (for absolute bioavailability): Administer this compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) as a bolus injection through the jugular vein cannula.

    • Blood Sampling:

      • Collect serial blood samples (approx. 100-200 µL) from the cannula at predetermined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, 360, 480 minutes) into tubes containing an anticoagulant.[6]

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

    • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.[16]

    • Data Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and half-life.

G cluster_pathway Cholesterol Synthesis Pathway cluster_effect Therapeutic Effect AcetylCoA Acetyl-CoA HMGCoA HMG-CoA ReducedCholesterol Reduced Hepatic Cholesterol Synthesis Mevalonate Mevalonate Cholesterol Cholesterol Statin This compound (Active Form) Statin->HMGCoA Inhibits LDLR Upregulation of LDL Receptors LDLClearance Increased Clearance of Plasma LDL

Caption: Mechanism of action for statins in reducing cholesterol synthesis.

References

Technical Support Center: Tenivastatin Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of tenivastatin in non-hepatic cell lines. This compound, also known as simvastatin hydroxy acid, is the active metabolite of simvastatin and functions as a potent inhibitor of HMG-CoA reductase.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound inhibits HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[1] This blockage depletes downstream products essential for cell function, including isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are crucial for the post-translational modification (prenylation) of small GTP-binding proteins such as Ras and Rho, which are vital for cell signaling, proliferation, and survival.[3] Disruption of these processes can trigger apoptosis, primarily through the intrinsic mitochondrial pathway.[3][4][5]

Q2: Which non-hepatic cell lines are sensitive to this compound?

A2: Various non-hepatic cancer cell lines have shown sensitivity to statins like simvastatin (the prodrug of this compound). These include breast cancer (MCF-7, MDA-MB-231), melanoma (A-375), and cervical carcinoma (DoTc2 4510) cell lines.[6][7] Sensitivity can vary significantly between cell types. It is also important to consider the expression of drug transporters, as cells expressing transporters like OATP1B1 show significantly increased uptake and sensitivity to statins.[8][9]

Q3: What is a typical IC50 value for this compound or its parent compound, simvastatin?

A3: The half-maximal inhibitory concentration (IC50) is highly dependent on the cell line and the duration of exposure. For example, after 48 hours of treatment, the IC50 of simvastatin was found to be 8.9 µM in MCF-7 breast cancer cells and 4.5 µM in MDA-MB-231 cells.[6] In other studies, simvastatin inhibited proliferation of melanoma cells (A-375) by 70% at a concentration of 100 µM after 24 hours.[7] A pilot experiment with a broad concentration range (e.g., 1 µM to 100 µM) is recommended to determine the optimal range for your specific cell line.

Q4: My MTT assay results show high variability between replicates. What could be the cause?

A4: High variability in MTT assays can stem from several factors:

  • Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before and during plating to get a uniform cell number in each well.

  • Incomplete Formazan Solubilization: After adding the solubilization solution (like DMSO), ensure all purple formazan crystals are fully dissolved by shaking the plate or pipetting up and down before reading the absorbance.[10]

  • Interference from Test Compound: this compound itself might interfere with the MTT reduction. Include a "compound-only" control (no cells) to check for this.

  • Phenol Red Interference: The phenol red in some culture media can affect absorbance readings. Using phenol red-free medium during the MTT incubation step can improve accuracy.

Q5: Can I use an LDH assay to measure this compound cytotoxicity?

A5: Yes, the Lactate Dehydrogenase (LDH) assay is a suitable method. It quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, which is a hallmark of late apoptosis or necrosis.[11] This assay is complementary to metabolic assays like MTT and can help distinguish between cytostatic (growth inhibition) and cytotoxic (cell death) effects.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for assessing cytotoxicity and the key signaling pathways affected by this compound.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis A Seed Non-Hepatic Cells in 96-well Plates B Incubate for 24h (Allow cells to attach) A->B D Treat Cells with this compound (Include Vehicle Control) B->D C Prepare Serial Dilutions of this compound C->D E Incubate for 24, 48, or 72h D->E F Perform Cytotoxicity Assays (e.g., MTT, LDH, Caspase-3/7) E->F G Measure Signal (Absorbance/Fluorescence/ Luminescence) F->G H Calculate % Cell Viability or % Cytotoxicity G->H I Determine IC50 Value H->I

Caption: Experimental workflow for cytotoxicity assessment.

G HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Isoprenoids Isoprenoids (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Mevalonate->Cholesterol HMGCR->Mevalonate This compound This compound This compound->HMGCR Inhibition ProteinPrenylation Protein Prenylation (Ras, Rho, etc.) Isoprenoids->ProteinPrenylation CellSignaling Cell Signaling & Survival ProteinPrenylation->CellSignaling

Caption: Inhibition of the HMG-CoA reductase pathway by this compound.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway DeathReceptor Death Receptors (e.g., Fas, TNFR1) DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-Caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Mito Mitochondrion Caspase8->Mito (via Bid) Procaspase37 Pro-Caspase-3/7 Caspase8->Procaspase37 Statin This compound MevalonateDepletion Mevalonate Pathway Inhibition Statin->MevalonateDepletion BaxBak Bax/Bak Activation MevalonateDepletion->BaxBak BaxBak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Pro-Caspase-9 Procaspase9->Apoptosome Caspase9->Procaspase37 Caspase37 Caspase-3/7 Procaspase37->Caspase37 Substrates Cellular Substrate Cleavage Caspase37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Apoptotic signaling pathways activated by this compound.

Quantitative Data Summary

The cytotoxic potential of statins varies based on their chemical properties and the cell line being tested. Lipophilic statins (e.g., simvastatin) are generally more potent than hydrophilic statins (e.g., pravastatin).

Table 1: Comparative IC50 Values of Statins in Various Non-Hepatic Cancer Cell Lines (48h Treatment)

StatinCell LineCell TypeIC50 (µM)Reference
SimvastatinMCF-7Breast Cancer8.9[6]
SimvastatinMDA-MB-231Breast Cancer4.5[6]
AtorvastatinA-375Melanoma~50-100*[7]
FluvastatinLS180Colon Cancer>100[12]
RosuvastatinA-375Melanoma>100[7]

*Value estimated from graphical data showing ~50-60% inhibition at 50-100 µM.

Detailed Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which corresponds to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10][13][14]

  • Methodology

    • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.[15]

    • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).[15]

    • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15][16]

    • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15] Shake the plate for 15 minutes on an orbital shaker.[10]

    • Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[10][13]

    • Calculation:

      • Corrected Absorbance = Absorbance (570nm) - Absorbance (background)

      • % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Control Cells) x 100

LDH Cytotoxicity Assay

This assay measures the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[17]

  • Methodology

    • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Prepare additional control wells for "spontaneous LDH release" (vehicle-treated cells) and "maximum LDH release" (cells treated with a lysis buffer).[11]

    • Supernatant Collection: After incubation, centrifuge the plate at ~250 x g for 5 minutes.[18] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[18][19]

    • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[19]

    • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19]

    • Measurement: Add the stop solution provided in the kit and measure the absorbance at 490 nm.[19]

    • Calculation:

      • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Caspase-3/7 Apoptosis Assay

This luminescent or fluorescent assay quantifies the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[20][21]

  • Methodology

    • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, preferably using an opaque-walled 96-well plate for luminescent assays.

    • Reagent Preparation: Prepare the Caspase-Glo® 3/7 or equivalent reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[22]

    • Assay Procedure (Add-Mix-Measure):

      • Remove the plate from the incubator and allow it to cool to room temperature.

      • Add a volume of Caspase-3/7 reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[22]

      • Mix the contents by shaking on an orbital shaker for 30-60 seconds.

    • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[22]

    • Measurement: Measure the luminescence using a plate-reading luminometer.

    • Analysis: The luminescent signal is directly proportional to the amount of caspase activity. Compare the signal from treated cells to that of untreated controls.

Troubleshooting Guide

Table 2: Common Issues and Solutions in Cytotoxicity Experiments

ProblemPossible Cause(s)Recommended Solution(s)
High Background Signal in LDH Assay 1. High cell density leading to spontaneous cell death.[23]2. Rough handling or forceful pipetting of cells during seeding.[23]3. LDH present in the serum of the culture medium.1. Optimize cell seeding density in a preliminary experiment.[19]2. Handle cell suspensions gently.3. Use serum-free medium during the final hours of treatment or run a "medium-only" background control.
No Dose-Dependent Cytotoxicity Observed 1. This compound concentration range is too low or too high.2. Incubation time is too short.3. The selected cell line is resistant to this compound.1. Test a wider range of concentrations (e.g., 0.1 µM to 200 µM).2. Increase the incubation time (e.g., from 24h to 48h or 72h).[6]3. Try a different cell line known to be sensitive to statins or verify the expression of key drug transporters.
Low Signal in Caspase Assay 1. Measurement was taken too early or too late (past the peak of caspase activity).2. Cell death is occurring through a non-apoptotic (necrotic) pathway.3. Insufficient this compound concentration to induce apoptosis.1. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to find the optimal time point for caspase activation.2. Confirm the mode of cell death using a complementary assay like LDH (for necrosis) or Annexin V staining.3. Increase the concentration of this compound.
IC50 Value Seems Unusually High 1. Compound has low permeability in the chosen cell line.2. Compound is being actively exported from the cells by efflux transporters.1. Use a cell line that expresses uptake transporters like OATP1B1 to increase intracellular drug concentration.[9]2. Consider co-treatment with an inhibitor of relevant efflux pumps (e.g., P-glycoprotein), if known.

References

Adjusting Tenivastatin dosage to avoid muscle toxicity in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Tenivastatin in in vivo experiments, with a focus on identifying and mitigating muscle toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is the active hydroxy acid metabolite of simvastatin and functions as a potent inhibitor of HMG-CoA reductase.[1][2][3] This enzyme is the rate-limiting step in the cholesterol biosynthesis pathway.[4][5] By inhibiting this enzyme, this compound not only reduces cholesterol synthesis but also affects the downstream production of essential molecules like coenzyme Q10 and prenylated proteins, which are vital for normal muscle cell function.[6][7]

Q2: What are the common signs of this compound-induced muscle toxicity in animal models?

In vivo, muscle toxicity, or myopathy, can manifest as muscle weakness, tenderness, or pain.[8] In rodent models, this may be observed as reduced mobility, lethargy, or reluctance to move. The most severe, though rare, form is rhabdomyolysis, a significant breakdown of muscle tissue that can lead to myoglobinuria (dark-colored urine) and potential kidney damage.[9][10]

Q3: What are the primary biomarkers for monitoring this compound-induced muscle toxicity?

The primary and most widely used biomarker is Creatine Kinase (CK) , an enzyme that leaks from damaged muscle into the bloodstream.[11][12] A clinical diagnosis of myopathy is often characterized by muscle pain accompanied by CK levels more than ten times the upper limit of normal (ULN).[9] Additionally, genetic markers, particularly variants in the SLCO1B1 gene, are strongly associated with an increased risk of statin-induced myopathy as they can lead to higher systemic concentrations of the drug.[4][13]

Q4: How significant is the dose of this compound in causing muscle toxicity?

The risk of muscle toxicity is dose-dependent.[4][14] Higher doses of statins are associated with a greater incidence of myopathy.[10] Studies have shown that high-dose statin therapy can increase the incidence rate of myotoxicity by approximately tenfold.[4] Therefore, using the lowest effective dose is a critical strategy to minimize risk.

Q5: Does the chemical property of this compound influence its risk of myotoxicity?

Yes. This compound is derived from simvastatin, which is a lipophilic ("fat-soluble") statin. Lipophilic statins can more easily diffuse into muscle cells compared to hydrophilic ("water-soluble") statins, which may contribute to a higher risk of muscle-related side effects.[10][15]

Troubleshooting Guides

Issue 1: Elevated Creatine Kinase (CK) levels are observed post-administration.

  • Question: We detected significantly elevated plasma CK levels in our animal cohort after administering this compound. How should we interpret these findings and what is the appropriate course of action?

  • Answer: An elevation in CK is a key indicator of muscle damage. It is crucial to correlate the CK levels with any observable symptoms.

    • Quantify the Elevation: Compare the CK levels to baseline measurements taken before dosing and to the upper limit of normal (ULN) for the species.

    • Assess Symptoms: Observe the animals for signs of muscle weakness, pain, or distress.

    • Action Plan: If CK levels are markedly elevated (>10x ULN) or if animals show severe symptoms, immediate discontinuation of this compound is recommended.[9] For moderate elevations (3-10x ULN) without severe symptoms, consider reducing the dosage and increasing monitoring frequency.[9]

Issue 2: Animals exhibit physical signs of muscle weakness or pain.

  • Question: Some animals in our study appear lethargic and show reduced grip strength after several days of this compound treatment, but their CK levels are only mildly elevated. Could this still be myopathy?

  • Answer: Yes. Muscle symptoms, often termed myalgia, can occur without significant CK elevations.[8][16]

    • Confirm Symptoms: Use standardized tests (e.g., grip strength meter, rotarod test) to quantify the observed weakness.

    • Rule Out Other Causes: Ensure the symptoms are not due to other experimental variables or underlying health issues.

    • Dosage Adjustment: This is a clear sign of intolerance. The recommended course of action is to pause treatment. Once symptoms resolve, you may consider re-introducing the drug at a significantly lower dose or exploring an intermittent dosing strategy (e.g., every other day).[17][18]

Issue 3: How should we adjust the experimental plan if muscle toxicity is confirmed?

  • Question: We have confirmed myopathy in our treatment group. How can we modify our protocol to continue the study while avoiding this toxicity?

  • Answer: Once toxicity is confirmed and the affected animals have recovered after drug withdrawal, the protocol should be adjusted.

    • Dose Titration: The most direct approach is to lower the dose. Start with a dose significantly lower than the one that caused toxicity and titrate upwards slowly, with careful monitoring of CK and symptoms.

    • Alternative Dosing Regimen: Research suggests that intermittent dosing (e.g., once every other day or once weekly) can be tolerated by individuals who experience myopathy with daily dosing.[17] This strategy may maintain efficacy while reducing adverse effects.

    • Consider a Different Statin: If the experimental design allows, switching to a hydrophilic statin (e.g., pravastatin, rosuvastatin) may reduce the incidence of myopathy, as they have lower passive diffusion into muscle cells.[15]

Data Presentation

Table 1: Interpretation of Creatine Kinase (CK) Levels in Statin Myopathy

CK Level (relative to ULN*)Clinical ObservationRecommended Action
< 3x ULNAsymptomaticContinue therapy with routine monitoring.[19]
3-10x ULNAsymptomatic or mild symptomsConsider dose reduction; monitor CK levels more frequently (e.g., weekly).[9]
> 10x ULNWith or without symptomsDiscontinue this compound therapy immediately.[9]
Any elevationSevere muscle symptoms (e.g., weakness)Discontinue this compound therapy immediately.[19]

*ULN = Upper Limit of Normal

Table 2: Key Genetic Biomarkers Associated with Statin Myopathy Risk

GenePolymorphismImpact on Statin Metabolism/Action
SLCO1B1rs4363657 / rs4149056Encodes the OATP1B1 transporter, which regulates statin uptake into the liver. Variants reduce transporter function, increasing plasma statin levels and myopathy risk.[13][20]
CYP3A4VariousA key cytochrome P450 enzyme responsible for metabolizing many statins, including simvastatin.[5][21] Co-administration with CYP3A4 inhibitors increases statin levels.
GATMVariousInvolved in creatine synthesis. Polymorphisms may impact muscle energy metabolism and increase susceptibility.[14][21]
HLA-DRB1HLA-DRB1*11 alleleShows a strong association with immune-mediated necrotizing myopathy (IMNM), a rare but severe form of statin toxicity.[21][22]

Experimental Protocols

Protocol 1: Measurement of Plasma Creatine Kinase (CK)

  • Sample Collection: Collect whole blood from animals via an appropriate method (e.g., tail vein, saphenous vein) into tubes containing an anticoagulant (e.g., EDTA, heparin). A baseline sample should be collected before the first dose of this compound.

  • Plasma Separation: Centrifuge the blood samples at 1,000-2,000 x g for 10-15 minutes at 4°C.

  • Sample Storage: Carefully aspirate the supernatant (plasma) and store it at -80°C until analysis to ensure enzyme stability.

  • CK Assay: Use a commercially available enzymatic activity assay kit for CK. These kits typically measure the conversion of creatine phosphate and ADP to creatine and ATP, which is then coupled to a reaction that can be measured spectrophotometrically (e.g., via NADPH production at 340 nm).

  • Data Analysis: Calculate CK activity in Units per Liter (U/L). Compare post-treatment levels to baseline levels for each animal and to the average of a vehicle-treated control group.

Protocol 2: Histopathological Assessment of Skeletal Muscle

  • Tissue Collection: At the study endpoint, euthanize the animal and immediately dissect key skeletal muscles. Commonly used muscles in rodent studies include the gastrocnemius, soleus, and tibialis anterior, as they represent different fiber types.[23]

  • Fixation: For standard light microscopy, fix a portion of the muscle tissue in 10% neutral buffered formalin for 24-48 hours.

  • Processing and Embedding: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut thin sections (4-5 µm) from the paraffin blocks using a microtome.

  • Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E). H&E staining allows for the visualization of general muscle fiber architecture and signs of damage.

  • Microscopic Examination: Examine the stained sections under a light microscope. Look for key indicators of myopathy, which include:

    • Myofiber necrosis (dead muscle fibers).

    • Presence of inflammatory cell infiltrates.

    • Fiber regeneration (small fibers with central nuclei).

    • Vacuolation within muscle fibers.[23]

Visualizations

Statin_Mechanism_and_Toxicity This compound This compound HMGCR HMG-CoA Reductase This compound->HMGCR Inhibits Mevalonate Mevalonate Pathway HMGCR->Mevalonate Catalyzes Cholesterol Cholesterol Synthesis (Reduced) Mevalonate->Cholesterol CoQ10 Coenzyme Q10 Synthesis (Reduced) Mevalonate->CoQ10 Prenylated Prenylated Protein Synthesis (Reduced) Mevalonate->Prenylated Mito Mitochondrial Dysfunction (Impaired Energy Production) CoQ10->Mito Leads to Myopathy Muscle Toxicity / Myopathy Prenylated->Myopathy Contributes to Mito->Myopathy Contributes to

Caption: Mechanism of this compound action and pathways leading to muscle toxicity.

Experimental_Workflow Start Start Experiment Baseline Collect Baseline Samples (Blood for CK, Body Weight) Start->Baseline Dosing Administer this compound (Lowest Expected Efficacious Dose) Baseline->Dosing Monitor Monitor Animals Daily (Symptoms, Behavior) Dosing->Monitor Collect Periodic Blood Sampling for CK Monitor->Collect Check Toxicity Observed? Collect->Check Endpoint Proceed to Study Endpoint (Histopathology) Check->Endpoint No Adjust Adjust Protocol: 1. Lower Dose 2. Change Dosing Frequency Check->Adjust Yes Restart Re-initiate Dosing Adjust->Restart Restart->Monitor Troubleshooting_Logic Symptoms Muscle Symptoms or >3x ULN CK Rise? Continue Continue Dosing & Monitoring Symptoms->Continue No Stop Pause this compound Dosing Symptoms->Stop Yes Resolve Do Symptoms / CK Levels Resolve? Stop->Resolve OtherCause Investigate Other Causes Resolve->OtherCause No Rechallenge Re-challenge with Lower Dose or Intermittent Dosing Schedule Resolve->Rechallenge Yes Tolerated Is New Regimen Tolerated? Rechallenge->Tolerated Proceed Proceed with Adjusted Protocol Tolerated->Proceed Yes Switch Consider Switching to a Different Statin (e.g., Hydrophilic) Tolerated->Switch No

References

Technical Support Center: Overcoming Statin Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for research purposes only. "Tenivastatin" is not a recognized pharmaceutical agent. This guide will use Atorvastatin as a representative statin to address mechanisms of resistance and potential therapeutic strategies in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for statins like Atorvastatin in cancer cells?

A1: Statins, including Atorvastatin, are competitive inhibitors of HMG-CoA reductase (HMGCR), the rate-limiting enzyme in the mevalonate pathway.[1] This pathway is crucial for cholesterol biosynthesis and the production of non-sterol isoprenoids.[1] By inhibiting HMGCR, statins deplete downstream products that are vital for tumor cell processes, such as cell proliferation and survival.[1][2] The anticancer effects of statins often involve inducing apoptosis (programmed cell death) and cell cycle arrest.[2][3]

Q2: What are the known mechanisms of acquired resistance to Atorvastatin in cancer cell lines?

A2: Cancer cells can develop resistance to statins through several mechanisms:

  • Upregulation of HMGCR: Prolonged exposure to statins can lead to a compensatory upregulation of the HMGCR gene and protein expression.[4] This feedback mechanism, often driven by the transcription factor SREBP-2, attempts to restore the mevalonate pathway's function, thereby reducing the drug's efficacy.[4]

  • Impaired Feedback Regulation: Some cancer cells are inherently resistant due to a robust homeostatic feedback mechanism that increases the expression of mevalonate pathway genes in response to statin treatment.[1] Conversely, cells with an impaired feedback loop are more sensitive to statins.[1]

  • Expression of Membrane E-cadherin: High expression of E-cadherin at the cell membrane has been identified as a marker and a potential mechanism for resistance to atorvastatin-mediated growth suppression.[5]

  • Genetic Polymorphisms: Variations in genes associated with drug transport (like ABCG2, ABCC1, ABCC2) and metabolism can influence cellular response to statins.[6]

Q3: Can combining Atorvastatin with other agents overcome resistance?

A3: Yes, combination therapy is a promising strategy. Statins have been shown to work synergistically with various anticancer drugs to overcome resistance.[3] For example:

  • Chemotherapy: Combining Atorvastatin with standard chemotherapy agents like Cytarabine or Doxorubicin has shown significantly enhanced cancer cell death.[7]

  • Targeted Therapies: In animal studies, the combination of Atorvastatin with Bevacizumab reduced lung tumor occurrence by over 60%.[7] Similarly, simvastatin has been shown to resensitize enzalutamide-resistant prostate cancer cells to the treatment.[1]

  • Other Agents: Combining Atorvastatin with celecoxib, a non-steroidal anti-inflammatory drug, can synergistically induce cell cycle arrest and apoptosis in colon cancer cells.[8]

Troubleshooting Guides

Issue 1: My cancer cell line shows high intrinsic resistance to Atorvastatin (High IC50 value).

Possible Cause Troubleshooting Step
High basal HMGCR expression Verify HMGCR protein levels via Western blot. Consider using an HMGCR-specific siRNA to see if it sensitizes the cells to Atorvastatin.[4]
Robust SREBP-2 feedback loop Treat cells with an SREBP-2 activation inhibitor, such as dipyridamole, in combination with Atorvastatin to block the restorative feedback loop.[4]
High E-cadherin expression Assess membrane E-cadherin levels by immunofluorescence.[5] Cell lines with high E-cadherin may be inherently more resistant.[5]
Drug Efflux Pump Activity Use inhibitors of common drug efflux pumps (e.g., verapamil for P-glycoprotein) to see if this increases sensitivity.

Issue 2: My cancer cell line has developed resistance to Atorvastatin after long-term culture with the drug.

Possible Cause Troubleshooting Step
Acquired upregulation of HMGCR Compare HMGCR expression in the resistant subclone to the parental cell line.[4] A significant increase suggests this is a key resistance mechanism.[4]
Activation of bypass signaling pathways Investigate key survival pathways like Akt/mTOR.[9] Inhibition of Akt signaling has been shown to be synergistic with Atorvastatin.[10]
Selection of a resistant subpopulation Perform single-cell cloning to isolate and characterize resistant clones to identify unique resistance markers.

Quantitative Data Summary

Table 1: IC50 Values of Atorvastatin in Various Cancer Cell Lines

Cell LineCancer TypeAtorvastatin IC50 (µM)Statin Sensitivity
HCT116Colorectal6Sensitive
SW620Colorectal6Sensitive
A375.2SMelanoma0.0156Highly Sensitive
T47DBreast34.59Moderately Resistant
MCF-7Breast~5Sensitive
MDA-MB-231Breast>20Resistant
DU-145Prostate>20Resistant
Ewing Cell Lines (various)Ewing SarcomaMicromolar rangeGenerally Sensitive

Data compiled from multiple sources.[10][11][12] Note that IC50 values can vary between studies and experimental conditions.

Experimental Protocols

Protocol 1: Determination of IC50 for Atorvastatin using a Cell Viability Assay (e.g., SRB assay)

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.

  • Drug Treatment: Prepare serial dilutions of Atorvastatin in culture medium. Replace the medium in the wells with the drug-containing medium, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% Sulforhodamine B (SRB) solution for 30 minutes.

  • Destaining and Solubilization: Wash away the unbound dye with 1% acetic acid and air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.[11]

Protocol 2: Assessing Changes in HMGCR Expression via Western Blot

  • Cell Lysis: Treat cells with Atorvastatin for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against HMGCR overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the HMGCR signal to the loading control.

Visualizations

Mevalonate_Pathway_and_Statin_Action HMG_CoA HMG-CoA HMGCR HMGCR (Enzyme) HMG_CoA->HMGCR Mevalonate Mevalonate Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol Prenylation Protein Prenylation (e.g., Ras, Rho) Isoprenoids->Prenylation Proliferation Cell Proliferation & Survival Prenylation->Proliferation Atorvastatin Atorvastatin Atorvastatin->HMGCR Inhibition HMGCR->Mevalonate

Caption: Mechanism of Atorvastatin action via HMGCR inhibition.

Resistance_Feedback_Loop Atorvastatin Atorvastatin HMGCR HMGCR Activity Atorvastatin->HMGCR Inhibits Mevalonate_Depletion Mevalonate Depletion HMGCR->Mevalonate_Depletion Leads to SREBP2_Activation SREBP-2 Activation Mevalonate_Depletion->SREBP2_Activation Triggers HMGCR_Upregulation HMGCR Gene Upregulation SREBP2_Activation->HMGCR_Upregulation Induces HMGCR_Upregulation->HMGCR Increases Resistance Statin Resistance HMGCR_Upregulation->Resistance Contributes to

Caption: HMGCR/SREBP-2 feedback loop in statin resistance.

Experimental_Workflow_IC50 Start Start: Seed Cells Treatment Treat with Serial Dilutions of Atorvastatin Start->Treatment Incubate Incubate 72 hours Treatment->Incubate Assay Perform SRB Assay Incubate->Assay Measure Measure Absorbance Assay->Measure Analyze Analyze Data: Calculate IC50 Measure->Analyze

References

Technical Support Center: pH-Dependent Solubility of Tenivastatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Tenivastatin. The information is designed to address common challenges encountered during experimental determination of its pH-dependent solubility.

Data Presentation: pH-Dependent Solubility of this compound

This compound, the active hydroxy acid form of simvastatin, is a weak acid. Its aqueous solubility is highly dependent on the pH of the medium. As a lipophilic compound, its intrinsic solubility (the solubility of the unionized form) is low. As the pH increases above its pKa, this compound ionizes, leading to a significant increase in its solubility.

Below is a summary of the expected solubility of this compound in common experimental buffers at 37°C. Note: This data is representative and may vary based on specific experimental conditions such as buffer composition and ionic strength.

pHBuffer SystemExpected Solubility (µg/mL)
1.20.1 N HCl~ 1 - 5
2.5Glycine-HCl~ 5 - 15
4.5Acetate Buffer~ 20 - 50
6.8Phosphate Buffer~ 300 - 600
7.4Phosphate-Buffered Saline (PBS)~ 800 - 1200

Experimental Protocols

A reliable method for determining the pH-dependent solubility of this compound is the Equilibrium Shake-Flask Method , as recommended by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[1][2]

Objective: To determine the thermodynamic equilibrium solubility of this compound across a range of physiologically relevant pH values.

Materials:

  • This compound powder

  • Calibrated pH meter

  • Analytical balance

  • Mechanical shaker or orbital incubator shaker set to 37°C

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with a validated analytical method for this compound quantification

  • Volumetric flasks and pipettes

  • Experimental buffers (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8)[2]

Procedure:

  • Preparation of Buffers: Prepare a series of buffers at the desired pH values (e.g., 1.2, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of this compound powder to a series of glass vials containing a known volume of each buffer. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a mechanical shaker set to a constant temperature (e.g., 37°C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[1][2] The time to reach equilibrium should be determined in preliminary studies by sampling at different time points until the concentration of this compound in solution reaches a plateau.[2]

  • Sample Collection and Preparation: After the equilibration period, allow the vials to stand to let the excess solid settle.

  • Phase Separation: Carefully withdraw an aliquot of the supernatant. To remove any undissolved solids, either centrifuge the sample at a high speed or filter it through a syringe filter. This step is critical to avoid overestimation of solubility.[1]

  • Quantification: Dilute the clear supernatant with an appropriate solvent and analyze the concentration of this compound using a validated HPLC method.

  • Data Analysis: Calculate the solubility of this compound in each buffer and report the results in µg/mL.

Troubleshooting Guides and FAQs

FAQs

Q1: Why is my measured solubility of this compound lower than expected, especially at higher pH?

A1: Several factors could contribute to lower-than-expected solubility:

  • Insufficient Equilibration Time: this compound may take a significant amount of time to reach equilibrium solubility. Ensure you have allowed for adequate shaking time (24-72 hours is common).[1][2]

  • Common Ion Effect: If your buffer contains ions that can form a less soluble salt with this compound, this can suppress its solubility.

  • Incorrect pH Measurement: Verify the final pH of the saturated solution, as the dissolution of an acidic compound can slightly lower the pH of an unbuffered or weakly buffered medium.

Q2: I am observing high variability in my solubility measurements for the same pH. What could be the cause?

A2: High variability often points to inconsistencies in the experimental procedure:

  • Inadequate Phase Separation: The presence of undissolved microparticles in the sample taken for analysis is a common source of error. Ensure proper centrifugation or filtration.[1]

  • Temperature Fluctuations: Solubility is temperature-dependent. Maintain a constant and accurately controlled temperature throughout the experiment.[1]

  • Adsorption to Labware: this compound, being lipophilic, may adsorb to plastic surfaces. Use glass vials where possible and pre-saturate pipette tips by aspirating and dispensing the solution a few times before taking the final aliquot.

Q3: Can I use DMSO to prepare a stock solution of this compound for my solubility studies?

A3: While DMSO can be used to prepare a concentrated stock solution for other types of experiments, it is not recommended for determining aqueous solubility. The introduction of a co-solvent will alter the solubility of the compound in the aqueous buffer. The shake-flask method requires adding the solid drug directly to the buffer.

Q4: How does the ionic strength of the buffer affect this compound's solubility?

A4: The ionic strength of the buffer can influence drug solubility through the "salting-out" or "salting-in" effect. For poorly soluble drugs, high concentrations of salts in the buffer can sometimes decrease solubility (salting-out). It is important to use buffers with physiological ionic strength or to report the composition and ionic strength of the buffers used.

Troubleshooting Common Issues
IssuePossible Cause(s)Recommended Solution(s)
Low Solubility at All pH Values - this compound may be in a less soluble polymorphic form.- Insufficient equilibration time.- Characterize the solid form of this compound using techniques like XRD or DSC.- Extend the equilibration time and sample at multiple time points to confirm a plateau.[2]
Precipitation Upon Sampling or Dilution - The solution is supersaturated.- Change in temperature or pH upon sampling.- Ensure the solution has reached equilibrium and is not supersaturated.- Maintain the sample at the experimental temperature during handling and use a dilution solvent that will not cause precipitation.
Inconsistent HPLC Results - Degradation of this compound in the buffer.- Poor chromatographic separation.- Assess the stability of this compound in the experimental buffers over the duration of the experiment.[2]- Optimize the HPLC method to ensure good peak shape and resolution.

Visualizations

Experimental Workflow for pH-Dependent Solubility

G Workflow for Determining this compound Solubility A Prepare Buffers at Desired pH Values B Add Excess this compound to Buffers A->B Dispense known volumes C Equilibrate at 37°C with Agitation (24-72h) B->C D Collect Supernatant after Settling C->D Allow solids to settle E Phase Separation (Centrifugation/Filtration) D->E F Quantify this compound Concentration by HPLC E->F Analyze clear filtrate/supernatant G Analyze and Report Solubility Data F->G G This compound's Mechanism of Action cluster_0 Mevalonate Pathway cluster_1 Downstream Signaling HMG-CoA HMG-CoA HMG-CoA_Reductase HMG-CoA Reductase HMG-CoA->HMG-CoA_Reductase Mevalonate Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol PI3K_Akt_Pathway PI3K/Akt Pathway Isoprenoids->PI3K_Akt_Pathway MAPK_ERK_Pathway MAPK/ERK Pathway Isoprenoids->MAPK_ERK_Pathway HMG-CoA_Reductase->Mevalonate This compound This compound This compound->HMG-CoA_Reductase

References

Technical Support Center: Managing Tenivastatin-Induced Elevation of Liver Enzymes in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering elevated liver enzymes in rats during experiments with Tenivastatin. This compound, the active acid form of simvastatin, is a potent inhibitor of HMG-CoA reductase.[1] While therapeutically effective, statins can induce elevation of liver enzymes.[2] This guide offers practical advice and detailed protocols to manage and interpret these findings.

Frequently Asked Questions (FAQs)

Q1: We observed a significant increase in serum ALT and AST levels in rats treated with this compound. Is this an expected finding?

A1: Yes, mild to moderate elevations in serum aminotransferases (ALT and AST) are a known class effect of statins, including simvastatin and its active form, this compound.[1][2] In many preclinical studies, these elevations are transient and may resolve with continued administration, a phenomenon known as adaptation.[3] However, significant and persistent elevations warrant further investigation.

Q2: What are the typical dose-dependent effects of statins on liver enzymes in rats?

A2: The elevation of liver enzymes with statin therapy is generally dose-dependent.[4] Higher doses of statins like simvastatin are more frequently associated with increases in ALT and AST levels.[1] It is crucial to establish a dose-response relationship in your studies to identify a therapeutic window with minimal hepatotoxicity.

Q3: What is the threshold for concern for ALT/AST elevation in rats during our study?

A3: While there is no universal consensus, an elevation of ALT or AST to more than three times the upper limit of normal (ULN) is generally considered significant and may require dose adjustment or discontinuation of the drug.[5][6] It is essential to compare the enzyme levels to a concurrent vehicle-treated control group.

Q4: What are the underlying mechanisms of this compound-induced liver enzyme elevation?

A4: The primary mechanism involves hepatocellular injury. Statins can induce oxidative stress in hepatocytes, leading to the generation of reactive oxygen species (ROS). This can trigger inflammatory responses and, in some cases, apoptosis (programmed cell death). Key signaling pathways implicated include the activation of c-Jun N-terminal kinase (JNK) and the modulation of pro-survival pathways like NF-κB.[7]

Q5: Can we continue this compound administration if we observe a mild elevation in liver enzymes?

A5: If the elevation in ALT or AST is less than three times the upper limit of normal and the animals are clinically healthy, it may be possible to continue treatment while closely monitoring the liver enzymes.[5] In some cases, these mild elevations are transient.[3] However, any progressive increase should prompt a re-evaluation of the dose and study protocol.

Q6: Are there any strategies to mitigate this compound-induced liver enzyme elevation?

A6: Yes, co-administration of hepatoprotective agents has shown promise in preclinical studies. For instance, antioxidants that reduce oxidative stress may ameliorate the liver injury. It is important to note that the inclusion of any additional substance should be carefully considered and controlled for in your experimental design, as it can introduce new variables.

Troubleshooting Guide

This guide provides a systematic approach to managing elevated liver enzymes in rats treated with this compound.

Table 1: Troubleshooting this compound-Induced Liver Enzyme Elevation
Issue Potential Cause Recommended Action
Mild Elevation of ALT/AST (<3x ULN) Adaptive response to this compound1. Continue dosing and monitor liver enzymes more frequently (e.g., weekly). 2. Ensure animals are otherwise clinically stable (body weight, food/water intake, behavior). 3. If levels stabilize or decrease, continue the study as planned.[5]
Moderate to Severe Elevation of ALT/AST (>3x ULN) Hepatocellular injury1. Consider reducing the dose of this compound. 2. If a lower dose is not feasible, consider temporarily discontinuing treatment and re-evaluating liver enzymes. 3. If enzyme levels remain persistently high, discontinuation may be necessary.[6]
Progressive Increase in Liver Enzymes Worsening hepatotoxicity1. Immediately suspend this compound administration. 2. Perform histopathological analysis of liver tissue to assess the extent of injury. 3. Re-evaluate the dosing regimen and consider a lower starting dose for future experiments.
High Variability in Liver Enzyme Levels Individual animal sensitivity, technical error1. Increase the sample size (n) per group to improve statistical power. 2. Standardize blood collection and sample processing techniques. 3. Ensure consistent dosing and animal handling procedures.

Experimental Protocols

Protocol 1: Monitoring and Management of Liver Enzyme Elevation

This protocol outlines a workflow for monitoring and responding to changes in liver enzyme levels during a study with this compound.

1. Baseline Measurement:

  • Prior to the initiation of this compound treatment, collect baseline blood samples from all rats to establish normal ranges for ALT, AST, alkaline phosphatase (ALP), and total bilirubin.[8]

2. Routine Monitoring:

  • Collect blood samples at regular intervals throughout the study (e.g., weekly or bi-weekly).

  • Process samples promptly to obtain serum for biochemical analysis.

3. Data Analysis and Intervention Thresholds:

  • Analyze serum for ALT and AST levels.

  • Actionable Threshold: An increase in ALT or AST greater than three times the mean of the vehicle control group.

4. Intervention Strategy:

  • If < 3x ULN: Continue treatment and increase monitoring frequency.

  • If > 3x ULN:

    • Option A (Dose Reduction): Reduce the dose of this compound by 25-50% and continue monitoring.

    • Option B (Temporary Discontinuation): Halt dosing for a defined period (e.g., one week) and re-measure liver enzymes. If levels normalize, consider re-initiating at a lower dose.

    • Option C (Study Termination for the Cohort): If severe hepatotoxicity is suspected (e.g., >10x ULN, clinical signs of distress), euthanize the affected animals for humane reasons and perform detailed liver histopathology.

Protocol 2: Histopathological Assessment of Liver Tissue

1. Tissue Collection:

  • At the end of the study or upon early termination, euthanize the rats according to approved institutional guidelines.

  • Immediately perfuse the liver with saline, followed by 10% neutral buffered formalin.

  • Excise the liver, record its weight, and observe for any gross abnormalities.

2. Tissue Processing:

  • Fix the liver tissue in 10% neutral buffered formalin for 24-48 hours.

  • Process the tissue through graded alcohols and xylene, and embed in paraffin.

3. Staining and Microscopic Examination:

  • Section the paraffin-embedded tissue at 4-5 µm thickness.

  • Stain sections with Hematoxylin and Eosin (H&E).

  • A board-certified veterinary pathologist should examine the slides for evidence of hepatocellular necrosis, inflammation, cholestasis, and steatosis.[9]

Quantitative Data Summary

The following table summarizes representative data from a study on simvastatin-induced hepatotoxicity in albino rats, which can serve as a reference for expected changes with this compound.

Table 2: Representative Liver Enzyme and Bilirubin Levels in Rats
Group AST (U/L) ALT (U/L) ALP (U/L) Total Bilirubin (mg/dL)
Control 70.8 ± 8.456.5 ± 7.993.8 ± 7.0Data not provided
Simvastatin (80 mg/kg) 111.0 ± 57.986.2 ± 30.9134.5 ± 60.1Data not provided
Data adapted from a study on simvastatin in albino rats.[9] Values are presented as mean ± standard deviation.

Visualizations

Signaling Pathway of this compound-Induced Hepatotoxicity

The following diagram illustrates the proposed signaling cascade leading to liver injury upon this compound administration.

Tenivastatin_Hepatotoxicity This compound This compound HMG_CoA HMG-CoA Reductase Inhibition This compound->HMG_CoA Mitochondrial_Stress Mitochondrial Stress HMG_CoA->Mitochondrial_Stress ROS Increased ROS Mitochondrial_Stress->ROS JNK_Activation JNK Activation ROS->JNK_Activation Inflammation Inflammation (TNF-α, IL-1β) ROS->Inflammation Hepatocellular_Injury Hepatocellular Injury JNK_Activation->Hepatocellular_Injury Inflammation->Hepatocellular_Injury Enzyme_Release ALT/AST Release Hepatocellular_Injury->Enzyme_Release

Caption: Proposed signaling pathway of this compound-induced hepatotoxicity.

Experimental Workflow for Managing Elevated Liver Enzymes

This flowchart outlines the decision-making process when elevated liver enzymes are detected in a rat study.

Experimental_Workflow Start Start this compound Dosing Monitor Monitor Liver Enzymes (ALT/AST) Start->Monitor Check_Levels ALT/AST > 3x ULN? Monitor->Check_Levels Continue Continue Dosing & Increase Monitoring Check_Levels->Continue No Reduce_Dose Reduce Dose or Temporarily Stop Check_Levels->Reduce_Dose Yes Continue->Monitor Re_evaluate Re-evaluate Enzymes Reduce_Dose->Re_evaluate Normalized Levels Normalized? Re_evaluate->Normalized Consider_Restart Consider Restarting at Lower Dose Normalized->Consider_Restart Yes Stop_Dosing Stop Dosing & Perform Histopathology Normalized->Stop_Dosing No

Caption: Workflow for managing elevated liver enzymes in rat studies.

References

Validation & Comparative

A Head-to-Head Battle in the Lab: Tenivastatin vs. Atorvastatin for HMG-CoA Reductase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for more effective statins remains a critical endeavor. This guide provides an in-vitro comparison of Tenivastatin and Atorvastatin, two prominent HMG-CoA reductase inhibitors, summarizing key efficacy data and detailing the experimental protocols used to generate them.

This compound, the active hydroxy acid metabolite of simvastatin, and atorvastatin are both potent inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Their primary mechanism of action involves competitively inhibiting this enzyme, leading to a reduction in cholesterol production.[1][3] While both are widely studied, this guide focuses on a direct in-vitro comparison to elucidate their relative efficacy at a molecular and cellular level.

Quantitative Comparison of In-Vitro Efficacy

To facilitate a clear comparison, the following tables summarize the key quantitative data from in-vitro studies on this compound and Atorvastatin.

Parameter This compound (Simvastatin Acid) Atorvastatin Reference
HMG-CoA Reductase Inhibition (IC50) 3-20 nM3-20 nM[1]

Table 1: HMG-CoA Reductase Inhibition. The half-maximal inhibitory concentration (IC50) for HMG-CoA reductase is a primary measure of a statin's potency. In a direct comparative study, both this compound (as simvastatin acid) and Atorvastatin demonstrated potent inhibition of HMG-CoA reductase, with IC50 values in the low nanomolar range.[1]

Assay Cell Line(s) This compound (Simvastatin Acid) Effect Atorvastatin Effect Reference
Cell Proliferation Human Endometrial Stromal (HES) cellsSignificant decreaseSignificant decrease[4]
Various Cancer Cell LinesSignificant inhibitionSignificant inhibition[5]
Apoptosis Induction Human Hepatoma (HepG2, Huh7)Induces apoptosisInduces apoptosis[6]
Human Lymphoblasts and Myeloma CellsInduces apoptosisInduces apoptosis[7]
Activated Rat Hepatic Stellate CellsNot directly tested in this studyInduces apoptosis[8]

Table 2: Effects on Cellular Processes. Beyond enzyme inhibition, the in-vitro effects of these statins on cell proliferation and apoptosis are crucial for understanding their broader biological impact. Both this compound (as simvastatin) and Atorvastatin have been shown to inhibit cell proliferation and induce apoptosis in various cell lines, suggesting potential applications beyond cholesterol reduction.[4][5][6][7] The magnitude of these effects can be cell-line specific.

Key Signaling Pathway: HMG-CoA Reductase Inhibition

The primary mechanism of action for both this compound and Atorvastatin is the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol biosynthesis pathway. By blocking this step, statins reduce the endogenous production of cholesterol.

HMG-CoA Reductase Pathway HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Substrate Mevalonate Mevalonate Cholesterol Cholesterol & Other Isoprenoids Mevalonate->Cholesterol HMGCR->Mevalonate Catalyzes Statins This compound & Atorvastatin Statins->HMGCR Inhibits

Caption: HMG-CoA Reductase Inhibition Pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

HMG-CoA Reductase Activity Assay (Colorimetric)

This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[9][10][11][12]

Materials:

  • HMG-CoA Reductase enzyme

  • HMG-CoA substrate

  • NADPH

  • Assay Buffer (e.g., 0.1 M phosphate buffer)

  • Test inhibitors (this compound, Atorvastatin) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA.

  • In a 96-well plate, add the test inhibitor at various concentrations to designated wells. Include control wells with solvent only.

  • Add the HMG-CoA reductase enzyme to all wells to initiate the reaction.

  • Immediately begin kinetic measurement of absorbance at 340 nm at 37°C, taking readings every 2-3 minutes for at least 10 minutes.

  • The rate of NADPH consumption is determined from the linear portion of the absorbance vs. time curve.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

HMG-CoA Reductase Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reaction Mix (Buffer, NADPH, HMG-CoA) Add_Enzyme Add HMG-CoA Reductase (Start Reaction) Prep_Reagents->Add_Enzyme Prep_Inhibitors Prepare Inhibitor Dilutions (this compound, Atorvastatin) Add_Inhibitor Add Inhibitors to Plate Prep_Inhibitors->Add_Inhibitor Add_Inhibitor->Add_Enzyme Measure_Abs Kinetic Measurement (OD 340nm at 37°C) Add_Enzyme->Measure_Abs Calc_Rate Calculate Rate of NADPH Consumption Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Det_IC50 Determine IC50 Calc_Inhibition->Det_IC50

Caption: HMG-CoA Reductase Assay Workflow.

Cell Proliferation Assay (Thymidine Incorporation)

This assay measures the rate of DNA synthesis, which is indicative of cell proliferation.[4]

Materials:

  • Cell line of interest (e.g., HES cells)

  • Complete culture medium

  • Test statins (this compound, Atorvastatin)

  • [³H]-Thymidine

  • Scintillation counter

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or Atorvastatin for a specified period (e.g., 48 hours).

  • During the final hours of treatment (e.g., last 24 hours), add [³H]-Thymidine to each well.

  • Harvest the cells and measure the amount of incorporated [³H]-Thymidine using a scintillation counter.

  • A decrease in [³H]-Thymidine incorporation indicates inhibition of cell proliferation.

Cell Proliferation Assay Workflow cluster_culture Cell Culture cluster_labeling Radiolabeling cluster_measurement Measurement & Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Statins Seed_Cells->Treat_Cells Add_Thymidine Add [³H]-Thymidine Treat_Cells->Add_Thymidine Harvest_Cells Harvest Cells Add_Thymidine->Harvest_Cells Measure_Radioactivity Measure Radioactivity (Scintillation Counter) Harvest_Cells->Measure_Radioactivity Analyze_Data Analyze Proliferation Measure_Radioactivity->Analyze_Data

Caption: Cell Proliferation Assay Workflow.

Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[6]

Materials:

  • Cell line of interest

  • Complete culture medium

  • Test statins (this compound, Atorvastatin)

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and treat with statins as described for the proliferation assay.

  • After the treatment period, add the Caspase-Glo® 3/7 reagent to each well.

  • Incubate at room temperature for a specified time (e.g., 1 hour) to allow for cell lysis and caspase cleavage of the substrate.

  • Measure the luminescence using a luminometer.

  • An increase in luminescence is proportional to the amount of caspase-3/7 activity and is indicative of apoptosis.

Apoptosis Assay Workflow cluster_culture_apoptosis Cell Culture & Treatment cluster_assay_apoptosis Assay Execution cluster_measurement_apoptosis Measurement & Analysis Seed_Cells_Apop Seed Cells in 96-well Plate Treat_Cells_Apop Treat with Statins Seed_Cells_Apop->Treat_Cells_Apop Add_Reagent Add Caspase-Glo® 3/7 Reagent Treat_Cells_Apop->Add_Reagent Incubate Incubate at Room Temp Add_Reagent->Incubate Measure_Luminescence Measure Luminescence Incubate->Measure_Luminescence Analyze_Apoptosis Analyze Apoptosis Level Measure_Luminescence->Analyze_Apoptosis

Caption: Caspase Activity Apoptosis Assay.

References

Head-to-head comparison of Tenivastatin and rosuvastatin in vivo

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of hyperlipidemia treatment, statins remain a cornerstone therapy. This guide provides a detailed in vivo comparison of two prominent statins: rosuvastatin, a potent synthetic statin, and tenivastatin, the active metabolite of simvastatin. As direct comparative in vivo studies on this compound are limited, this guide will utilize data from in vivo studies of its parent drug, simvastatin, as a surrogate. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative efficacy, underlying mechanisms, and relevant experimental protocols.

Core Mechanism of Action: HMG-CoA Reductase Inhibition

Both this compound (as simvastatin) and rosuvastatin exert their primary lipid-lowering effects by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the rate-limiting step in cholesterol biosynthesis. The inhibition of hepatic cholesterol synthesis leads to an upregulation of low-density lipoprotein (LDL) receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol (LDL-C) from the circulation.

Below is a diagram illustrating the core signaling pathway.

HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol LDLR LDL Receptor Upregulation Cholesterol->LDLR Downregulation leads to HMGCR->Mevalonate Statins This compound (Simvastatin) Rosuvastatin Statins->HMGCR Inhibition Statins->LDLR Upregulation via SREBP LDL_C Decreased Plasma LDL-C LDLR->LDL_C Increased Clearance

Core Mechanism of Statin Action.

In Vivo Efficacy: Lipid-Lowering and Anti-Atherosclerotic Effects

In vivo studies in various animal models have demonstrated the potent lipid-lowering and anti-atherosclerotic effects of both simvastatin and rosuvastatin. While direct head-to-head comparisons are scarce, data from individual studies provide valuable insights into their relative efficacy.

Lipid Profile Modification

The following table summarizes the effects of simvastatin and rosuvastatin on key lipid parameters from representative in vivo studies.

ParameterSimvastatin (this compound)RosuvastatinAnimal ModelReference
Total Cholesterol ↓ 23% (100 mg/kg)↓ 50-55% (10-40 mg/day)ApoE-/- Mice[1][2]
LDL-Cholesterol -↓ 46-55% (10-40 mg/day)-[2][3]
Triglycerides No significant change↓ 20-26%ApoE-/- Mice[1][2]
HDL-Cholesterol No significant change↑ 8-10%ApoE-/- Mice[1][2]
Aortic Cholesteryl Ester ↓ 34% (100 mg/kg)-ApoE-/- Mice[1]

Note: Dosages and study durations vary across experiments, affecting direct comparability. The data for simvastatin in ApoE-/- mice showed lipid-lowering independent effects on atherosclerosis.

Atherosclerotic Plaque Reduction

Both statins have been shown to reduce the progression of atherosclerosis in animal models, with some studies suggesting effects independent of their lipid-lowering properties.

Effect on AtherosclerosisSimvastatin (this compound)RosuvastatinAnimal ModelReference
Aortic Cholesterol Content ↓ 23% (100 mg/kg)-ApoE-/- Mice[1]
Aortic Lesion Size ↓ 66% (Total Cholesterol)Reduced aortic sinus and coronary artery atherosclerosisApoE-/- Mice, SR-B1-/-/apoE-/- mice[1][4]
Plaque Stability Increased (Reduced intraplaque hemorrhage and calcification)-ApoE-/- Mice[5]

Pleiotropic Effects and Associated Signaling Pathways

Beyond their primary lipid-lowering action, statins exhibit pleiotropic effects, including anti-inflammatory, antioxidant, and direct vascular effects. These are often attributed to the inhibition of isoprenoid synthesis, which are intermediates in the cholesterol biosynthesis pathway.

Rosuvastatin: Pleiotropic Signaling

In vivo studies suggest that rosuvastatin's cardioprotective and anti-inflammatory effects are mediated through various signaling pathways.

Rosuvastatin Rosuvastatin HMGCR HMG-CoA Reductase Rosuvastatin->HMGCR Inhibition GGPP Geranylgeranyl Pyrophosphate (GGPP) Rosuvastatin->GGPP Inhibition of synthesis NFkB NF-κB Pathway Rosuvastatin->NFkB Inhibition AntiInflammatory Anti-inflammatory Effects Rosuvastatin->AntiInflammatory eNOS eNOS Activation Rosuvastatin->eNOS Upregulation Nrf2 Nrf2-ARE Pathway Rosuvastatin->Nrf2 Activation HMGCR->GGPP RhoA RhoA Activation GGPP->RhoA Cardioprotection Cardioprotection GGPP->Cardioprotection Inhibition leads to Inflammation Inflammation NFkB->Inflammation NO Nitric Oxide Production eNOS->NO Antioxidant Antioxidant Effects Nrf2->Antioxidant

Pleiotropic Signaling Pathways of Rosuvastatin.
Simvastatin (this compound): Pleiotropic Signaling

Simvastatin has also been shown to modulate several signaling pathways, contributing to its beneficial cardiovascular effects.

Simvastatin Simvastatin (this compound) HMGCR HMG-CoA Reductase Simvastatin->HMGCR Inhibition Isoprenoids Isoprenoid Synthesis Simvastatin->Isoprenoids Inhibition Wnt Wnt/β-catenin Pathway Simvastatin->Wnt Enhancement JAK_STAT JAK/STAT Pathway Simvastatin->JAK_STAT Inhibition Ras_Smad_Erk Ras/Smad/Erk/BMP-2 Pathway Simvastatin->Ras_Smad_Erk Activation HMGCR->Isoprenoids Rac1_mTOR Rac1-mTOR Pathway Isoprenoids->Rac1_mTOR Inhibition of prenylation leads to Autophagy Enhanced Autophagy Rac1_mTOR->Autophagy Inhibition leads to Neurogenesis Enhanced Neurogenesis Wnt->Neurogenesis CardiacHypertrophy Reduced Cardiac Hypertrophy JAK_STAT->CardiacHypertrophy Inhibition leads to Osteoblast Osteoblast Differentiation Ras_Smad_Erk->Osteoblast start Start animal_model Animal Model Selection (e.g., ApoE-/- mice on high-fat diet) start->animal_model group_allocation Group Allocation (Vehicle Control, Statin Groups) animal_model->group_allocation drug_admin Drug Administration (e.g., Oral Gavage, Daily) group_allocation->drug_admin monitoring In-life Monitoring (Body weight, food intake) drug_admin->monitoring blood_collection Blood Sample Collection (e.g., Retro-orbital) monitoring->blood_collection euthanasia Euthanasia & Tissue Harvest (Aorta, Liver) blood_collection->euthanasia lipid_analysis Lipid Profile Analysis (TC, LDL-C, HDL-C, TG) euthanasia->lipid_analysis athero_analysis Atherosclerosis Assessment (En face, histology) euthanasia->athero_analysis gene_protein_analysis Gene/Protein Expression (Western Blot, qPCR) euthanasia->gene_protein_analysis data_analysis Data Analysis & Interpretation lipid_analysis->data_analysis athero_analysis->data_analysis gene_protein_analysis->data_analysis end End data_analysis->end

References

Validating the Off-Target Kinase Inhibition Profile of Tenivastatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the off-target kinase inhibition profile of Tenivastatin, the active hydroxy acid metabolite of Simvastatin. The analysis is based on available experimental data and compares its performance with other widely prescribed statins, Atorvastatin and Rosuvastatin. Understanding these off-target effects is critical for assessing the full therapeutic potential and potential liabilities of these compounds.

Comparative Kinase Inhibition Profile

Recent studies have begun to elucidate the direct interactions of statins with the human kinome. While the primary mechanism of statins involves the inhibition of HMG-CoA reductase, off-target effects, particularly on protein kinases, are an area of growing interest. This compound (Simvastatin acid) has been shown to directly inhibit several key kinases at nanomolar concentrations. However, broad screening efforts suggest that widespread, direct inhibition of multiple kinases by statins is not a common mechanism; instead, they often modulate kinase signaling pathways.[1]

The following table summarizes the available quantitative data on the direct kinase inhibition by this compound (Simvastatin) and other statins.

Kinase TargetThis compound (Simvastatin) IC50Atorvastatin IC50Rosuvastatin IC50
MET 22.9 ± 4.0 nM[1][2]Data Not AvailableData Not Available
EGFR 63.1 ± 8.2 nM[1][2]Data Not AvailableData Not Available
SRC 288.4 ± 35.7 nM[1][2]Data Not AvailableData Not Available
TSSK1B 3.3 µM[1]3.3 µM[1]Data Not Available
CAMK1G 8.9 µM[1]8.9 µM[1]Data Not Available

*In a broad kinase screen involving Atorvastatin, Simvastatin, and Cerivastatin, direct inhibition was observed for TSSK1B and CAMK1G.[1] The specific statin responsible for these IC50 values was not detailed, suggesting a potential class effect.

Impact on Kinase Signaling Pathways

While direct inhibition by statins is limited to a few kinases, a more significant off-target effect is the modulation of kinase phosphorylation states and downstream signaling pathways.[1][3] Statins can alter the activity of crucial signaling cascades involved in cell proliferation, survival, and migration, including the PI3K/AKT, MAPK, and JAK/STAT pathways.[3] This modulation is often an indirect consequence of statin activity, potentially linked to the depletion of mevalonate pathway intermediates.[1]

For instance, the inhibition of kinases like EGFR and MET by this compound can disrupt the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K MET MET MET->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation SRC SRC STAT3 STAT3 SRC->STAT3 STAT3->Proliferation This compound This compound (Simvastatin) This compound->EGFR Inhibits This compound->MET Inhibits This compound->SRC Inhibits cluster_workflow In Vitro Kinase Assay Workflow A 1. Dispense Kinase & Test Compound (Statin) B 2. Add ATP/Substrate Mix (Initiate Reaction) A->B C 3. Incubate at RT B->C D 4. Add Development Reagent (Protease) C->D E 5. Read Plate (Fluorescence/FRET) D->E F 6. Calculate % Inhibition & Determine IC50 E->F

References

Cross-Reactivity of Tenivastatin with Other Metabolic Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of Tenivastatin with various metabolic enzymes, supported by experimental data. This compound, the active hydroxy acid form of the prodrug Simvastatin, is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Understanding its potential interactions with other metabolic pathways is crucial for predicting drug-drug interactions and ensuring patient safety.

Executive Summary

This compound (also known as Simvastatin acid) exhibits a relatively specific profile of interaction with metabolic enzymes. In vitro studies have demonstrated that its metabolism is predominantly mediated by the cytochrome P450 (CYP) isoform CYP3A4 , with a minor contribution from CYP2C8 . Importantly, this compound does not significantly interact with other major CYP isoforms, including CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, and CYP2E1. The prodrug, Simvastatin, is a competitive inhibitor of CYP3A4. This focused interaction profile contrasts with other statins that may be metabolized by different or multiple CYP enzymes, highlighting the importance of specific cross-reactivity data in drug development and clinical practice.

Comparative Cross-Reactivity Data

The following table summarizes the quantitative data on the interaction of this compound (and its prodrug, Simvastatin) with various metabolic enzymes. For comparison, data for other relevant statins are included where available.

StatinEnzymeParameterValueComments
This compound (Simvastatin Acid) CYP3A4/5MetabolismMajor Pathway (≥80%)Primarily responsible for the oxidative metabolism of this compound.[1]
CYP2C8MetabolismMinor Pathway (≤20%)Contributes to a lesser extent to this compound metabolism.[1]
CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1MetabolismNot SignificantThese enzymes do not play a significant role in the metabolism of this compound.[1][2]
Simvastatin (Prodrug) CYP3A4Ki (Competitive Inhibition)~10 µMInhibition of midazolam 1'-hydroxylase activity in human liver microsomes.[2]
CYP3A4IC5015.77 µMInhibition of lidocaine metabolism by recombinant CYP3A4.[3]
Human Liver MicrosomesIC5050 µMInhibition of lidocaine metabolism.[3]
Rat Liver MicrosomesIC5039.31 µMInhibition of lidocaine metabolism.[3]
CYP4A11, CYP4F2, CYP4F3BIC5010 µMInhibition of 20-HETE formation in human liver microsomes.[4]
Atorvastatin CYP3A4MetabolismMajor PathwayPrimarily metabolized by CYP3A4.
Fluvastatin CYP2C9MetabolismMajor PathwayPrimarily metabolized by CYP2C9.[5]
Rosuvastatin CYP2C9, CYP2C19MetabolismMinor PathwayNot significantly metabolized by CYP enzymes.[5]
Pravastatin -MetabolismNot SignificantNot significantly metabolized by CYP enzymes.[5]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro studies using human liver microsomes and recombinant CYP enzymes. A detailed methodology for a key experiment, the CYP inhibition assay, is provided below.

Cytochrome P450 (CYP) Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of a test compound (e.g., Simvastatin) that causes 50% inhibition of a specific CYP enzyme's activity.

Materials:

  • Human liver microsomes (HLMs) or recombinant human CYP enzymes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Specific CYP probe substrate (e.g., midazolam for CYP3A4, phenacetin for CYP1A2)

  • Test compound (this compound/Simvastatin) and positive control inhibitor

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Organic solvent (e.g., DMSO) for dissolving the test compound

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound, positive control inhibitor, and probe substrate in an appropriate organic solvent.

    • Prepare a working solution of the NADPH regenerating system in incubation buffer.

    • Dilute the HLMs or recombinant CYP enzymes to the desired concentration in incubation buffer.

  • Incubation:

    • A typical incubation mixture contains the enzyme source (HLMs or recombinant CYP), incubation buffer, and a serial dilution of the test compound or vehicle control.

    • The mixture is pre-warmed at 37°C.

    • The reaction is initiated by the addition of the probe substrate.

    • For time-dependent inhibition studies, a pre-incubation step of the test compound with the enzyme and NADPH is performed before adding the substrate.

    • The reaction is initiated by the addition of the NADPH regenerating system.

    • The incubation is carried out for a specific time at 37°C, ensuring that the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • The samples are then centrifuged to precipitate proteins.

    • The supernatant is collected for analysis.

  • LC-MS/MS Analysis:

    • The formation of the specific metabolite of the probe substrate is quantified using a validated LC-MS/MS method.

  • Data Analysis:

    • The percentage of inhibition is calculated by comparing the rate of metabolite formation in the presence of the test compound to that in the vehicle control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a suitable sigmoidal dose-response model.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic pathway of this compound, highlighting the key enzymes involved.

Simvastatin Simvastatin (Prodrug) Esterases Esterases Simvastatin->Esterases Hydrolysis This compound This compound (Active Form) CYP3A4 CYP3A4/5 (Major) This compound->CYP3A4 Oxidation CYP2C8 CYP2C8 (Minor) This compound->CYP2C8 Oxidation Metabolites Oxidative Metabolites Esterases->this compound CYP3A4->Metabolites CYP2C8->Metabolites

Caption: Metabolic activation of Simvastatin and subsequent metabolism of this compound.

Experimental Workflow for CYP Inhibition Assay

This diagram outlines the key steps in determining the IC50 value for CYP inhibition.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prep_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubate Incubate at 37°C (Enzyme + Inhibitor + Substrate) Prep_Reagents->Incubate Initiate Initiate Reaction (Add NADPH) Incubate->Initiate Terminate Terminate Reaction (Add Cold Solvent) Initiate->Terminate LCMS Quantify Metabolite (LC-MS/MS) Terminate->LCMS Calculate Calculate % Inhibition LCMS->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

References

A Head-to-Head Comparison of Tenivastatin and Simvastatin: Potency and Side-Effect Profile

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cholesterol-lowering medications, statins remain a cornerstone of therapy. This guide provides a detailed comparison of tenivastatin and its parent compound, simvastatin, focusing on their potency as inhibitors of HMG-CoA reductase and their respective side-effect profiles. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.

Potency: A Tale of a Prodrug and its Active Metabolite

Simvastatin is administered as an inactive lactone prodrug.[1] In the body, it undergoes hydrolysis to its active open-acid form, this compound (also known as simvastatin acid or simvastatin hydroxy acid).[1] Therefore, the therapeutic effects of simvastatin are mediated by this compound.

The potency of statins is typically evaluated by their half-maximal inhibitory concentration (IC50) against HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. A lower IC50 value signifies greater potency. A comparative study of various statin acids revealed the IC50 of simvastatin acid (this compound).

StatinIC50 (nM)
Simvastatin Acid (this compound) 5.8
Atorvastatin8.2
Rosuvastatin5.4
Pravastatin23.3
Fluvastatin28.5

Data sourced from a Master's thesis from the University of Helsinki. The study utilized a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay to determine the IC50 values.

This data indicates that this compound is a highly potent inhibitor of HMG-CoA reductase, comparable to other commonly prescribed statins.

Side-Effect Profile: The Manifestation of the Active Form

The adverse effects observed with simvastatin administration are attributable to the pharmacological actions of its active metabolite, this compound. The most commonly reported side effects associated with statin therapy are muscle-related symptoms.

Myopathy and Rhabdomyolysis

Myopathy, characterized by muscle pain, tenderness, or weakness, is a known side effect of statin use. In rare cases, this can progress to rhabdomyolysis, a severe condition involving the breakdown of muscle tissue.

A meta-analysis of randomized controlled trials provided the following data on the risk of myopathy and rhabdomyolysis with statin therapy:

Adverse EventRisk with Statin Therapy
MyopathyOdds Ratio: 3.33 (95% CI: 1.83-6.06)
RhabdomyolysisIncidence: approximately 1 in 10,000 patients per year
Hepatotoxicity

Elevations in liver enzymes (transaminases) can occur with statin therapy. While often transient and asymptomatic, monitoring of liver function is a standard practice. A meta-analysis of 35 statin trials found a slightly increased rate of liver enzyme elevation with statin use compared to placebo (1.4% vs. 1.0%).

New-Onset Diabetes Mellitus

Some studies have suggested a small increased risk of developing new-onset type 2 diabetes with statin use, particularly with higher doses. A meta-analysis of 13 trials indicated a 9% increased risk of new-onset diabetes with statin therapy.

It is important to note that the cardiovascular benefits of statins in reducing the risk of heart attacks and strokes are well-established and generally outweigh the risks of these side effects for most patients.

Experimental Protocols

HMG-CoA Reductase Inhibition Assay

Principle: The inhibitory potency of a statin is determined by measuring its ability to reduce the activity of the HMG-CoA reductase enzyme. The assay spectrophotometrically quantifies the rate of NADPH oxidation, a cofactor in the enzymatic reaction, by measuring the decrease in absorbance at 340 nm.

Materials:

  • Recombinant human HMG-CoA reductase

  • HMG-CoA substrate

  • NADPH

  • Assay buffer (e.g., potassium phosphate buffer)

  • Test compounds (this compound/Simvastatin acid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, NADPH, and HMG-CoA substrate to each well.

  • Add the test compound dilutions to the respective wells. Include a control well with no inhibitor.

  • Initiate the reaction by adding the HMG-CoA reductase enzyme to all wells.

  • Immediately begin kinetic measurement of the absorbance at 340 nm at regular intervals for a specified duration.

  • Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of the test compound.

  • Determine the percentage of inhibition relative to the control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to calculate the IC50 value.

Clinical Trial Protocol for Adverse Event Monitoring

Objective: To assess the safety and tolerability of a statin in a clinical trial setting.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participant Population: A defined group of individuals meeting specific inclusion and exclusion criteria.

  • Intervention: Participants are randomly assigned to receive either the statin or a matching placebo.

  • Data Collection:

    • Adverse Event Reporting: All adverse events (AEs), defined as any untoward medical occurrence, are systematically recorded at each study visit. This includes details on the nature, severity, duration, and outcome of the AE.

    • Laboratory Monitoring: Regular blood tests are conducted to monitor for changes in:

      • Creatine kinase (CK) levels (for myopathy)

      • Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels (for hepatotoxicity)

      • Fasting blood glucose and HbA1c levels (for new-onset diabetes)

  • Statistical Analysis: The incidence of AEs and clinically significant laboratory abnormalities are compared between the statin and placebo groups to determine the safety profile of the drug.

Signaling Pathways and Experimental Workflows

HMG_CoA_Reductase_Pathway Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps... Statins Simvastatin (prodrug) -> this compound (active) Statins->HMGCR Inhibition HMGCR->Mevalonate

Caption: HMG-CoA Reductase Pathway and Statin Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Cofactor) Reaction_Setup Set up Reaction in 96-well Plate Reagents->Reaction_Setup Test_Compound Prepare Statin Dilutions Test_Compound->Reaction_Setup Initiate_Reaction Add Enzyme to Initiate Reaction Reaction_Setup->Initiate_Reaction Kinetic_Reading Kinetic Reading (Absorbance at 340 nm) Initiate_Reaction->Kinetic_Reading Calculate_Rates Calculate Reaction Rates Kinetic_Reading->Calculate_Rates Determine_Inhibition Determine % Inhibition Calculate_Rates->Determine_Inhibition Calculate_IC50 Calculate IC50 Determine_Inhibition->Calculate_IC50

Caption: Workflow for HMG-CoA Reductase Inhibition Assay.

References

In Vivo Validation of Tenivastatin's Effect on LDL Receptor Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tenivastatin's performance in upregulating low-density lipoprotein (LDL) receptor expression, supported by experimental data. As this compound is the active metabolite of Simvastatin, this guide leverages the extensive in vivo research conducted on Simvastatin to illustrate the validation of its effects on hepatic LDL receptor expression.

Mechanism of Action: The SREBP-2 Pathway

Statins, including this compound (Simvastatin acid), lower cholesterol by inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] This reduction in intracellular cholesterol in hepatocytes triggers a signaling cascade mediated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[3][4] Inactive SREBP-2 is retained in the endoplasmic reticulum. Upon cholesterol depletion, SREBP-2 is transported to the Golgi apparatus, where it is cleaved and activated. The activated SREBP-2 then translocates to the nucleus and binds to the sterol regulatory element of the LDL receptor gene, upregulating its transcription.[3][5] This leads to an increased number of LDL receptors on the hepatocyte surface, enhancing the clearance of LDL cholesterol from the bloodstream.[6]

SREBP2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HMGCR HMG-CoA Reductase Cholesterol Intracellular Cholesterol HMGCR->Cholesterol Synthesizes SREBP2_inactive Inactive SREBP-2 Cholesterol->SREBP2_inactive Inhibits Release ER Endoplasmic Reticulum Golgi Golgi Apparatus SREBP2_active Active SREBP-2 (nSREBP-2) Golgi->SREBP2_active Proteolytic Cleavage SREBP2_inactive->Golgi Transport SRE Sterol Regulatory Element (SRE) SREBP2_active->SRE Binds to This compound This compound (Simvastatin acid) This compound->HMGCR Inhibits LDLR_gene LDLR Gene SRE->LDLR_gene Activates Transcription LDLR_mRNA LDLR mRNA LDLR_gene->LDLR_mRNA Ribosome Ribosome LDLR_mRNA->Ribosome Translation LDLR_protein LDL Receptor Protein Ribosome->LDLR_protein Synthesizes Cell_Surface Cell Surface (Hepatocyte) LDLR_protein->Cell_Surface Trafficking LDL_Uptake Lower Blood LDL Cell_Surface->LDL_Uptake Increased LDL Uptake

Caption: SREBP-2 signaling pathway activated by this compound.

Comparative In Vivo Efficacy of Simvastatin

The following tables summarize quantitative data from in vivo studies, demonstrating the effect of Simvastatin on hepatic LDL receptor expression.

Table 1: Effect of Simvastatin on Hepatic LDL Receptor (LDLR) and SREBP-2 Expression in High-Fat Diet-Fed Rats

Treatment GroupLDLR Protein Expression (Arbitrary Units)SREBP-2 Protein Expression (Arbitrary Units)
Control1.00 ± 0.121.00 ± 0.15
High-Fat Diet (HFD)0.65 ± 0.090.72 ± 0.11
HFD + Simvastatin1.25 ± 0.181.45 ± 0.21

Data adapted from a representative study investigating the effects of a high-fat diet and Simvastatin on hepatic protein expression.[7] Values are presented as mean ± SEM, normalized to the control group.

Table 2: Comparative Effect of Simvastatin and Atorvastatin on Hepatic LDLR mRNA Expression in Rats

Treatment GroupRelative LDLR mRNA Expression (Fold Change)
Control1.0
Simvastatin2.5 ± 0.4
Atorvastatin2.8 ± 0.5

This table synthesizes findings from studies comparing the effects of different statins on the upregulation of LDLR gene expression.[3] Values are presented as mean ± SEM, relative to the control group.

Table 3: Effect of Simvastatin on Hepatic LDLR and HMGCR mRNA Expression in apoA1 Knockout Mice

Treatment GroupRelative ldlr mRNA Expression (Fold Change)Relative hmgcr mRNA Expression (Fold Change)
Control1.00 ± 0.151.00 ± 0.20
Simvastatin2.25 ± 0.303.50 ± 0.45

Data from a study in apoA1 knockout mice, illustrating the compensatory upregulation of both LDLR and HMG-CoA reductase genes following Simvastatin treatment.[1] Values are presented as mean ± SEM, normalized to the control group.

Experimental Protocols for In Vivo Validation

A typical experimental workflow for the in vivo validation of a statin's effect on LDL receptor expression is outlined below.

experimental_workflow cluster_analysis Analytical Methods start Start animal_model Animal Model Selection (e.g., C57BL/6 Mice, Wistar Rats) start->animal_model acclimatization Acclimatization Period (1-2 weeks) animal_model->acclimatization grouping Randomization into Groups (Control, Vehicle, Treatment) acclimatization->grouping treatment Drug Administration (e.g., Oral Gavage, Diet Admixture) grouping->treatment endpoint Endpoint Determination (e.g., 4-8 weeks) treatment->endpoint sample_collection Sample Collection (Blood, Liver Tissue) endpoint->sample_collection analysis Analysis of LDL Receptor Expression sample_collection->analysis western_blot Western Blot (Protein Levels) qpcr qPCR (mRNA Levels) ihc Immunohistochemistry (Protein Localization) data_interpretation Data Interpretation and Statistical Analysis end End data_interpretation->end western_blot->data_interpretation qpcr->data_interpretation ihc->data_interpretation

Caption: Experimental workflow for in vivo validation.
Detailed Methodologies

1. Animal Models and Treatment

  • Animal Selection: Commonly used models include C57BL/6 mice or Wistar rats. For studies on hyperlipidemia, LDL receptor knockout (Ldlr-/-) or apolipoprotein E knockout (Apoe-/-) mice on a high-fat diet are often employed.[8]

  • Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment to minimize stress.

  • Grouping and Treatment: Animals are randomly assigned to control, vehicle, and treatment groups. This compound (Simvastatin) is typically administered daily via oral gavage or mixed in the diet for a period of 4 to 8 weeks.

2. Sample Collection and Preparation

  • At the end of the treatment period, animals are euthanized, and blood samples are collected for lipid profile analysis.

  • The liver is perfused with cold phosphate-buffered saline (PBS) to remove blood and then excised. A portion of the liver is snap-frozen in liquid nitrogen for protein and RNA analysis, while another portion is fixed in 10% neutral buffered formalin for immunohistochemistry.

3. Western Blotting for LDLR Protein Expression

  • Protein Extraction: Frozen liver tissue is homogenized in RIPA lysis buffer containing protease inhibitors. The protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated on an SDS-polyacrylamide gel and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody against the LDL receptor. After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

  • Detection and Quantification: The signal is detected using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.

4. Quantitative Real-Time PCR (qPCR) for LDLR mRNA Expression

  • RNA Extraction and cDNA Synthesis: Total RNA is isolated from frozen liver tissue using a suitable kit, and its quality and quantity are assessed. First-strand cDNA is synthesized from the RNA template.

  • qPCR: The qPCR reaction is performed using SYBR Green master mix and primers specific for the LDL receptor gene.

  • Data Analysis: The relative expression of LDLR mRNA is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.

5. Immunohistochemistry (IHC) for LDLR Protein Localization

  • Tissue Processing: Formalin-fixed liver tissue is embedded in paraffin and sectioned.

  • Antigen Retrieval and Staining: The sections are deparaffinized, rehydrated, and subjected to antigen retrieval. They are then incubated with a primary antibody against the LDL receptor, followed by a biotinylated secondary antibody and a streptavidin-HRP complex.

  • Visualization: The signal is visualized using a chromogen such as DAB, and the sections are counterstained with hematoxylin. The localization and intensity of the staining provide qualitative information about LDL receptor expression in the liver.

References

A Comparative Analysis of Tenivastatin and Pravastatin Hydrophilicity for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the physicochemical properties of Tenivastatin and pravastatin, focusing on hydrophilicity and its implications for pharmaceutical research and development.

The relative hydrophilicity of active pharmaceutical ingredients is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. Within the statin class of cholesterol-lowering drugs, a key differentiator is their solubility, which influences tissue distribution, metabolism, and potential for side effects. This guide provides a detailed comparative analysis of the hydrophilicity of this compound and pravastatin, supported by quantitative data and experimental methodologies.

Executive Summary

Pravastatin is a markedly hydrophilic statin, a characteristic that governs its hepatoselectivity and distinct pharmacokinetic properties. In contrast, this compound, the active hydroxy acid metabolite of simvastatin, is significantly more lipophilic. This fundamental difference in polarity has profound implications for drug design, formulation, and clinical application.

Data Presentation: Physicochemical Properties

The hydrophilicity of a compound is experimentally quantified by its partition coefficient (LogP), which measures the ratio of its concentration in a mixture of two immiscible phases, n-octanol and water, at equilibrium. A lower LogP value indicates higher hydrophilicity.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPHydrophilicity Classification
Pravastatin C23H36O7424.50.59[1]Hydrophilic
This compound C25H40O6436.63.9 (Computed)[2]Lipophilic

Note: The LogP value for this compound is a computed value (XLogP3) as readily available experimental data is limited.[2] this compound is the active form of simvastatin, which is well-established as a lipophilic statin.

Impact of Hydrophilicity on Pharmacokinetics

The structural differences between this compound and pravastatin directly influence their hydrophilicity and, consequently, their behavior in the body.

cluster_0 Chemical Structure cluster_1 Physicochemical Property cluster_2 Pharmacokinetic Consequences Pravastatin_Structure Pravastatin (Additional hydroxyl group) Hydrophilicity High Hydrophilicity (Low LogP) Pravastatin_Structure->Hydrophilicity leads to Tenivastatin_Structure This compound (More non-polar moieties) Lipophilicity High Lipophilicity (High LogP) Tenivastatin_Structure->Lipophilicity leads to Pravastatin_PK Hepatoselective Requires active transport Renal clearance Hydrophilicity->Pravastatin_PK results in Tenivastatin_PK Wide tissue distribution Passive diffusion into cells Hepatic metabolism (CYP450) Lipophilicity->Tenivastatin_PK results in

Caption: Structure-Hydrophilicity-Pharmacokinetics Relationship.

Experimental Protocols for Hydrophilicity Determination

The octanol-water partition coefficient (LogP) is a crucial experimental parameter in drug discovery. The two primary methods for its determination are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

Shake-Flask Method (Gold Standard)

This classical method directly measures the partitioning of a substance between n-octanol and water.

Principle: A known amount of the substance is dissolved in a mixture of n-octanol and water. After thorough mixing and phase separation, the concentration of the substance in each phase is measured.

Detailed Protocol:

  • Preparation of Solvents: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by a separation period.

  • Sample Preparation: A stock solution of the test compound (this compound or pravastatin) is prepared in one of the pre-saturated solvents.

  • Partitioning: A precise volume of the stock solution is added to a flask containing a known volume of both pre-saturated n-octanol and pre-saturated water.

  • Equilibration: The flask is agitated (e.g., shaken in a mechanical shaker) at a constant temperature until equilibrium is reached (typically for several hours).[3]

  • Phase Separation: The mixture is allowed to stand until the n-octanol and water phases are clearly separated. Centrifugation can be used to facilitate this process.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

RP-HPLC Method

This indirect method estimates LogP based on the retention time of a compound on a non-polar stationary phase.

Principle: There is a linear relationship between the logarithm of the retention factor (k) of a compound in RP-HPLC and its LogP value.

Detailed Protocol:

  • System Setup: An HPLC system equipped with a reverse-phase column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: A series of standard compounds with known LogP values are injected into the HPLC system to obtain their retention times.

  • Standard Curve Generation: The retention factor (k) for each standard is calculated. A calibration curve is then constructed by plotting the log(k) values against the known LogP values.

  • Sample Analysis: The test compound (this compound or pravastatin) is injected under the same chromatographic conditions, and its retention time is measured.

  • LogP Determination: The retention factor for the test compound is calculated and, using the calibration curve, its LogP value is determined.[4]

Start Start Prepare Prepare n-octanol and water-saturated phases Start->Prepare Dissolve Dissolve compound in one phase Prepare->Dissolve Mix Mix phases in a flask Dissolve->Mix Equilibrate Shake to reach equilibrium Mix->Equilibrate Separate Separate the two phases (e.g., via centrifugation) Equilibrate->Separate Analyze_Octanol Analyze compound concentration in n-octanol phase Separate->Analyze_Octanol Analyze_Water Analyze compound concentration in aqueous phase Separate->Analyze_Water Calculate Calculate P = [Octanol]/[Water] and LogP = log(P) Analyze_Octanol->Calculate Analyze_Water->Calculate End End Calculate->End

Caption: Experimental Workflow for Shake-Flask LogP Determination.

Conclusion

The significant difference in hydrophilicity between this compound (lipophilic) and pravastatin (hydrophilic) is a fundamental aspect of their pharmacology. Pravastatin's hydrophilicity contributes to its high degree of liver specificity, as it requires active transport for cellular uptake. Conversely, the lipophilic nature of this compound allows for broader passive diffusion into various tissues. These characteristics are crucial considerations for researchers and scientists in the fields of drug development, formulation science, and clinical pharmacology when selecting or designing statins for specific therapeutic applications.

References

The Synergistic Alliance of Tenivastatin and Ezetimibe in Lipid Management: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the complementary mechanisms of Tenivastatin and Ezetimibe reveals a powerful synergistic strategy for managing hypercholesterolemia. This guide provides a comprehensive comparison of their combined efficacy versus monotherapy, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The management of elevated low-density lipoprotein cholesterol (LDL-C) is a cornerstone of cardiovascular disease prevention. Statins, such as this compound (the active hydroxy acid form of simvastatin), are potent inhibitors of cholesterol synthesis. Ezetimibe, on the other hand, selectively inhibits the absorption of dietary and biliary cholesterol. The distinct and complementary mechanisms of action of these two agents have led to the exploration of their synergistic effects when co-administered.

Unraveling the Mechanisms of Action: A Dual Approach to Cholesterol Reduction

This compound, a potent inhibitor of HMG-CoA reductase, acts primarily in the liver to block the rate-limiting step in cholesterol biosynthesis.[1][2] This reduction in hepatic cholesterol synthesis leads to an upregulation of LDL receptors on the surface of hepatocytes, which in turn increases the clearance of LDL-C from the circulation.[3]

Ezetimibe complements this action by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for cholesterol absorption in the small intestine and also found in hepatocytes.[4][5] By inhibiting NPC1L1, ezetimibe reduces the amount of cholesterol absorbed from the gut, thereby decreasing the delivery of cholesterol to the liver.[6][7] This dual inhibition of cholesterol synthesis and absorption results in a more profound lowering of LDL-C than can be achieved with either agent alone.[8]

Comparative Efficacy: Monotherapy vs. Combination Therapy

Clinical studies have consistently demonstrated the superior efficacy of combining a statin with ezetimibe compared to statin monotherapy. The addition of ezetimibe to ongoing statin therapy provides a significant incremental reduction in LDL-C levels.[9][10]

TherapyTypical LDL-C ReductionKey Findings
This compound (as Simvastatin) Monotherapy 20-47% (dose-dependent)Reduces cholesterol synthesis by inhibiting HMG-CoA reductase.[3]
Ezetimibe Monotherapy 15-22%Inhibits intestinal cholesterol absorption.[11][12]
This compound (as Simvastatin) + Ezetimibe Combination Therapy Additional 15-25% reduction on top of statin monotherapyProvides a dual mechanism of action, leading to significantly greater LDL-C lowering and a higher proportion of patients achieving their LDL-C goals.[13][14]

A meta-analysis of 14 studies with over 108,000 patients showed that combining ezetimibe with a high-dose statin resulted in a significant 19% reduction in the risk of all-cause mortality compared to high-dose statins alone.[15] Furthermore, the combination therapy significantly lowered LDL-C levels by an additional 13 mg/dL.[15] The IMPROVE-IT trial, a landmark study, demonstrated that adding ezetimibe to simvastatin in patients with acute coronary syndrome led to a further reduction in cardiovascular events.[16][17]

Experimental Protocols

Lipid Profile Analysis

Objective: To quantify the levels of total cholesterol, LDL-C, HDL-C, and triglycerides in serum or plasma samples.

Methodology:

  • Sample Collection: Collect blood samples from subjects after a 9-12 hour fast. Separate serum or plasma by centrifugation.

  • Enzymatic Assays: Use commercially available enzymatic kits for the quantification of total cholesterol, HDL-C, and triglycerides. These assays are typically performed on an automated clinical chemistry analyzer.

  • LDL-C Calculation: Calculate LDL-C using the Friedewald formula: LDL-C = Total Cholesterol – HDL-C – (Triglycerides / 5), provided the triglyceride level is below 400 mg/dL.[18] For triglyceride levels above this threshold, direct LDL-C measurement is recommended.

  • Data Analysis: Compare the mean lipid levels between different treatment groups (e.g., monotherapy vs. combination therapy) using appropriate statistical tests.

Cholesterol Absorption and Synthesis Assays

Objective: To assess the in vivo effects of this compound and ezetimibe on cholesterol absorption and synthesis.

Methodology:

  • Stable Isotope Administration: Administer stable isotope-labeled cholesterol (e.g., ¹³C-cholesterol) and a precursor for cholesterol synthesis (e.g., deuterium-labeled water, D₂O) to subjects.

  • Sample Collection: Collect blood samples at specified time points after isotope administration.

  • Lipid Extraction: Extract lipids from plasma or serum using a method such as the Folch or Bligh-Dyer technique.[19][20]

  • Mass Spectrometry Analysis: Analyze the isotopic enrichment of cholesterol and its precursors in the extracted lipid samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate the fractional absorption rate of cholesterol and the fractional synthesis rate of cholesterol based on the isotopic enrichment data. Compare these rates between different treatment groups.

Visualizing the Synergy: Signaling Pathways and Experimental Workflow

The complementary actions of this compound and ezetimibe can be visualized through their respective signaling pathways.

Cholesterol_Metabolism cluster_Intestine Intestinal Lumen / Enterocyte cluster_Liver Hepatocyte Dietary & Biliary Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Dietary & Biliary Cholesterol->NPC1L1 Binds to Cholesterol Absorption Cholesterol Absorption NPC1L1->Cholesterol Absorption Mediates Hepatic Cholesterol Pool Hepatic Cholesterol Pool Cholesterol Absorption->Hepatic Cholesterol Pool Increases Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits HMG_CoA HMG_CoA HMG-CoA Reductase HMG-CoA Reductase HMG_CoA->HMG-CoA Reductase Substrate for Cholesterol Synthesis Cholesterol Synthesis HMG-CoA Reductase->Cholesterol Synthesis Catalyzes LDL_Receptor LDL Receptor Cholesterol Synthesis->LDL_Receptor Downregulates Cholesterol Synthesis->Hepatic Cholesterol Pool Increases This compound This compound This compound->HMG-CoA Reductase Inhibits This compound->LDL_Receptor Upregulates LDL-C Clearance LDL-C Clearance LDL_Receptor->LDL-C Clearance Increases Plasma LDL-C Plasma LDL-C LDL-C Clearance->Plasma LDL-C Decreases Experimental_Workflow cluster_study Clinical Trial Workflow start Patient Recruitment (Hypercholesterolemia) randomization Randomization start->randomization group1 Group 1: This compound Monotherapy randomization->group1 group2 Group 2: Ezetimibe Monotherapy randomization->group2 group3 Group 3: This compound + Ezetimibe randomization->group3 group4 Group 4: Placebo randomization->group4 treatment Treatment Period (e.g., 12 weeks) group1->treatment group2->treatment group3->treatment group4->treatment followup Follow-up Assessments treatment->followup data_analysis Data Analysis followup->data_analysis results Comparative Efficacy & Safety Assessment data_analysis->results

References

Comparative Guide to the Anti-Proliferative Effects of Statins in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Anti-Cancer Potential of Statins

Statins, widely recognized for their cholesterol-lowering properties, are emerging as potential anti-cancer agents.[1][2][3] By inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, statins disrupt the synthesis of cholesterol and essential isoprenoid intermediates.[1][4] This disruption interferes with critical cellular processes in cancer cells, including proliferation, survival, and migration.[5] This guide provides a comparative analysis of the anti-proliferative effects of several commonly studied statins in various cancer models, supported by experimental data and detailed methodologies.

A Note on Tenivastatin: Initial literature searches did not yield specific data regarding the anti-proliferative effects of this compound in cancer models. Therefore, this guide focuses on a comparative analysis of other well-documented statins to provide a relevant framework for understanding the potential anti-cancer activities of this class of drugs.

Comparative Anti-Proliferative Efficacy of Statins

The anti-proliferative effects of statins can vary significantly depending on the specific statin, its lipophilicity, the cancer cell type, and the dosage.[6] Lipophilic statins, such as simvastatin and atorvastatin, generally exhibit more potent anti-cancer effects compared to hydrophilic statins like pravastatin.[7]

Summary of In Vitro Anti-Proliferative Activity

The following table summarizes the percentage of cell proliferation inhibition by different statins at a concentration of 100 µM after a 72-hour treatment across a panel of human cancer cell lines.

StatinDoTc2 4510 (Cervical)A-375 (Melanoma)A-673 (Ewing's Sarcoma)HUH-7 (Hepatocellular)MCF-7 (Breast)
Simvastatin >40%~70%~70%Data not available~70%
Atorvastatin >40%~70%~70%Data not available~40%
Rosuvastatin No significant effect~50%~60%Data not available~10%
Fluvastatin Data not available~50%Data not availableData not available~20-40%
Pravastatin Least inhibitory effectLeast inhibitory effectLeast inhibitory effectLeast inhibitory effectLeast inhibitory effect

Data compiled from a study investigating the anti-proliferative activity of five different statins against five cancer cell lines.[7][8]

Key Signaling Pathways Modulated by Statins

The anti-proliferative effects of statins are mediated through the modulation of several key signaling pathways that are often dysregulated in cancer. The primary mechanism involves the inhibition of the mevalonate pathway, which has downstream effects on various signaling cascades crucial for cancer cell growth and survival.

cluster_0 Statin Action cluster_1 Mevalonate Pathway cluster_2 Downstream Signaling Cascades cluster_3 Cellular Effects Statins Statins HMG-CoA Reductase HMG-CoA Reductase Statins->HMG-CoA Reductase Inhibition Mevalonate Mevalonate HMG-CoA Reductase->Mevalonate Isoprenoids (FPP, GGPP) Isoprenoids (FPP, GGPP) Mevalonate->Isoprenoids (FPP, GGPP) Ras/Rho GTPases Ras/Rho GTPases Isoprenoids (FPP, GGPP)->Ras/Rho GTPases Prenylation PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Ras/Rho GTPases->PI3K/Akt/mTOR Pathway MAPK Pathway MAPK Pathway Ras/Rho GTPases->MAPK Pathway Cell Cycle Arrest Cell Cycle Arrest PI3K/Akt/mTOR Pathway->Cell Cycle Arrest Apoptosis Apoptosis PI3K/Akt/mTOR Pathway->Apoptosis Decreased Proliferation Decreased Proliferation PI3K/Akt/mTOR Pathway->Decreased Proliferation MAPK Pathway->Decreased Proliferation

Caption: Statin-mediated inhibition of HMG-CoA reductase and its downstream effects.

Experimental Protocols

To validate the anti-proliferative effects of statins, several key experiments are typically performed. Below is a generalized protocol for a cell viability assay, a fundamental method for assessing cytotoxicity.

Cell Viability Assay (MTT Assay)

Objective: To determine the dose-dependent and time-dependent effects of statins on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Statins (e.g., simvastatin, atorvastatin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Statin Treatment: The following day, remove the medium and add fresh medium containing various concentrations of the statin (e.g., 0-100 µM). Include a vehicle control (medium with the solvent used to dissolve the statin).

  • Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Experimental Workflow

The process of validating the anti-proliferative effects of a compound like a statin follows a logical progression from initial screening to more detailed mechanistic studies.

cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Pathway Analysis Cell_Line_Selection Select Cancer Cell Lines Dose_Response Dose-Response & Time-Course Studies (e.g., MTT Assay) Cell_Line_Selection->Dose_Response Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Dose_Response->Cell_Cycle Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Dose_Response->Apoptosis_Assay Western_Blot Western Blot for Key Signaling Proteins (e.g., Akt, mTOR, p53) Apoptosis_Assay->Western_Blot

Caption: A typical workflow for investigating the anti-proliferative effects of statins.

Conclusion

The available evidence strongly suggests that several statins, particularly lipophilic ones like simvastatin and atorvastatin, possess significant anti-proliferative effects against a range of cancer cell lines.[7][8] These effects are primarily mediated through the inhibition of the mevalonate pathway, leading to cell cycle arrest and apoptosis.[6][7] While data on this compound is not currently available, the comparative analysis presented here provides a valuable foundation for understanding the potential anti-cancer properties of this class of drugs and for designing future studies. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of statins in oncology.[9]

References

The Impact of Tenivastatin and Other Statins on Coenzyme Q10 Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Statins are a class of lipid-lowering medications that act by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol synthesis pathway. While highly effective in managing hypercholesterolemia, their mechanism of action also interferes with the endogenous synthesis of other essential molecules, most notably coenzyme Q10 (CoQ10). CoQ10 is a vital component of the mitochondrial electron transport chain and a potent antioxidant. Statin-induced depletion of CoQ10 has been implicated in some of the adverse effects associated with this drug class, particularly myopathies. This guide provides a comparative analysis of the impact of various statins on CoQ10 levels, with a special focus on tenivastatin, the active metabolite of simvastatin.

Comparative Analysis of Statin Effects on Coenzyme Q10

Clinical studies have consistently demonstrated that statin therapy leads to a reduction in circulating CoQ10 levels. The extent of this reduction can vary depending on the specific statin, its dosage, and the duration of treatment. This compound, as the active form of simvastatin, is expected to have a similar impact on CoQ10 levels.

Below is a summary of quantitative data from various clinical trials comparing the effects of different statins on plasma or serum CoQ10 concentrations.

StatinDosageDuration of StudyMean Reduction in CoQ10 LevelsReference
Atorvastatin 80 mg/day30 days~50%[1][2]
10 mg/day4 weeksNo significant decrease[3]
Not SpecifiedMeta-analysisSignificant reduction[4]
Simvastatin 40 mg/day14 daysSignificant decrease[5]
20 mg/dayNot SpecifiedSignificant reduction[6]
Not SpecifiedMeta-analysisSignificant reduction[4]
Rosuvastatin 5, 10, or 20 mg/day29 weeks~45% (plasma), ~32% (PBMC)[7]
10 mg/day24 weeksSignificant decrease[8]
Not SpecifiedMeta-analysisSignificant reduction
Pravastatin 20 mg/day4 weeksNo significant decrease[3]
Not SpecifiedMeta-analysisSignificant reduction

Note: The results from different studies can vary due to differences in study design, patient populations, and analytical methods. The meta-analyses provide a broader overview of the general trend.[4][9]

Experimental Protocols

The quantification of CoQ10 levels in biological samples is crucial for assessing the impact of statin therapy. The most common method employed in clinical and research settings is High-Performance Liquid Chromatography (HPLC).

Protocol for Plasma Coenzyme Q10 Measurement by HPLC

This protocol outlines a generalized procedure for the determination of total CoQ10 in human plasma.

1. Sample Collection and Preparation:

  • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood sample to separate the plasma.

  • Store plasma samples at -80°C until analysis to prevent degradation of CoQ10.

2. Extraction of Coenzyme Q10:

  • To a known volume of plasma (e.g., 200 µL), add a protein precipitating agent and extraction solvent, typically a mixture of a lower alcohol like 1-propanol or ethanol and a non-polar solvent like hexane.

  • Vortex the mixture vigorously to ensure complete protein precipitation and extraction of lipids, including CoQ10.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Carefully transfer the supernatant containing the lipid extract to a clean tube.

  • Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable solvent (e.g., mobile phase) for HPLC analysis.

3. HPLC Analysis:

  • Column: A C18 reversed-phase column is typically used for the separation of CoQ10.

  • Mobile Phase: A mixture of organic solvents, such as methanol, ethanol, and hexane, is commonly used. The exact composition can be optimized to achieve good separation.

  • Detection: UV detection at approximately 275 nm is the most common method for quantifying the oxidized form of CoQ10 (ubiquinone). Electrochemical detection can also be used and is particularly sensitive for the reduced form (ubiquinol).

  • Quantification: The concentration of CoQ10 in the sample is determined by comparing the peak area of the analyte to that of a known concentration of a CoQ10 standard. An internal standard may be used to correct for variations in extraction efficiency and injection volume.

Visualizations

Signaling Pathway: Statin-Mediated Depletion of Coenzyme Q10

Statins inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This pathway is responsible for the synthesis of cholesterol and several other essential non-sterol isoprenoids, including Coenzyme Q10.

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Isoprenoids Isoprenoid Precursors (IPP, DMAPP) Mevalonate->Isoprenoids Farnesyl_PP Farnesyl Pyrophosphate Isoprenoids->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Geranylgeranyl_PP Geranylgeranyl Pyrophosphate Farnesyl_PP->Geranylgeranyl_PP CoQ10 Coenzyme Q10 Farnesyl_PP->CoQ10 Cholesterol Cholesterol Squalene->Cholesterol Statins Statins (e.g., this compound) Statins->HMG_CoA_Reductase Inhibition HMG_CoA_Reductase->Mevalonate

Caption: The mevalonate pathway and the site of statin inhibition.

Experimental Workflow: Quantification of Plasma Coenzyme Q10

The following diagram illustrates the typical workflow for measuring CoQ10 levels in a research or clinical laboratory setting.

CoQ10_Workflow Start Start: Whole Blood Sample Centrifugation Plasma Separation (Centrifugation) Start->Centrifugation Extraction CoQ10 Extraction (Liquid-Liquid Extraction) Centrifugation->Extraction Evaporation Solvent Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Analysis (C18 Column, UV Detection) Reconstitution->HPLC Quantification Data Analysis and Quantification HPLC->Quantification End End: CoQ10 Concentration Quantification->End

Caption: A typical workflow for the quantification of plasma CoQ10.

Conclusion

The available evidence strongly indicates that treatment with statins, including simvastatin (and therefore its active form, this compound), leads to a significant reduction in circulating Coenzyme Q10 levels. This effect is a direct consequence of the inhibition of the mevalonate pathway. While the clinical implications of this reduction are still under investigation, it is a critical consideration for researchers and clinicians, particularly in the context of statin-associated side effects. The degree of CoQ10 depletion appears to vary among different statins, with some studies suggesting a more pronounced effect with lipophilic statins. Further head-to-head comparative trials with standardized methodologies are warranted to delineate the precise differences in the impact of various statins on CoQ10 homeostasis. For professionals in drug development, understanding this off-target effect is essential for designing safer and more effective lipid-lowering therapies.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Tenivastatin

Author: BenchChem Technical Support Team. Date: December 2025

The following guidelines provide essential safety and logistical information for the proper disposal of Tenivastatin, ensuring the safety of laboratory personnel and the protection of the environment. These procedures are intended for researchers, scientists, and drug development professionals who handle this substance.

Hazard Assessment

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. This compound is classified as a substance with significant health and environmental risks:

  • Health Hazards : It is suspected of causing cancer and may damage fertility or the unborn child.

  • Environmental Hazards : this compound is harmful to aquatic life with long-lasting effects.

Due to these hazards, this compound must be managed as a hazardous waste.

Personal Protective Equipment (PPE)

All personnel handling this compound for disposal must wear appropriate Personal Protective Equipment (PPE) to minimize exposure. This includes, but is not limited to:

  • Protective gloves

  • Protective clothing

  • Eye protection (safety goggles with side-shields)

  • Face protection

Immediate Spill Response

In the event of a spill, immediate action is necessary to contain the substance and prevent its spread:

  • Evacuate and Secure the Area : Keep unnecessary personnel away from the spill.

  • Ventilate the Area : If it is safe to do so, ensure adequate ventilation.

  • Contain the Spill : Avoid the generation of dust. For liquid spills, use an absorbent material to contain the substance.

  • Clean-up : Carefully sweep up or vacuum the spilled material and place it in a suitable, sealed container for disposal.

  • Decontaminate : Clean the affected area thoroughly.

  • Avoid Environmental Release : Prevent the spilled material from entering drains, water courses, or the ground.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.

  • Segregation and Labeling :

    • Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's safety guidelines.

    • Keep this compound waste in its original container or a clearly labeled, sealed, and appropriate waste container. The label should clearly identify the contents as "Hazardous Waste: this compound".

  • Storage :

    • Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • The storage area should be locked up or accessible only to authorized personnel.

  • Engage a Licensed Disposal Company :

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the this compound waste.

    • Excess and expired materials must be offered to a licensed hazardous material disposal company.[1]

  • Incineration :

    • The recommended method of disposal is incineration in an approved waste disposal plant. The incinerator should be equipped with an afterburner and scrubber to handle potentially toxic fumes.[1]

  • Regulatory Compliance :

    • All disposal activities must comply with local, state, and federal regulations.[1]

    • It is the responsibility of the waste generator to determine if the material meets the criteria for hazardous waste under regulations such as the Resource Conservation and Recovery Act (RCRA).[2]

Quantitative Data

No specific quantitative data, such as concentration limits for disposal, were found in the reviewed safety data sheets. Disposal procedures are based on the hazardous nature of the chemical.

Experimental Protocols

This document provides operational guidance for disposal and does not cite experimental protocols.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Caption: Decision workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Tenivastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Tenivastatin. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.

This compound is a compound that requires careful handling due to its potential health hazards. Safety data sheets indicate that this compound is suspected of causing cancer and may damage fertility or the unborn child[1]. Therefore, stringent safety protocols are necessary to mitigate risks.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense when handling this compound involves a combination of engineering controls and appropriate personal protective equipment. All work with solid or powdered this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

A risk assessment should be conducted for all procedures to determine the appropriate level of personal protective equipment. The following table summarizes the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. Gloves must be inspected prior to use.[2]Prevents skin contact and absorption.
Eye and Face Protection Tightly fitting safety goggles with side-shields, or a face shield worn over safety glasses.[2][3]Protects against splashes and aerosols.
Body Protection A disposable gown with long sleeves and tight-fitting cuffs, or fire/flame resistant and impervious clothing.[2][3]Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is required for procedures that generate dust or aerosols.Minimizes inhalation exposure.
Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Obtain special instructions before use and do not handle until all safety precautions have been read and understood[1].

  • Weighing: When weighing solid this compound, use a disposable weighing dish within a ventilated enclosure.

  • Solution Preparation: To prepare solutions, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling: Wash hands thoroughly after handling.

Spill Management:

  • Evacuation: Evacuate non-essential personnel from the spill area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: For small spills, use an absorbent material to contain the spill. Avoid generating dust during clean-up.

  • Cleanup: Wearing appropriate PPE, carefully clean up the spill. Sweep up or vacuum up spillage and collect it in a suitable, sealed container for disposal[2].

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.

Disposal Plan: All waste containing this compound, including contaminated PPE, cleaning materials, and excess chemicals, must be disposed of as hazardous chemical waste[2].

  • Storage: Store waste in a designated, secure, and locked-up area away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations[1][2]. Do not dispose of this compound down the drain or in the regular trash.

First Aid Measures

In case of exposure, follow these first-aid measures and seek immediate medical attention. Show the safety data sheet to the doctor in attendance[2].

  • Inhalation: If breathing is difficult, remove the person to fresh air and keep them at rest in a position comfortable for breathing. Call a physician if symptoms develop or persist[2].

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor[2].

  • Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor[2].

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[2].

Experimental Workflow and Safety Procedures

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Tenivastatin_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Read_SDS Read SDS & Understand Hazards Obtain_Instructions Obtain Special Instructions Read_SDS->Obtain_Instructions Don_PPE Don Appropriate PPE Obtain_Instructions->Don_PPE Weigh Weigh Solid Don_PPE->Weigh Prepare_Solution Prepare Solution Weigh->Prepare_Solution Decontaminate Decontaminate Surfaces & Equipment Prepare_Solution->Decontaminate Doff_PPE Doff & Dispose of PPE Decontaminate->Doff_PPE Dispose_Waste Dispose of Hazardous Waste Doff_PPE->Dispose_Waste Spill Spill Occurs Spill->Decontaminate Follow Spill Protocol Exposure Exposure Occurs First_Aid Administer First Aid Exposure->First_Aid Seek_Medical_Attention Seek Medical Attention First_Aid->Seek_Medical_Attention

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tenivastatin
Reactant of Route 2
Tenivastatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.